Dolasetron
説明
Structure
2D Structure
3D Structure
特性
Key on ui mechanism of action |
Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors. Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels. The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time. |
|---|---|
CAS番号 |
115956-12-2 |
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1 |
InChIキー |
UKTAZPQNNNJVKR-UDXKHGJESA-N |
異性体SMILES |
C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
正規SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
外観 |
Solid powder |
melting_point |
278 °C |
他のCAS番号 |
115956-12-2 115956-13-3 |
物理的記述 |
Solid |
ピクトグラム |
Corrosive; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Freely soluble in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
蒸気圧 |
1.7X10-9 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Dolasetron on 5-HT3 Receptors
Executive Summary: Dolasetron is a highly specific and selective antagonist of the serotonin (B10506) subtype 3 (5-HT3) receptor.[1] It functions as a prodrug, rapidly and completely converting to its major active metabolite, hydrothis compound (B601787), which is responsible for its therapeutic antiemetic effects.[2][3] The mechanism of action is rooted in the competitive blockade of 5-HT3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][3][4][5] By preventing serotonin from binding to and activating these ligand-gated ion channels, this compound effectively inhibits the downstream signaling that initiates the vomiting reflex, particularly in the context of chemotherapy and postoperative recovery.[1][3]
The 5-HT3 Receptor: Structure and Function
The 5-HT3 receptor is unique among serotonin receptors. While other 5-HT receptor subtypes are G-protein-coupled, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels (LGICs).[6][7][8] This structural classification places it in the same family as nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors.[7][8]
Molecular Structure
The functional 5-HT3 receptor is a pentameric assembly of five subunits arranged pseudosymmetrically around a central, water-filled ion-conducting pore.[6][8][9] Each subunit consists of:
-
A large extracellular N-terminal domain, which forms the ligand-binding sites.[7][8]
-
Four transmembrane domains (M1-M4).[7]
-
A large intracellular loop between M3 and M4, involved in receptor modulation and trafficking.[8]
-
A short extracellular C-terminus.[7]
To date, five distinct 5-HT3 receptor subunits have been identified (5-HT3A, B, C, D, E).[7][9] The 5-HT3A subunit is the only one capable of forming functional homopentameric receptors.[6] However, heteropentameric receptors, most commonly a combination of 5-HT3A and 5-HT3B subunits, are also prevalent and exhibit different pharmacological and electrical properties.[6][9] The agonist and competitive antagonist binding site is located at the interface between two adjacent subunits in the extracellular domain.[8][10]
Function and Signal Transduction
As a ligand-gated ion channel, the 5-HT3 receptor's primary function is to mediate fast, excitatory neurotransmission.[9][11] The binding of the endogenous agonist, serotonin (5-hydroxytryptamine), to the extracellular domain induces a conformational change that opens the central ion pore.[6][8] This channel is permeable to cations, primarily sodium (Na+) and potassium (K+), with a smaller but significant permeability to calcium (Ca2+).[6][12][13] The resulting influx of positive ions leads to rapid depolarization of the neuronal membrane, triggering an excitatory postsynaptic potential and propagating the nerve impulse.[6][14]
This compound: A Competitive Antagonist
This compound mesylate is a prodrug that is rapidly and extensively metabolized by carbonyl reductase to its active form, hydrothis compound.[2][3][5] Hydrothis compound is a potent and selective antagonist that exhibits a competitive binding mechanism at the 5-HT3 receptor.[1][15]
This means that hydrothis compound binds reversibly to the same site as serotonin but does not activate the receptor.[15][16] By occupying the binding site, it physically prevents serotonin from binding and inducing the channel opening.[3] This action effectively blocks the initiation of the depolarizing current and subsequent neuronal signaling that leads to emesis. The antagonism occurs at key locations involved in the vomiting reflex:
-
Peripheral Vagal Afferents: Chemotherapeutic agents can cause damage to enterochromaffin cells in the small intestine, leading to a massive release of serotonin.[1][17] This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brainstem.[3][15] this compound blocks this peripheral initiation.
-
Central Chemoreceptor Trigger Zone (CTZ): The CTZ, located in the area postrema of the brainstem, contains a high density of 5-HT3 receptors.[18][19] this compound's action at this site blocks central serotonergic signaling involved in emesis.[3]
Quantitative Pharmacology
The efficacy and potency of 5-HT3 receptor antagonists are determined by their binding affinity (Ki) and their functional inhibitory concentration (IC50). While all "setrons" share a common mechanism, they exhibit differences in receptor binding affinity and duration of effect.[15] Palonosetron, a second-generation antagonist, has a significantly longer plasma half-life (approx. 40 hours) and a higher binding affinity for the 5-HT3 receptor compared to first-generation agents like this compound (half-life of hydrothis compound is ~7-8 hours), granisetron, and ondansetron.[20][21][22]
| Compound | Receptor Subtype | Binding Affinity (Ki or pKi) | Potency (IC50) | Notes | Reference |
| Hydrothis compound | 5-HT3 | Not specified in reviewed literature | Not specified | Active metabolite of this compound. | [2][3] |
| Granisetron | 5-HT3 | 1.44 nM (Kd) | - | Highly specific for 5-HT3 subtypes. | [3][22] |
| Ondansetron | 5-HT3 | - | - | Also binds to 5-HT1B, 5-HT1C, and other receptors. | [22] |
| Palonosetron | 5-HT3A | 0.3 nM | 0.60 nM | Higher affinity (>30-fold) vs. first-gen. | [22][23] |
| Zacopride | 5-HT3 | pKi: 9.23 ± 0.02 (0.58 nM) | - | Reference compound for binding assays. | [24] |
| [3H]-GR65630 | 5-HT3 | pKd: 8.46 ± 0.14 (3.48 nM) | - | Common radioligand for binding assays. | [24] |
Signaling Pathways and Mechanism of Blockade
Native 5-HT3 Receptor Signaling Pathway
The activation of the 5-HT3 receptor by serotonin initiates a direct and rapid signaling cascade, as it is a ligand-gated ion channel. The process does not involve second messengers in the traditional sense of G-protein-coupled receptors. The influx of Ca2+ can, however, trigger downstream calcium-dependent signaling pathways, such as the activation of CaMKII and ERK1/2, which have been implicated in the emetic reflex.[25]
This compound's Antagonistic Effect on the Signaling Pathway
This compound, through its active metabolite hydrothis compound, competitively inhibits the initial step of the signaling cascade. By occupying the serotonin binding site, it prevents channel activation, thereby blocking ion flux and subsequent neuronal depolarization.
Key Experimental Methodologies
The characterization of this compound's interaction with the 5-HT3 receptor relies on a suite of established pharmacological assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a receptor. A competitive binding assay protocol is typically used.
Protocol Overview:
-
Membrane Preparation: HEK293 or other suitable cells stably expressing the human 5-HT3A receptor are cultured and harvested. The cells are lysed, and the cell membrane fraction containing the receptors is isolated via differential centrifugation. The final membrane pellet is resuspended in a binding buffer, and protein concentration is determined.[12]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron or [3H]-GR65630) at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (this compound/hydrothis compound).[12][23]
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Granisetron) to saturate all specific binding sites.[12]
-
-
Incubation: The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[23]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B filters). This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[12]
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.[12]
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The IC50 value (concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Electrophysiological Assays
Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the function of ion channels.[11][26]
Protocol Overview:
-
Cell Preparation: A single cell expressing 5-HT3 receptors (e.g., HEK293 or a neuron) is targeted.
-
Patching: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -60 mV).
-
Agonist Application: A known concentration of serotonin is applied to the cell, causing the 5-HT3 channels to open and generating an inward current.
-
Antagonist Application: The cell is pre-incubated with or co-applied with this compound/hydrothis compound. Serotonin is then applied again. The reduction in the amplitude of the inward current in the presence of the antagonist is measured.
-
Data Analysis: By testing a range of antagonist concentrations, a dose-response curve can be generated to determine the IC50 for the functional block of the ion channel.
Calcium Flux Assays
Given the Ca2+ permeability of 5-HT3 receptors, functional inhibition can be measured using fluorescence-based calcium flux assays, which are highly amenable to high-throughput screening (HTS).[27][28]
Protocol Overview:
-
Cell Loading: HEK293 cells expressing 5-HT3 receptors are plated in a multi-well plate (e.g., 384-well) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds (this compound) are added to the wells.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A solution of serotonin is automatically injected into the wells to stimulate the receptors.[29]
-
Signal Detection: Upon channel opening, Ca2+ flows into the cells and binds to the dye, causing a rapid increase in fluorescence intensity. The reader measures this change in real-time.
-
Data Analysis: The presence of an effective antagonist like this compound will reduce or eliminate the serotonin-induced fluorescence signal. The IC50 can be calculated from the dose-response data.[27]
Conclusion
The mechanism of action of this compound is a clear example of targeted pharmacological intervention. By acting as a selective, competitive antagonist at 5-HT3 receptors, its active metabolite hydrothis compound effectively decouples the stimulus (serotonin release) from the physiological response (neuronal excitation and emesis). Its efficacy is derived from its ability to block these critical ligand-gated ion channels at both peripheral and central sites within the emetic pathway. The characterization of this interaction through binding, electrophysiological, and functional assays provides a comprehensive understanding of its molecular and cellular basis of action, underpinning its clinical utility as an antiemetic agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. This compound [drugcentral.org]
- 5. mims.com [mims.com]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5HT3 RECEPTOR [flipper.diff.org]
- 9. bio.fsu.edu [bio.fsu.edu]
- 10. Structural basis of ligand recognition in 5‐HT3 receptors | EMBO Reports [link.springer.com]
- 11. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Role of 5-HT3 Receptors in the Antidepressant Response | MDPI [mdpi.com]
- 14. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 15. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. drugs.com [drugs.com]
- 18. google.com [google.com]
- 19. Physiology and pathophysiology of the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 23. benchchem.com [benchchem.com]
- 24. pdspdb.unc.edu [pdspdb.unc.edu]
- 25. researchgate.net [researchgate.net]
- 26. Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 29. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology and Pharmacokinetics of Dolasetron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Following administration, this compound is rapidly and extensively converted to its pharmacologically active metabolite, hydrothis compound (B601787), which is primarily responsible for the therapeutic effect. This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, with a focus on its mechanism of action, metabolic pathways, and key pharmacokinetic parameters. Detailed experimental protocols for in vitro and in vivo studies are provided, alongside a thorough compilation of quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.
Introduction
Nausea and vomiting are debilitating side effects associated with various medical treatments, notably cancer chemotherapy and surgical procedures. The discovery of the role of serotonin (5-hydroxytryptamine; 5-HT) in mediating these emetic responses led to the development of a class of drugs known as 5-HT3 receptor antagonists. This compound, a second-generation 5-HT3 receptor antagonist, emerged as a significant therapeutic agent in this class. This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the pharmacological and pharmacokinetic properties of this compound.
Pharmacology
Mechanism of Action
This compound and its active metabolite, hydrothis compound, are highly specific and selective antagonists of the 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2]
Chemotherapeutic agents and surgical trauma can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent fibers, initiating an upward cascade of signals to the nucleus tractus solitarius and the CTZ in the brainstem, which ultimately triggers the vomiting reflex.[1][3]
By competitively blocking the binding of serotonin to the 5-HT3 receptor, this compound and hydrothis compound interrupt this signaling pathway, thereby preventing the emetic response.[1]
Figure 1: Mechanism of Action of this compound.
In Vitro Pharmacology
The affinity of this compound and its metabolites for the 5-HT3 receptor has been determined through radioligand binding assays. These studies have demonstrated the high specificity of these compounds for the 5-HT3 receptor with low affinity for other serotonin receptor subtypes and dopamine (B1211576) receptors.[1]
Pharmacokinetics
This compound undergoes rapid and near-complete metabolism to its active metabolite, hydrothis compound, which is responsible for the majority of the drug's clinical effects.[1]
Absorption
Oral this compound is well absorbed, with an apparent absolute bioavailability of approximately 75%, as determined by the plasma concentrations of hydrothis compound.[1][4] The parent drug is rarely detected in plasma due to its rapid and extensive first-pass metabolism.[1] Food does not significantly affect the bioavailability of oral this compound.[1]
Distribution
Hydrothis compound is widely distributed throughout the body, with a mean apparent volume of distribution of approximately 5.8 L/kg in adults.[1][4] It is 69-77% bound to plasma proteins, with approximately 50% binding to α1-acid glycoprotein.[4]
Metabolism
This compound is rapidly converted to hydrothis compound by the ubiquitous enzyme carbonyl reductase.[5] Hydrothis compound is subsequently metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and to a lesser extent CYP3A, as well as by flavin monooxygenase.[5] Further metabolism occurs via glucuronidation and hydroxylation.[1][4]
Figure 2: Metabolic Pathway of this compound.
Excretion
Hydrothis compound and its metabolites are eliminated from the body via both renal and fecal routes. Approximately two-thirds of an administered dose is recovered in the urine, and one-third is recovered in the feces.[1][4] A significant portion of hydrothis compound is excreted unchanged in the urine (around 61% of an oral dose).[4][5]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of hydrothis compound following oral and intravenous administration of this compound in various populations.
Table 1: Pharmacokinetic Parameters of Hydrothis compound in Adults
| Parameter | Oral Administration | Intravenous Administration |
| Tmax (hours) | ~1.0[1][4] | ~0.6[1] |
| t½ (hours) | ~8.1[1][4] | ~7.3[1] |
| Apparent Clearance (mL/min/kg) | 13.4[4] | - |
| Volume of Distribution (L/kg) | 5.8[1][4] | 5.8[1] |
| Absolute Bioavailability (%) | ~75[1][4] | - |
| Protein Binding (%) | 69-77[1] | 69-77[1] |
Table 2: Pharmacokinetic Parameters of Hydrothis compound in Special Populations (Oral Administration)
| Population | Apparent Clearance | t½ (hours) |
| Pediatric (3-17 years) | 1.6 to 3.4-fold higher than adults[4] | Shorter than adults |
| Elderly (>65 years) | Similar to younger adults[4] | Similar to younger adults |
| Severe Hepatic Impairment | Decreased by 42%[1][4] | Prolonged |
| Severe Renal Impairment | Decreased by 44%[1][4] | Prolonged |
Experimental Protocols
Quantification of this compound and Hydrothis compound in Human Plasma by HPLC-ESI-MS
This protocol describes a method for the simultaneous determination of this compound and its active metabolite, hydrothis compound, in human plasma using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).
5.1.1. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., ondansetron).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Add 150 µL of 2 mol/L sodium carbonate solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
5.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 325.2 → 166.1
-
Hydrothis compound: m/z 327.2 → 168.1
-
Ondansetron (B39145) (IS): m/z 294.2 → 170.1
-
Figure 3: Analytical Workflow for this compound Quantification.
In Vitro Assessment of 5-HT3 Receptor Binding Affinity (Radioligand Binding Assay)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT3 receptor.
5.2.1. Materials
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]Granisetron or other suitable 5-HT3 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., unlabeled granisetron).
5.2.2. Procedure
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]granisetron (typically at its Kd value), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled granisetron (B54018).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
5.2.3. Data Analysis
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial Design for Chemotherapy-Induced Nausea and Vomiting (CINV)
5.3.1. Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[6][7]
5.3.2. Patient Population: Chemotherapy-naïve adult patients scheduled to receive moderately or highly emetogenic chemotherapy.
5.3.3. Interventions:
-
Test Arm: Oral this compound (e.g., 100 mg) administered 1 hour prior to chemotherapy.[6]
-
Control Arm: An active comparator, such as another 5-HT3 receptor antagonist (e.g., ondansetron or granisetron).[6][7]
5.3.4. Primary Efficacy Endpoint: Complete response, defined as no emetic episodes and no use of rescue antiemetic medication in the acute phase (0-24 hours) and/or the delayed phase (24-120 hours) post-chemotherapy.[7]
5.3.5. Secondary Efficacy Endpoints:
-
Incidence and severity of nausea (assessed using a visual analog scale).
-
Time to first emetic episode.
-
Patient satisfaction with antiemetic therapy.
5.3.6. Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse events reported are headache, dizziness, and diarrhea.[8]
A significant safety consideration with this compound is its potential to cause dose-dependent prolongation of the PR, QRS, and QTc intervals on an ECG.[1] This is thought to be due to the blockade of cardiac sodium and potassium channels by hydrothis compound.[9] Due to the risk of serious cardiac arrhythmias, the intravenous formulation of this compound is no longer recommended for the prevention of CINV in the United States.[10]
Conclusion
This compound is a well-established 5-HT3 receptor antagonist with proven efficacy in the management of CINV and PONV. Its rapid conversion to the active metabolite, hydrothis compound, results in a predictable pharmacokinetic profile. This technical guide has provided a detailed overview of the pharmacology and pharmacokinetics of this compound, including its mechanism of action, metabolic fate, and key quantitative parameters. The inclusion of detailed experimental protocols and visual representations of key processes aims to provide a valuable resource for researchers and scientists in the field of pharmacology and drug development. A thorough understanding of the properties of this compound is crucial for its safe and effective clinical use and for the development of future antiemetic therapies.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Granisetron vs this compound for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
Formation of Hydrodolasetron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist utilized for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. Following administration, this compound undergoes rapid and extensive metabolism to its pharmacologically active metabolite, hydrothis compound (B601787). In fact, the parent drug is often barely detectable in plasma, indicating that hydrothis compound is the primary mediator of the observed antiemetic effects.[1][2] Understanding the biotransformation of this compound to hydrothis compound is therefore critical for a comprehensive grasp of its mechanism of action, pharmacokinetic profile, and potential for drug-drug interactions.
This technical guide provides a detailed overview of the formation of hydrothis compound from this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide delves into the metabolic pathways, the enzymes responsible, and the analytical methodologies for quantification. Quantitative data are summarized in structured tables for ease of comparison, and experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of the metabolic pathway and experimental workflows are also provided to enhance understanding.
Metabolic Pathway of this compound to Hydrothis compound
The primary metabolic transformation of this compound is the reduction of its ketone moiety to a secondary alcohol, forming hydrothis compound. This reaction is catalyzed by carbonyl reductase, a ubiquitous enzyme found in various tissues, including the liver.[3] This conversion is remarkably rapid and efficient, leading to the swift appearance of hydrothis compound in the plasma following both oral and intravenous administration of this compound.[1][2]
Following its formation, hydrothis compound undergoes further metabolism, primarily through two pathways mediated by the cytochrome P450 (CYP) enzyme system in the liver. The main routes of hydrothis compound metabolism are hydroxylation and N-oxidation. Specifically, the hydroxylation of the indole (B1671886) ring of hydrothis compound is catalyzed by CYP2D6, while N-oxidation is mediated by CYP3A4.[4] These subsequent metabolic steps lead to the formation of various hydroxylated and N-oxide metabolites, which are then conjugated and excreted.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Hydrothis compound Following Intravenous Administration of this compound
| Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CLapp (mL/min/kg) | Vd (L/kg) | AUC0-∞ (ng·h/mL) | Reference |
| Healthy Young Volunteers | 100 mg | 320 (25%) | ~0.6 | 7.3 (24%) | 9.4 (28%) | 5.8 (25%) | - | [1] |
| Healthy Elderly Volunteers | 1.8 mg/kg | - | < 0.17 | ~7 | - | 4.69 | - | [4] |
| Cancer Patients | 0.6 mg/kg | 128.6 | ~0.5 | - | - | - | - | [6] |
| Cancer Patients | 1.8 mg/kg | 505.3 | ~0.5 | 7.3 (24%) | - | - | - | [6][7] |
Values are presented as mean (Coefficient of Variation %) where available.
Table 2: Pharmacokinetic Parameters of Hydrothis compound Following Oral Administration of this compound
| Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CLapp/F (mL/min/kg) | Apparent Bioavailability (F) | Reference |
| Healthy Volunteers | 50 mg | - | < 1 | - | - | ~75% | [2][8] |
| Healthy Volunteers | 100 mg | - | ~1 | 8.1 (18%) | 13.4 (29%) | ~75% | [2][8] |
| Healthy Volunteers | 200 mg | - | < 1 | - | - | ~75% | [2][8] |
| Healthy Elderly Volunteers | 1.8 mg/kg | - | < 0.17 | ~7 | - | 89% | [4] |
Values are presented as mean (Coefficient of Variation %) where available.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
While a specific, detailed protocol for the in vitro metabolism of this compound was not found in the public domain, the following general protocol is based on standard methodologies for such assays and can be adapted for the study of this compound metabolism.[9][10][11][12][13][14][15][16]
Objective: To determine the in vitro metabolic stability and identify the metabolites of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration.
-
In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding a small volume of the this compound stock solution to the pre-warmed incubation mixtures to achieve the desired final substrate concentration (e.g., 1 µM).
-
Include control incubations without the NADPH regenerating system to assess non-CYP mediated metabolism and without this compound to monitor for interfering peaks.
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination of the Reaction:
-
Immediately terminate the reaction in the collected aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard. The acetonitrile will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify and quantify the formation of hydrothis compound and other potential metabolites.
-
Quantification of Hydrothis compound in Human Plasma by HPLC-ESI-MS
The following protocol is a detailed methodology for the simultaneous quantification of this compound and hydrothis compound in human plasma using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).
Objective: To accurately and precisely quantify the concentrations of this compound and hydrothis compound in human plasma samples.
Materials:
-
Human plasma samples
-
This compound and hydrothis compound reference standards
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of this compound, hydrothis compound, and the internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by serially diluting the stock solutions with the appropriate solvent to create a range of concentrations for the calibration curve and quality control (QC) samples.
-
-
Preparation of Calibration Standards and QC Samples:
-
Spike drug-free human plasma with the working solutions to create calibration standards at a minimum of six different concentration levels covering the expected range in study samples.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (or calibration standard/QC), add a small volume of the internal standard working solution.
-
Add 3 volumes of cold acetonitrile (300 µL) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Extraction and Reconstitution:
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be developed to achieve good separation of this compound, hydrothis compound, and the internal standard from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, hydrothis compound, and the internal standard should be optimized for maximum sensitivity and specificity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentrations of this compound and hydrothis compound in the unknown plasma samples and QC samples.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Carbonyl reduction of naltrexone and this compound by oxidoreductases isolated from human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of single intravenous and oral doses of this compound mesylate in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human metabolism of this compound mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of intravenous this compound in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Single- and multiple-dose pharmacokinetics of oral this compound and its active metabolites in healthy volunteers: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. scispace.com [scispace.com]
- 14. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. Comparison of kinetic parameters for drug oxidation rates and substrate inhibition potential mediated by cytochrome P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mttlab.eu [mttlab.eu]
In-Vitro Binding Affinity of Dolasetron for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro binding affinity of dolasetron and its active metabolite, hydrothis compound (B601787), for serotonin (B10506) (5-HT) receptors. This compound is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3] Its therapeutic effect is primarily mediated by its major and more potent active metabolite, hydrothis compound.[1][4]
Core Data Summary: In-Vitro Binding Affinity
The binding affinity of this compound and its active metabolite, hydrothis compound, for the 5-HT3 receptor has been determined through radioligand binding assays. Hydrothis compound demonstrates significantly higher potency for the 5-HT3 receptor compared to the parent compound, this compound.
| Compound | Receptor | Test System | Radioligand | IC50 (nM) |
| This compound | 5-HT3 | Neuroblastoma Cells | - | 3.8[4] |
| Hydrothis compound | 5-HT3 | Neuroblastoma Cells | - | 0.1[4] |
This compound and hydrothis compound are highly selective for the 5-HT3 receptor.[4][5] They have been shown to have low affinity for other serotonin receptor subtypes and for dopamine (B1211576) receptors.[4][5] While specific high-quality, comparative binding data (Ki or IC50 values) across a wide range of other serotonin and non-serotonergic receptors is not extensively published in a consolidated format, the available information consistently points to a highly specific interaction with the 5-HT3 receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of in-vitro binding affinity for this compound and its metabolites is typically achieved through competitive radioligand binding assays. Below is a representative protocol for such an experiment.
Objective: To determine the binding affinity (IC50) of this compound and hydrothis compound for the 5-HT3 receptor.
Materials:
-
Cell Membranes: A preparation of cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., human embryonic kidney (HEK293) cells or a neuroblastoma cell line).
-
Radioligand: A radiolabeled 5-HT3 receptor antagonist with high affinity, such as [3H]GR65630.[6][7][8][9]
-
Test Compounds: this compound and hydrothis compound of high purity.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT3 receptor antagonist (e.g., granisetron).
-
Buffers:
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail
-
Instrumentation:
-
Microplate reader
-
Liquid scintillation counter
-
Cell harvester with glass fiber filters
-
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT3 receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled antagonist.
-
Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound (this compound or hydrothis compound).
-
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams generated using the DOT language to visualize the 5-HT3 receptor signaling pathway and the experimental workflow of a radioligand binding assay.
References
- 1. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. dtb.bmj.com [dtb.bmj.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of the 5-HT3 ligand, [3H]GR65630, to rat area postrema, vagus nerve and the brains of several species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Pharmacology of Dolasetron and Its Analogs: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the molecular pharmacology of dolasetron and its analogs for researchers, scientists, and drug development professionals. This compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, and is primarily used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3] This document details its mechanism of action, pharmacokinetic profile, structure-activity relationships, and off-target effects, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
This compound and its active metabolite, hydrothis compound (B601787), exert their antiemetic effects by selectively blocking 5-HT3 receptors.[3][4] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the central nervous system.[2][5] The binding of serotonin, released from enterochromaffin cells in response to emetogenic stimuli, to these receptors triggers the vomiting reflex.[2] By competitively inhibiting serotonin binding, this compound and hydrothis compound prevent the initiation of this signaling cascade.[2]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel. Upon activation by serotonin, it allows the influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the neuronal membrane and the propagation of an excitatory signal.[6] this compound, as a competitive antagonist, binds to the receptor without activating the channel, thereby preventing this ion influx.
References
- 1. medicaid.nv.gov [medicaid.nv.gov]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Reappraisal of the role of this compound in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. This compound | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dolasetron's Mechanism of Action: A Deep Dive into its Effects on the Vagus Nerve and Chemoreceptor Trigger Zone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dolasetron, a potent and highly selective serotonin (B10506) 5-HT₃ receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in the contexts of chemotherapy and post-operative recovery. Its therapeutic efficacy is intrinsically linked to its interaction with the peripheral and central nervous systems, specifically its modulation of the vagus nerve and the chemoreceptor trigger zone (CTZ). This technical guide provides a comprehensive examination of the molecular and physiological mechanisms underpinning this compound's antiemetic properties. Through a detailed review of preclinical and clinical data, this document elucidates the pharmacodynamics of this compound's active metabolite, hydrothis compound (B601787), its antagonism of 5-HT₃ receptors, and the subsequent impact on the emetic reflex arc. Detailed experimental protocols for investigating these interactions are provided, alongside a quantitative summary of this compound's clinical efficacy. Visualized signaling pathways and experimental workflows offer a clear and concise representation of the core concepts for researchers and drug development professionals.
Introduction
Nausea and emesis are complex physiological responses orchestrated by a network of neural pathways. A key neurotransmitter implicated in this process is serotonin (5-hydroxytryptamine, 5-HT), which, upon release, activates 5-HT₃ receptors located on vagal afferent terminals in the gastrointestinal tract and within the chemoreceptor trigger zone (CTZ) in the brainstem.[1][2] this compound mesylate is a prodrug that is rapidly and extensively metabolized to its active form, hydrothis compound.[3] Hydrothis compound is a highly specific and selective antagonist of 5-HT₃ receptors, and it is this antagonism that forms the basis of this compound's antiemetic effect.[2][3] By blocking the binding of serotonin to these receptors, this compound effectively interrupts the signaling cascade that leads to nausea and vomiting.[2]
Pharmacodynamics and Mechanism of Action
The antiemetic effect of this compound is primarily mediated by its active metabolite, hydrothis compound.[3] This metabolite exhibits a high affinity and selectivity for the 5-HT₃ receptor, a ligand-gated ion channel.[3][4] While a precise Ki or IC50 value for hydrothis compound's binding to the 5-HT₃ receptor is not consistently reported in publicly available literature, its potent and selective antagonism is well-established.[3][4]
Peripheral Action: Vagus Nerve Modulation
Chemotherapeutic agents and other emetogenic stimuli can cause damage to enterochromaffin cells in the gastrointestinal mucosa, leading to a significant release of serotonin.[5][6] This released serotonin then binds to 5-HT₃ receptors on the afferent fibers of the vagus nerve.[5][6] Activation of these receptors generates a depolarizing signal that is transmitted to the nucleus tractus solitarius (NTS) in the brainstem, a key component of the central pattern generator for emesis.[5] Hydrothis compound competitively blocks these peripheral 5-HT₃ receptors on vagal afferents, thereby preventing the initiation of this emetic signal.[6]
Central Action: Chemoreceptor Trigger Zone (CTZ)
The CTZ, located in the area postrema of the medulla oblongata, is a critical site for detecting emetogenic substances in the bloodstream.[1] The blood-brain barrier is more permeable in this region, allowing circulating toxins and drugs to directly stimulate its chemoreceptors.[1] The CTZ is rich in 5-HT₃ receptors, and their activation by serotonin contributes to the stimulation of the vomiting center.[1][5] Hydrothis compound also acts centrally by antagonizing these 5-HT₃ receptors within the CTZ, providing a dual peripheral and central blockade of the emetic reflex.[5]
Signaling Pathway
The emetic signaling pathway initiated by serotonin and antagonized by this compound can be visualized as follows:
Quantitative Efficacy Data
The clinical efficacy of this compound has been demonstrated in numerous randomized, controlled trials for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The primary endpoint in many of these studies is "complete response," typically defined as no emetic episodes and no use of rescue medication within a 24-hour period.
Table 1: Efficacy of Intravenous this compound in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Chemotherapy Emetogenicity | This compound Dose | Comparator | Complete Response Rate (this compound) | Complete Response Rate (Comparator) | Reference |
| Highly Emetogenic (Cisplatin ≥70 mg/m²) | 1.8 mg/kg | Ondansetron 32 mg | 49.2% | 50.4% | [1] |
| Highly Emetogenic (Cisplatin ≥70 mg/m²) | 2.4 mg/kg | Ondansetron 32 mg | 45.6% | 50.4% | [1] |
| Moderately Emetogenic | 100 mg (oral) | Palonosetron 0.25 mg | 52.9% | 63.0% | [7] |
Table 2: Efficacy of Intravenous this compound in Postoperative Nausea and Vomiting (PONV) Prevention
| Patient Population | This compound Dose | Comparator | Complete Response Rate (this compound) | Complete Response Rate (Comparator) | Reference |
| Outpatient Surgery (Females) | 12.5 mg | Placebo | ~58% | ~49% | [4] |
| Outpatient Surgery (Females) | 25 mg | Placebo | ~58% | ~49% | [4] |
| Outpatient Surgery (Females) | 50 mg | Placebo | ~58% | ~49% | [4] |
| Outpatient Surgery (Females) | 100 mg | Placebo | ~58% | ~49% | [4] |
| High-Risk for PONV | 12.5 mg | Ondansetron 4 mg | 40% | 49% | [8] |
*Note: The study reported a combined complete response rate for all this compound doses versus placebo.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to evaluate the effects of 5-HT₃ receptor antagonists like this compound on the vagus nerve and the CTZ.
In Vivo Recording of Vagus Nerve Activity
This protocol describes the methodology for recording compound action potentials from the cervical vagus nerve in an anesthetized rodent model to assess the inhibitory effect of hydrothis compound on serotonin-induced nerve activation.
Experimental Workflow:
Materials:
-
Anesthetic (e.g., urethane)
-
Surgical instruments for dissection
-
Bipolar hook electrodes
-
Amplifier and data acquisition system
-
Serotonin (5-HT) or a 5-HT₃ receptor agonist (e.g., 2-methyl-5-HT, phenylbiguanide)
-
Hydrothis compound
-
Saline solution
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically expose the cervical vagus nerve.
-
Carefully place the isolated nerve across a pair of bipolar recording electrodes.
-
Record baseline nerve activity for a stable period.
-
Administer the 5-HT₃ receptor agonist intravenously and record the evoked increase in vagal nerve activity.
-
Allow for a washout period until nerve activity returns to baseline.
-
Administer hydrothis compound intravenously.
-
After a suitable pre-treatment period, re-administer the 5-HT₃ receptor agonist.
-
Record the nerve activity and compare the response to the pre-drug administration to quantify the antagonistic effect of hydrothis compound.
Evaluation of Antiemetic Efficacy in the Ferret Model
The ferret is a widely used animal model for studying emesis due to its well-developed vomiting reflex. This protocol outlines the methodology for assessing the antiemetic efficacy of this compound against chemotherapy-induced emesis.
Experimental Workflow:
References
- 1. medicaid.nv.gov [medicaid.nv.gov]
- 2. This compound | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of serotonin antagonists (Chapter 6) - Postoperative Nausea and Vomiting [cambridge.org]
- 4. scilit.com [scilit.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. ClinPGx [clinpgx.org]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0014895) [hmdb.ca]
An In-depth Technical Guide to Genetic Polymorphisms Affecting Dolasetron Metabolism (CYP2D6)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dolasetron is a potent serotonin (B10506) 5-HT3 receptor antagonist widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a prodrug, its clinical efficacy is entirely dependent on its conversion to the active metabolite, hydrothis compound (B601787). The subsequent metabolism and clearance of hydrothis compound are significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system. The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of drug metabolism within the population. These genetic variations can profoundly impact the pharmacokinetic profile of hydrothis compound, altering its efficacy and safety. This guide provides a comprehensive technical overview of the role of CYP2D6 genetic polymorphisms in this compound metabolism, presenting quantitative data on clinical outcomes, detailed experimental protocols for pharmacogenetic testing, and visual diagrams of key metabolic and experimental pathways.
This compound and Hydrothis compound Metabolism
This compound mesylate is rapidly and completely converted by the ubiquitous enzyme carbonyl reductase to its pharmacologically active metabolite, hydrothis compound, often within minutes of administration.[1] Hydrothis compound is a significantly more potent 5-HT3 antagonist than the parent compound and is responsible for the drug's antiemetic effects.
The elimination of hydrothis compound is mediated by multiple pathways, with hepatic metabolism playing a central role. Two key cytochrome P450 isoenzymes are involved:
-
CYP2D6: This enzyme is primarily responsible for the hydroxylation of hydrothis compound's indole (B1671886) ring, a major pathway for its inactivation and subsequent elimination.[2]
-
CYP3A4: This enzyme contributes to a lesser extent through N-oxidation of hydrothis compound.[2]
Given that over 90% of this compound and tropisetron (B1223216) (a similar 5-HT3 antagonist) are metabolized via CYP2D6, genetic variations in this enzyme can have significant clinical consequences.[3]
Genetic Polymorphisms of the CYP2D6 Gene
The CYP2D6 gene is one of the most polymorphic drug-metabolizing genes known, with over 100 identified allelic variants. These variants can result in enzymes with a wide spectrum of activity, from completely absent to significantly increased function.[4] Based on an individual's diplotype (the combination of two alleles), a predicted phenotype and an "activity score" (AS) can be assigned to classify their metabolic capacity.[3]
Table 1: CYP2D6 Phenotype Classification and Associated Alleles
| Phenotype | Description | Activity Score (AS) | Common Alleles |
| Ultrarapid Metabolizer (UM) | Markedly increased enzyme activity due to gene duplication/multiplication. | >2.25 | 1xN, *2xN |
| Normal Metabolizer (NM) | Fully functional enzyme activity. Previously known as Extensive Metabolizer (EM). | 1.25 to 2.25 | 1, 2, *35 |
| Intermediate Metabolizer (IM) | Decreased enzyme activity. | >0 to <1.25 | 9, 10, *17, *41 |
| Poor Metabolizer (PM) | Little to no functional enzyme activity. | 0 | 3, *4, *5 (gene deletion), *6 |
Impact of CYP2D6 Polymorphisms on this compound Pharmacokinetics and Clinical Outcomes
Genetic variations in CYP2D6 directly influence the clearance of hydrothis compound, thereby affecting drug exposure and clinical response.
-
Ultrarapid Metabolizers (UMs): UMs clear hydrothis compound at an accelerated rate. This leads to lower plasma concentrations and a shorter duration of action, which can result in therapeutic failure.[5]
-
Poor Metabolizers (PMs): PMs exhibit significantly reduced clearance of hydrothis compound. This results in higher and more sustained plasma concentrations. While this might enhance the antiemetic effect in some, it also increases the risk of concentration-dependent adverse effects, most notably cardiac QT interval prolongation.[1] Studies have noted that PMs have slightly higher Area Under the Curve (AUC) for hydrothis compound.[1]
Quantitative Data: Clinical Efficacy
A key study by Janicki et al. investigated the efficacy of this compound for preventing postoperative nausea and vomiting (PONV) in relation to CYP2D6 genotype, comparing it with granisetron (B54018) (a 5-HT3 antagonist not metabolized by CYP2D6). The results clearly demonstrate the impact of the UM phenotype on this compound efficacy.
Table 2: Incidence of Vomiting in Surgical Patients Receiving this compound vs. Granisetron, Stratified by CYP2D6 Metabolizer Phenotype
| CYP2D6 Phenotype | This compound Group (n=75) | Granisetron Group (n=75) | P-Value |
| Ultrarapid Metabolizer (UM) | 100% (6/6) | 25% (1/4) | 0.033 |
| Normal Metabolizer (NM) | 15.6% (7/45) | 16.3% (8/49) | 0.99 |
| Intermediate Metabolizer (IM) | 13.6% (3/22) | 15.0% (3/20) | 0.99 |
| Poor Metabolizer (PM) | 0% (0/2) | 0% (0/2) | 0.99 |
| Data adapted from Janicki PK, et al. Anesth Analg. 2006.[1] |
Safety Implications: QT Prolongation
This compound is known to cause dose-dependent prolongation of the PR, QRS, and QT intervals on an electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias like Torsade de Pointes. This risk is directly related to the plasma concentration of hydrothis compound. Individuals who are CYP2D6 Poor Metabolizers are expected to have higher systemic exposure to hydrothis compound, which may exacerbate the risk of these cardiac events. Therefore, patients with a known PM status, pre-existing cardiac conditions, or those taking other QT-prolonging medications should be administered this compound with caution.
Experimental Protocols
Determining a patient's CYP2D6 status involves two primary methodologies: genotyping (examining the DNA) and phenotyping (measuring the actual enzyme function).
CYP2D6 Genotyping Protocols
Genotyping is the most common method for predicting CYP2D6 metabolic status. It involves identifying specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.
Protocol 1: Real-Time PCR for SNP and CNV Detection
This method uses fluorescent probes (e.g., TaqMan®) to detect specific alleles and quantify gene copies in real-time.
-
DNA Extraction: Isolate genomic DNA from whole blood (EDTA tube) or buccal swabs using a commercially available kit (e.g., QIAamp® DNA Blood Kit).
-
DNA Quantification: Measure DNA concentration and purity using fluorimetry (e.g., Qubit®) or spectrophotometry.
-
Allele-Specific SNP Genotyping:
-
Prepare a PCR reaction mix containing TaqMan® Genotyping Master Mix, nuclease-free water, the specific TaqMan® SNP Genotyping Assay (containing primers and allele-specific probes for a target SNP), and the sample DNA.
-
Run the reaction on a real-time PCR instrument (e.g., ViiA™ 7 System).
-
Thermocycling Conditions (Typical):
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles: 95°C for 15 seconds, 60°C for 1 minute.
-
-
Analyze the resulting fluorescence data using the instrument's software to determine the genotype.
-
-
Copy Number Variation (CNV) Assay:
-
Prepare a reaction mix using a TaqMan® Copy Number Assay for CYP2D6 (e.g., targeting exon 9) and a TaqMan® Copy Number Reference Assay (for a stable gene like RNase P).
-
Run the assay in quadruplicate according to the manufacturer's protocol.
-
Analyze the data using specialized software (e.g., CopyCaller® Software) to determine the gene copy number (0, 1, 2, 3, etc.).
-
CYP2D6 Phenotyping Protocol
Phenotyping provides a direct measure of in vivo enzyme activity by administering a probe drug and measuring the ratio of the parent drug to its CYP2D6-specific metabolite. Dextromethorphan (B48470) (DM) is the most commonly used probe drug.
Protocol 2: Dextromethorphan Metabolic Ratio (MR) Test
-
Patient Preparation: Patients should abstain from medications known to inhibit or induce CYP2D6 for at least one week prior to the test.
-
Probe Drug Administration: Administer a single oral dose of 30-40 mg dextromethorphan hydrobromide to the patient.
-
Sample Collection: Collect all urine for a specified period, typically 8 to 10 hours post-dose. Alternatively, a single blood or saliva sample can be collected 3 hours post-dose.
-
Sample Preparation (Urine):
-
Pipette a 0.5 mL aliquot of the collected urine.
-
Add β-glucuronidase to hydrolyze conjugated metabolites.
-
Add an internal standard (e.g., 3-ethylmorphine).
-
Perform liquid-liquid extraction under basic conditions using a solvent like chloroform.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Analytical Method (LC-MS/MS):
-
Inject the prepared sample into a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
-
Separate dextromethorphan (DM) and its primary CYP2D6-mediated metabolite, dextrorphan (B195859) (DX), using a C18 or similar column.
-
Quantify the concentrations of DM and DX using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the Metabolic Ratio (MR) as: MR = [Concentration of Dextromethorphan] / [Concentration of Dextrorphan] .
-
Classify the phenotype based on established MR cut-off values (e.g., for urine, an MR > 0.3 is typically classified as a Poor Metabolizer).[2]
-
Conclusion and Future Directions
The genetic polymorphism of CYP2D6 is a critical determinant of hydrothis compound pharmacokinetics and, consequently, this compound's clinical efficacy and safety. Evidence clearly indicates that CYP2D6 ultrarapid metabolizers are at a high risk of antiemetic failure, while poor metabolizers may be at an increased risk of concentration-dependent toxicity, such as cardiac QT prolongation.
For drug development professionals, understanding the impact of CYP2D6 is essential for designing clinical trials and interpreting variability in patient responses. For researchers and clinicians, pharmacogenetic testing offers a valuable tool to personalize antiemetic therapy. In cases of known CYP2D6 UM status, alternative 5-HT3 antagonists that are not primarily metabolized by CYP2D6, such as granisetron, should be considered to ensure efficacy.[5] Further prospective clinical trials are warranted to establish definitive dosing guidelines for this compound based on CYP2D6 genotype to optimize the balance between efficacy and safety for all patient populations.
References
- 1. ClinPGx [clinpgx.org]
- 2. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 3. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upgx.eu [upgx.eu]
- 5. A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Characterization of Dolasetron's Antiemetic Properties: A Technical Guide
Introduction
Dolasetron is a potent and highly selective serotonin (B10506) type 3 (5-HT3) receptor antagonist developed for the prevention of nausea and vomiting, particularly that induced by chemotherapy and postoperative states.[1][2] Like other "setrons," its therapeutic effect is mediated by blocking the action of serotonin at 5-HT3 receptors, which are key components in the emetic reflex pathway.[3][4] Preclinical evaluation is fundamental to establishing the pharmacological profile of such agents. This guide provides an in-depth overview of the preclinical data characterizing this compound, with a focus on its pharmacodynamics, pharmacokinetics, and the experimental models used for its evaluation. A crucial aspect of this compound's pharmacology is its rapid and extensive conversion to a major, more potent active metabolite, hydrothis compound (B601787), which is responsible for most of the observed clinical effects.[1][5][6]
Pharmacodynamics: Mechanism of Action and Receptor Interactions
The antiemetic effect of this compound is derived from its antagonism at 5-HT3 receptors. These ligand-gated ion channels are located peripherally on vagal afferent nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[4][7][8] Emetogenic stimuli, such as chemotherapeutic agents, trigger the release of serotonin from enterochromaffin cells in the small intestine.[1][9] This released serotonin activates 5-HT3 receptors on vagal afferents, initiating a signal cascade that culminates in the vomiting reflex.[1][3] this compound and hydrothis compound competitively inhibit serotonin binding to these receptors, thereby interrupting this emetic signaling pathway.[1]
Receptor Binding and Functional Activity
In vitro studies have demonstrated the high affinity and selectivity of this compound and its metabolites for the 5-HT3 receptor.[7][8] Notably, the active metabolite hydrothis compound is significantly more potent than the parent compound.[2][7] this compound and hydrothis compound show negligible affinity for other serotonin receptor subtypes (5-HT1, 5-HT2) or for adrenergic, dopaminergic, muscarinic, or benzodiazepine (B76468) receptors.[2]
Table 1: In Vitro 5-HT3 Receptor Antagonist Activity
| Compound | Preparation | Assay | IC50 Value (nM) |
| This compound | NG108-15 cells | Inhibition of 5-HT3 mediated inward ionic current | 3.8[7][8] |
| Hydrothis compound | NG108-15 cells | Inhibition of 5-HT3 mediated inward ionic current | 0.1[7][8] |
Pharmacokinetics: Absorption, Metabolism, and Elimination
Preclinical pharmacokinetic studies in various animal models have been crucial for understanding the disposition of this compound. A defining characteristic is its rapid metabolism.
Metabolism
Following administration, this compound is rapidly and completely metabolized by the ubiquitous enzyme carbonyl reductase to form its major active metabolite, hydrothis compound (reduced this compound).[1][5] This conversion is so efficient that the parent drug is often barely detectable in plasma.[5][10] Hydrothis compound itself is further metabolized, primarily through glucuronidation and hydroxylation, before elimination.[4][8]
Caption: Metabolic pathway of this compound to its active metabolite.
Pharmacokinetic Parameters in Animal Models
Studies in dogs and cats have provided key insights into the pharmacokinetic profiles of both this compound and hydrothis compound. The bioavailability of the parent drug is low, but due to its rapid conversion, the administration of this compound effectively serves as a prodrug for the highly bioavailable hydrothis compound.[5]
Table 2: Pharmacokinetic Parameters of this compound and Hydrothis compound in Dogs (Single Dose)
| Compound | Administration | Dose | t1/2 (h) | Cltot (mL/min/kg) | Vd (L/kg) | F (%) |
| This compound | IV | 2 mg/kg | 0.1[5] | ~109[5] | 0.83[5] | N/A |
| This compound | Oral | 5 mg/kg | - | - | - | ~7[5] |
| Hydrothis compound | IV (after this compound) | 2 mg/kg | ~4.0[5] | ~25[5] | 8.5[5] | N/A |
| Hydrothis compound | Oral (after this compound) | 5 mg/kg | ~4.0[5] | - | - | ~100[5] |
| t1/2: Elimination half-life; Cltot: Total body plasma clearance; Vd: Apparent volume of distribution; F: Bioavailability. Data from dog models. |
Table 3: Pharmacokinetic Parameters of Hydrothis compound in Cats (Single Dose)
| Administration | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| IV | 0.8 mg/kg | 116 (69-316)[11] | 0.5 (0.3-0.5)[11] | 3.3 (2.9-7.2)[11] |
| SC | 0.8 mg/kg | 67.9 (60.4-117)[11] | 0.5 (0.5-1.0)[11] | 3.8 (2.9-5.3)[11] |
| Data presented as median (range). Cmax: Maximum serum concentration; Tmax: Time to maximum concentration; t1/2: Elimination half-life. SC: Subcutaneous. |
Preclinical Efficacy in Animal Models of Emesis
The ferret and dog are standard models for assessing antiemetic potential, as they possess a vomiting reflex similar to humans.[12] Emesis is typically induced by agents like cisplatin, a highly emetogenic chemotherapy drug.[13][14] In these models, this compound has demonstrated significant efficacy in reducing the frequency of retching and vomiting.
Table 4: Efficacy of this compound in Preclinical Emesis Models
| Animal Model | Emetogen | This compound Dose | Efficacy Outcome |
| Dog | Cisplatin | Not specified | Reduced number of emetic episodes and increased time to first emetic event.[15] |
| Ferret | Cisplatin | Not specified | Effective in preventing acute emesis.[3][13] |
| Cat | Xylazine | 0.8 mg/kg & 1.0 mg/kg SC | Did not prevent xylazine-induced vomiting at these doses.[11] |
Note: While effective against chemotherapy-induced emesis, one study found this compound ineffective against xylazine-induced vomiting in cats, suggesting receptor pathway differences for this specific emetogen.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key assays.
Protocol 1: In Vitro 5-HT3 Receptor Functional Assay (Whole-Cell Patch Clamp)
-
Cell Culture: Mouse neuroblastoma x rat glioma hybrid cells (NG108-15), which endogenously express 5-HT3 receptors, are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed. The cell membrane is held at a potential of -60 mV.
-
Drug Application: A baseline inward current is established by applying serotonin (e.g., 1 µM).
-
Antagonist Evaluation: Cells are pre-incubated with varying concentrations of this compound or hydrothis compound for several minutes before co-application with serotonin.
-
Data Analysis: The inhibition of the serotonin-induced peak inward current by the antagonist is measured. An IC50 value is calculated by fitting the concentration-response data to a logistic equation.
Protocol 2: Cisplatin-Induced Emesis in Ferrets
-
Animal Acclimation: Male ferrets are individually housed and acclimated to the laboratory environment for at least one week.
-
Baseline Observation: Animals are observed for a baseline period (e.g., 60 minutes) to ensure no spontaneous emetic episodes occur.
-
Drug Administration: Ferrets are pre-treated with either vehicle control or this compound at various doses (e.g., via intraperitoneal or oral administration) 30-60 minutes prior to the emetogenic challenge.
-
Emetogenic Challenge: Cisplatin (e.g., 10 mg/kg) is administered intraperitoneally to induce emesis.
-
Observation Period: Each animal is observed continuously for a set period (e.g., 4-6 hours). The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the this compound-treated groups to the vehicle-control group. The percentage reduction in emesis is calculated.
Caption: Workflow for an in vivo antiemetic efficacy study.
Protocol 3: Pharmacokinetic Study in Dogs
-
Animal Preparation: Beagle dogs are fasted overnight but allowed access to water. For intravenous studies, a catheter is placed in a peripheral vein.
-
Drug Administration:
-
Intravenous (IV): this compound (e.g., 2 mg/kg) is administered as a single bolus injection or infusion.
-
Oral (PO): this compound (e.g., 5 mg/kg) is administered via oral gavage.
-
-
Blood Sampling: Serial blood samples (e.g., 2-3 mL) are collected into heparinized tubes at predefined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored frozen (e.g., -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of this compound and hydrothis compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t1/2), clearance (Cl), and volume of distribution (Vd).
Conclusion
The preclinical characterization of this compound has firmly established its profile as a potent and selective 5-HT3 receptor antagonist. A key finding from these studies is the critical role of its active metabolite, hydrothis compound, which possesses greater potency and is responsible for the majority of the drug's therapeutic activity and prolonged duration of action.[2][5][15] Pharmacodynamic studies confirm its mechanism of action at the 5-HT3 receptor, while pharmacokinetic evaluations in multiple species have defined its metabolic pathway and disposition. Efficacy demonstrated in established in vivo models of chemotherapy-induced emesis provided the foundational evidence supporting its successful clinical development as an antiemetic agent.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comparison of the pharmacokinetics of this compound and its major active metabolite, reduced this compound, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Single- and multiple-dose pharmacokinetics of oral this compound and its active metabolites in healthy volunteers: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary pharmacokinetics of intravenous and subcutaneous this compound and pharmacodynamics of subcutaneous this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Value of mink vomit model in study of anti-emetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
Dolasetron's Potential Off-Target Effects in Cellular Models: A Technical Guide
Executive Summary
Dolasetron is a selective serotonin (B10506) 5-HT₃ receptor antagonist widely used for the prevention of chemotherapy- and radiotherapy-induced, as well as postoperative, nausea and vomiting. Its therapeutic effect is mediated by blocking serotonin at 5-HT₃ receptors in the central and peripheral nervous systems. While highly selective for its primary target, preclinical and cellular studies have revealed several potential off-target effects. This guide provides an in-depth technical overview of these effects, focusing on this compound's interactions with cardiac ion channels and its newly identified anticancer properties in specific cellular models. Quantitative data, detailed experimental protocols, and diagrams of the associated signaling pathways are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound mesylate is a potent antiemetic agent that is rapidly converted in vivo to its active metabolite, hydrothis compound.[1][2] The clinical efficacy and safety profile of this compound are well-established; however, a thorough understanding of its molecular interactions beyond the 5-HT₃ receptor is crucial for predicting potential adverse effects and exploring novel therapeutic applications. Off-target pharmacology, the unintended interaction of a drug with proteins other than its intended target, is a critical aspect of drug development that can lead to unforeseen toxicities or opportunities for drug repurposing.[3] This document details the key off-target activities of this compound identified in cellular models, with a primary focus on its inhibitory effects on cardiac ion channels and its cytotoxic effects on colon cancer cells.
On-Target Activity: 5-HT₃ Receptor Antagonism
The primary mechanism of action for this compound is the competitive and selective blockade of 5-HT₃ receptors. These ligand-gated ion channels are located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain.[4] Stimuli such as chemotherapy can trigger the release of serotonin from enterochromaffin cells in the gut, which then activates these 5-HT₃ receptors, initiating the vomiting reflex.[5] By antagonizing these receptors, this compound and its active metabolite, hydrothis compound, effectively interrupt this signaling cascade.[4] this compound exhibits low affinity for other serotonin receptor subtypes and dopamine (B1211576) receptors.
Documented Off-Target Effects in Cellular Models
Beyond its well-defined role as a 5-HT₃ antagonist, this compound has been shown to interact with other cellular components, most notably cardiac ion channels and, more recently, proteins involved in cancer cell proliferation.
Cardiac Ion Channel Inhibition
A significant off-target effect of this compound, characteristic of the first-generation "setron" class, is the blockade of cardiac ion channels. This activity is linked to electrocardiographic changes, such as the prolongation of PR, QRS, and QTc intervals, by affecting cardiac depolarization and repolarization.[6][7]
Patch-clamp electrophysiology studies on cloned human cardiac ion channels expressed in cell lines have quantified the inhibitory potency of this compound.
| Target Ion Channel | Cellular Model | IC₅₀ (µM) |
| Human Cardiac Na⁺ Channel (hH1) | Not specified in source | 38.0 |
| Human Cardiac K⁺ Channel (HERG) | Not specified in source | 5.95 |
Table 1: Inhibitory concentration (IC₅₀) of this compound on key cardiac ion channels.
This compound's blockade of both sodium (Na⁺) and potassium (K⁺) channels in cardiomyocytes alters the normal ion flux during an action potential. The inhibition of the fast Na⁺ current slows depolarization (Phase 0), leading to a widening of the QRS complex. The blockade of the delayed rectifier K⁺ current (IKr), carried by HERG channels, prolongs repolarization (Phase 3), contributing to QT interval prolongation.
The inhibitory effects of this compound on cardiac ion channels are typically quantified using the whole-cell patch-clamp technique.[5][8]
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are stably transfected to express the specific human ion channel of interest (e.g., hNav1.5 for the cardiac sodium channel or hERG for the potassium channel).[9][10]
-
Apparatus: The setup includes a microscope, micromanipulators, a patch-clamp amplifier, and a data acquisition system.[11] A glass micropipette with a tip diameter of 1-2 µm is filled with an internal electrolyte solution and pressed against a single cell to form a high-resistance "giga-seal".[5]
-
Procedure:
-
The cell membrane patch under the pipette tip is ruptured to allow electrical access to the whole cell.
-
A voltage-clamp protocol is applied to hold the cell membrane at a specific potential and then apply voltage steps to elicit ionic currents through the channels of interest.[11]
-
A baseline current is recorded in an extracellular solution (vehicle control).
-
The cells are then perfused with extracellular solutions containing increasing concentrations of this compound.
-
The peak current is measured at each concentration, and the percentage of current inhibition is calculated relative to the baseline.
-
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using an equation like the Hill equation to determine the IC₅₀ value.[12]
Anticancer Activity via PUM1 Inhibition
Recent studies have identified a novel off-target effect for this compound: the induction of cytotoxicity and apoptosis in colon cancer cells through the inhibition of the RNA-binding protein Pumilio1 (PUM1).[7]
The cytotoxic potential of this compound was evaluated using an MTT assay on both cancerous and non-cancerous cell lines.[7]
| Cell Line | Description | IC₅₀ (µM) | Selectivity Index (SI) |
| HCT116 | Human Colon Cancer | 150 | 1.64 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | >150* | N/A |
*Table 2: Cytotoxicity of this compound in different cellular models. At 150 µM, viability in HEK293 cells was 82.24%, indicating lower toxicity compared to HCT116 cells. The Selectivity Index (SI > 1) suggests this compound is more selective in targeting cancer cells over non-cancerous cells.[7]
In HCT116 colon cancer cells, this compound has been shown to inhibit PUM1.[7] PUM1 is an RNA-binding protein that regulates the expression of genes involved in cell proliferation and survival. Inhibition of PUM1 by this compound leads to a decrease in cell viability and the induction of apoptosis, a form of programmed cell death, which involves the activation of executioner caspases like Caspase-3/7.[7][13]
Several in vitro assays were used to characterize this compound's anticancer effects in the HCT116 cell line.[7]
-
Cell Viability (MTT Assay):
-
Cell Seeding: HCT116 or HEK293 cells are seeded into 96-well plates at a density of 1x10⁴ to 1x10⁵ cells/well and incubated to allow for adherence.[14][15]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 50, 100, 150, 200 µM) or a vehicle control (DMSO).[7] The plates are incubated for a set period (e.g., 48 hours).
-
MTT Addition: 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; ~5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.[14]
-
Solubilization: The medium is removed, and DMSO (150 µL) is added to each well to dissolve the resulting formazan (B1609692) crystals.[14]
-
Measurement: The absorbance is read at ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ is determined from the dose-response curve.[16]
-
-
Apoptosis Detection (Acridine Orange/Ethidium (B1194527) Bromide Staining):
-
Cell Culture and Treatment: HCT116 cells are grown in 24-well plates and treated with this compound at its IC₅₀ concentration (150 µM) for 48 hours.[7]
-
Staining: After treatment, cells are washed with PBS and stained with a dual-dye mixture containing acridine (B1665455) orange (AO) and ethidium bromide (EtBr), typically 100 µg/mL of each.[7]
-
Visualization: Cells are immediately observed under a fluorescence microscope. The differential staining pattern allows for the identification of cell populations:
-
Viable cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange-red nucleus with fragmented chromatin.
-
Necrotic cells: Uniform orange-red nucleus.[17]
-
-
The workflow for assessing the cytotoxic and pro-apoptotic effects of this compound involves a series of standard cellular assays.
Conclusion and Future Directions
While this compound is a highly effective 5-HT₃ receptor antagonist, this guide highlights its significant off-target activities in cellular models. The blockade of cardiac Na⁺ and K⁺ channels is a well-documented effect that underscores the need for cardiovascular monitoring in certain clinical contexts. Furthermore, the discovery of its pro-apoptotic and antiproliferative effects in colon cancer cells via PUM1 inhibition opens a potential new avenue for drug repurposing.[7]
Future research should aim to:
-
Further elucidate the precise molecular interactions between this compound and the PUM1 protein.
-
Screen this compound against a wider panel of cancer cell lines to determine the breadth of its potential anticancer activity.
-
Investigate the off-target effects of this compound's active metabolite, hydrothis compound, in these same cellular assays.
-
Conduct in vivo studies to validate the anticancer potential observed in cellular models.
A comprehensive understanding of these off-target effects is paramount for optimizing the therapeutic use of this compound and for the continued development of safer and more effective pharmaceuticals.
References
- 1. scilit.com [scilit.com]
- 2. Human metabolism of this compound mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 6. Apoptosis detection by simultaneous acridine orange/ethidium bromide (AO/EtBr) and Hoechst staining [bio-protocol.org]
- 7. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. metrionbiosciences.com [metrionbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acridine orange/ethidium bromide (AO/EtBr) double staining [bio-protocol.org]
The Role of Dolasetron in Modulating Gastrointestinal Serotonin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal (GI) tract, regulating motility, secretion, and visceral sensation. The 5-HT3 receptor, a ligand-gated ion channel, plays a pivotal role in mediating rapid, excitatory neurotransmission in the gut-brain axis. Dysregulation of serotonergic signaling is implicated in various GI disorders, including chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS). Dolasetron, a potent and selective 5-HT3 receptor antagonist, is a key therapeutic agent in managing these conditions. This technical guide provides an in-depth analysis of this compound's mechanism of action, its pharmacokinetic profile, and its role in modulating GI serotonin signaling. It includes a comprehensive summary of quantitative data, detailed experimental protocols for preclinical evaluation, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development in this domain.
Introduction: Serotonin Signaling in the Gastrointestinal Tract
The gastrointestinal tract is the primary site of serotonin synthesis and storage in the body, with approximately 95% of total body 5-HT produced by enterochromaffin (EC) cells within the gut mucosa.[1][2] EC cells act as sensory transducers, releasing 5-HT in response to mechanical and chemical stimuli within the gut lumen.[3] This released serotonin then acts on a variety of 5-HT receptors located on enteric neurons and extrinsic afferent nerve fibers, including the vagus nerve.[3][4]
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating fast synaptic transmission.[2][3] In the GI tract, 5-HT3 receptors are predominantly located on:
-
Vagal and spinal afferent nerve terminals: Activation of these receptors transmits sensory information, including signals of nausea, bloating, and pain, to the central nervous system (CNS).[3][4]
-
Enteric neurons: Modulation of these receptors influences gastrointestinal motility and secretion.[3]
Chemotherapeutic agents, for instance, can cause damage to the GI mucosa, leading to a massive release of serotonin from EC cells.[4] This surge in serotonin activates 5-HT3 receptors on vagal afferents, which in turn stimulates the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.[4]
This compound: Mechanism of Action
This compound mesylate is a selective antagonist of the 5-HT3 receptor.[5][6] It exerts its therapeutic effects by competitively blocking the binding of serotonin to these receptors, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[7]
Upon administration, this compound is rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrothis compound (B601787).[8][9] Hydrothis compound is responsible for the majority of the pharmacological activity and has a high affinity and selectivity for the 5-HT3 receptor.[8] By blocking 5-HT3 receptors in both the peripheral (vagal afferents in the GI tract) and central (chemoreceptor trigger zone) nervous systems, this compound and its active metabolite effectively interrupt the emetic signaling pathway.[4][7]
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor triggers the opening of a non-selective cation channel, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions.[3] This influx causes depolarization of the neuronal membrane, initiating an excitatory postsynaptic potential and propagating the nerve signal. This compound, by blocking the receptor, prevents this ion influx and subsequent neuronal excitation.
Quantitative Data
Comparative Binding Affinity of 5-HT3 Receptor Antagonists
The binding affinity of a drug to its target receptor is a key determinant of its potency. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| Antagonist | Active Moiety | Receptor Binding Affinity (Ki) (nM) | Reference(s) |
| This compound | Hydrothis compound | 0.19 - 3.1 | [10] |
| Ondansetron (B39145) | Ondansetron | 1.7 - 5.0 | [1] |
| Granisetron (B54018) | Granisetron | 0.1 - 1.0 | [1] |
| Palonosetron (B1662849) | Palonosetron | 0.04 - 0.1 | [1][11] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Pharmacokinetic Properties of this compound and Other 5-HT3 Antagonists
This compound is a prodrug that is rapidly converted to its active metabolite, hydrothis compound. The pharmacokinetic parameters of hydrothis compound are therefore clinically relevant.
| Parameter | This compound (Hydrothis compound) | Ondansetron | Granisetron | Palonosetron |
| Bioavailability (Oral) | ~75% | 48-72% | ~60% | ~97% |
| Time to Peak Plasma Conc. (Oral) | ~1 hour | 1.5-2 hours | 1-2 hours | ~5 hours |
| Elimination Half-life | ~7-9 hours | ~4-6 hours | ~4-9 hours | ~40 hours |
| Plasma Protein Binding | 69-77% | 70-76% | ~65% | ~62% |
| Primary Metabolism | Carbonyl reductase, CYP2D6, CYP3A4 | CYP3A4, CYP1A2, CYP2D6 | CYP3A4, CYP1A1 | CYP2D6, CYP3A4, CYP1A2 |
| Volume of Distribution (Vd) | 5.8 L/kg | 2.2-2.5 L/kg | 2.0-4.0 L/kg | ~8.3 L/kg |
References:[7][8][12][13][14][15]
Clinical Efficacy of this compound in Chemotherapy-Induced Nausea and Vomiting (CINV)
The efficacy of this compound in preventing CINV has been evaluated in numerous clinical trials. Complete response is typically defined as no emetic episodes and no use of rescue medication.
| Chemotherapy Emetogenicity | This compound Dose | Dexamethasone (B1670325) | Complete Response (Acute Phase: 0-24h) | Reference(s) |
| Highly Emetogenic (e.g., high-dose cisplatin) | 1.8 mg/kg IV | No | 44-57% | [16] |
| Highly Emetogenic (e.g., high-dose cisplatin) | 1.8 mg/kg IV | Yes | 60-75% | [16] |
| Moderately Emetogenic | 100 mg PO | No | 59-80% | [16] |
| Moderately Emetogenic | 100 mg PO | Yes | 70-85% |
A pooled analysis of four Phase III trials comparing palonosetron to older 5-HT3 receptor antagonists (ondansetron, this compound, and granisetron) showed significantly higher complete response rates for palonosetron in the delayed (>24-120 h) and overall (0-120 h) periods post-chemotherapy.[17]
Detailed Experimental Protocols
In Vitro: Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Materials:
-
Membrane preparation from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells).
-
Radioligand: e.g., [3H]granisetron.
-
Unlabeled competitor: this compound (hydrothis compound).
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT3 antagonist).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Charcoal Meal Gastrointestinal Transit Test in Rats
This model assesses the effect of a test compound on gastrointestinal motility.[16][18]
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley).
-
This compound.
-
Vehicle (e.g., saline).
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia).
-
Oral gavage needles.
Procedure:
-
Acclimation and Fasting: Acclimate the rats to the experimental conditions. Fast the animals overnight (e.g., 18 hours) with free access to water.[19][20]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the charcoal meal (e.g., 30-60 minutes).
-
Charcoal Meal Administration: Administer a standard volume of the charcoal meal suspension to each rat via oral gavage.
-
Transit Time: After a fixed period (e.g., 20-30 minutes), humanely euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Lay the intestine flat without stretching and measure its total length. Also, measure the distance traveled by the charcoal front from the pylorus.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the transit percentage between the this compound-treated and vehicle-treated groups. A significant decrease in transit indicates an inhibitory effect on motility.
In Vivo: Cisplatin-Induced Kaolin (B608303) Ingestion (Pica) Model for Nausea in Rats
Since rats do not vomit, the ingestion of non-nutritive substances like kaolin (pica) is used as a surrogate measure of nausea and emesis.[21][22][23]
Materials:
-
Rats.
-
This compound.
-
Kaolin pellets.
-
Standard rat chow.
Procedure:
-
Baseline Measurement: Acclimate rats to individual housing with free access to water, pre-weighed standard chow, and pre-weighed kaolin pellets. Measure the daily consumption of kaolin and chow for several days to establish a baseline.
-
Induction of Nausea: Administer cisplatin (e.g., 6 mg/kg, intraperitoneally) to induce nausea.[22][24]
-
Drug Administration: Administer this compound or vehicle at a specified time relative to the cisplatin injection (e.g., 30 minutes prior).
-
Measurement of Consumption: Continue to measure the daily consumption of kaolin and chow for several days (e.g., 72 hours) post-cisplatin administration.
-
Data Analysis: Compare the amount of kaolin consumed by the this compound-treated group to the vehicle-treated group. A significant reduction in kaolin intake in the this compound group suggests an anti-nausea effect.
Conclusion
This compound, through its active metabolite hydrothis compound, is a potent and selective 5-HT3 receptor antagonist that effectively modulates gastrointestinal serotonin signaling. By blocking the action of serotonin at these critical ion channels, this compound mitigates the signaling cascade that leads to nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery. The quantitative data on its binding affinity, pharmacokinetics, and clinical efficacy, alongside the detailed experimental protocols provided, offer a robust framework for researchers and drug development professionals. A thorough understanding of this compound's role in the gut-brain axis is essential for optimizing its current therapeutic applications and for the development of novel agents targeting the complex serotonergic pathways in the gastrointestinal tract.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Human metabolism of this compound mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijper.org [ijper.org]
- 17. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. researchgate.net [researchgate.net]
- 20. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pica--a model of nausea? Species differences in response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]
A Technical Guide to the Basic Research Applications of Dolasetron in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of dolasetron, a selective serotonin (B10506) 5-HT₃ receptor antagonist, and its applications as a tool in fundamental neuropharmacological research. This compound's high specificity for the 5-HT₃ receptor makes it a valuable agent for investigating the physiological and pathological roles of this important ligand-gated ion channel.
Core Neuropharmacology: The 5-HT₃ Receptor
Mechanism of Action
This compound mesylate is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its active metabolite, hydrothis compound (B601787).[1] This active form is responsible for the drug's pharmacological effects.[2] Hydrothis compound acts as a highly specific and selective competitive antagonist at serotonin 5-HT₃ receptors.[3]
The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel.[4] Upon binding of serotonin (5-HT), the channel opens, allowing a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller component of Ca²⁺), leading to depolarization of the neuron.[4] These receptors are densely located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3] By competitively blocking the binding of serotonin, hydrothis compound prevents this depolarization and subsequent signal transmission, which forms the basis of its potent antiemetic effects.[3]
Figure 1: Mechanism of 5-HT₃ Receptor Antagonism by this compound.
Pharmacological Profile
The utility of this compound as a research tool is defined by its pharmacokinetic and pharmacodynamic properties. This compound itself has a short half-life (<10 minutes), while its active metabolite, hydrothis compound, has a much longer half-life, making it responsible for the sustained therapeutic and research effects.[1]
Quantitative Data
The binding affinity of hydrothis compound for the 5-HT₃ receptor is high, though comparatively less potent than second-generation antagonists like palonosetron. Its high selectivity, with low affinity for other common neurotransmitter receptors, is a key advantage in isolating the effects of 5-HT₃ receptor blockade in experimental systems.[3][5]
| Parameter | This compound (Prodrug) | Hydrothis compound (Active Metabolite) |
| Binding Affinity (Ki) | 20.03 nM | 0.44 nM |
| Receptor Selectivity | Low affinity for dopamine (B1211576) receptors.[3] | High selectivity for 5-HT₃ receptors.[5][6] |
| Metabolism | Rapidly converted via carbonyl reductase.[1] | Primarily via CYP2D6.[1] |
| Plasma Half-life (t½) | < 10 minutes[1] | ~7.3 - 8.1 hours[4][7] |
| Bioavailability (Oral) | ~75% (as hydrothis compound)[7] | - |
Table 1: Summary of Pharmacokinetic and Binding Parameters for this compound and its Active Metabolite. Ki values are for binding to 5-HT₃ receptors from NG108-15 cells.[8]
Downstream Signaling Cascades
While the primary action of the 5-HT₃ receptor is direct ion channel gating, the resulting depolarization and calcium influx can initiate downstream intracellular signaling cascades. Research in cell models like NG108-15 has shown that 5-HT₃ receptor activation leads to Ca²⁺ entry through the receptor itself and subsequently through voltage-gated L-type calcium channels. This initial influx can trigger a larger release of Ca²⁺ from intracellular ryanodine-sensitive stores, a process known as calcium-induced calcium release (CICR). The amplified cytosolic calcium signal can then activate downstream effectors such as Ca²⁺/calmodulin-dependent protein kinase IIα (CaMKIIα) and extracellular-signal-regulated kinase (ERK), which are implicated in the emetic signaling pathway.
Figure 2: Potential Downstream Signaling of 5-HT₃ Receptor Activation.
Key Methodologies for In Vitro Research
This compound's high selectivity makes it an excellent tool for probing 5-HT₃ receptor function using various in vitro techniques.
Protocol 1: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., hydrothis compound) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₃ receptor.
-
Biological Material: Membrane preparations from a cell line stably expressing the human 5-HT₃ receptor (e.g., HEK293 or NG108-15 cells).[8]
-
Radioligand: A tritiated high-affinity 5-HT₃ receptor antagonist, such as [³H]-Granisetron or [³H]-GR65630.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, at room temperature.
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation (approx. 50-100 µg protein), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]-Granisetron), and varying concentrations of the unlabeled test compound (e.g., hydrothis compound, from 10⁻¹¹ to 10⁻⁵ M).
-
Total & Non-Specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM tropisetron).
-
Equilibration: Incubate the mixture for 60 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Experimental Workflow for a Radioligand Binding Assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional assessment of this compound's antagonist activity by measuring its effect on serotonin-induced currents in a single cell.
-
Biological Material: Whole cells expressing functional 5-HT₃ receptors (e.g., HEK293 cells or cultured neurons).
-
Recording Configuration: Whole-cell voltage-clamp.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose; pH 7.3.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA; pH 7.3.
-
-
Procedure:
-
Cell Clamping: Establish a whole-cell patch-clamp configuration on a target cell. Hold the membrane potential at -60 mV.
-
Agonist Application: Apply a short pulse (e.g., 2 seconds) of a 5-HT₃ receptor agonist (e.g., 10 µM Serotonin) via a rapid perfusion system and record the resulting inward current. Repeat until a stable baseline response is achieved.
-
Antagonist Application: Pre-incubate the cell with the test compound (e.g., 10 nM hydrothis compound) for 2-5 minutes.
-
Co-application: While still in the presence of the antagonist, re-apply the agonist pulse (10 µM Serotonin).
-
Washout: Wash the cell with the external solution to remove the antagonist and observe any recovery of the agonist-induced current.
-
-
Data Analysis: Measure the peak amplitude of the inward current before, during, and after antagonist application. Calculate the percentage of inhibition caused by the antagonist. By testing multiple concentrations, a concentration-response curve can be generated to determine the IC₅₀ for functional inhibition.
Figure 4: Workflow for Patch-Clamp Electrophysiology Experiment.
Research Applications & Future Directions
The primary application of this compound in basic research has been as a selective pharmacological tool to elucidate the role of 5-HT₃ receptors, predominantly in the context of emesis. Its well-defined mechanism and selectivity allow researchers to confidently attribute observed effects to the blockade of this specific receptor class.
While the clinical development of this compound has focused on its antiemetic properties, the widespread distribution of 5-HT₃ receptors in the central nervous system suggests potential applications for its use in preclinical models of other conditions:
-
Anxiety and Depression: 5-HT₃ receptors are located in brain regions involved in mood and emotion, such as the hippocampus and amygdala. This compound could be used in animal models to investigate the role of these receptors in anxiety-like behaviors and depressive states.
-
Nociception and Pain: 5-HT₃ receptors on peripheral and central sensory neurons are involved in modulating pain signals. This compound could serve as a tool to dissect the contribution of these receptors in various preclinical pain models, such as those for neuropathic or inflammatory pain.
-
Cognition: Given the role of 5-HT₃ receptors in modulating the release of other neurotransmitters like acetylcholine (B1216132) and dopamine, this compound could be applied in studies investigating cognitive functions such as learning and memory.
Conclusion
This compound, primarily through its active metabolite hydrothis compound, serves as a potent and highly selective antagonist of the 5-HT₃ receptor. This specificity makes it an invaluable tool for basic neuropharmacological research. Its primary utility lies in isolating and studying the function of 5-HT₃ receptor-mediated signaling both in vitro and in vivo. While its application has historically been concentrated in the field of emesis research, its potential as a pharmacological probe extends to any CNS process where the 5-HT₃ receptor is hypothesized to play a role, offering a reliable method to block this specific pathway and observe the resulting physiological consequences.
References
- 1. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 2. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. benchchem.com [benchchem.com]
- 5. Drug Central [drugcentral.org]
- 6. researchgate.net [researchgate.net]
- 7. DailyMed - ANZEMET- this compound mesylate tablet, film coated [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dolasetron: A Comprehensive Technical Guide for Studying 5-HT3 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, serves as a critical tool for investigating the physiological and pathophysiological roles of this ligand-gated ion channel.[1][2][3][4] Primarily recognized for its clinical efficacy as an antiemetic agent in chemotherapy-induced and postoperative nausea and vomiting, its utility in a research context is underscored by its specific mechanism of action and well-characterized pharmacological profile.[5][6] This technical guide provides an in-depth overview of this compound's properties and its application as a tool compound for the elucidation of 5-HT3 receptor function.
This compound itself is a prodrug that is rapidly and completely converted by carbonyl reductase to its active metabolite, hydrothis compound (B601787), which is responsible for the majority of its pharmacological effects.[1][2][7] Both this compound and hydrothis compound exhibit high affinity and selectivity for the 5-HT3 receptor, with low affinity for other serotonin receptor subtypes and dopamine (B1211576) receptors.[1][2][8] This specificity makes this compound an invaluable tool for isolating and studying 5-HT3 receptor-mediated signaling pathways and physiological responses.
Mechanism of Action
This compound and its active metabolite, hydrothis compound, act as competitive antagonists at the 5-HT3 receptor.[4] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine, 5-HT) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization. By competitively binding to the same site as serotonin, this compound and hydrothis compound prevent the conformational changes required for channel opening, thereby inhibiting the downstream signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its active metabolite, hydrothis compound.
| Compound | Parameter | Value | Receptor/Channel | Species/System | Reference |
| This compound | Binding Affinity Range | 7.73 - 10.45 nM | 5-HT3 Receptor | Not Specified | [9] |
| Hydrothis compound | IC50 | 38.0 µM | hH1 (human cardiac Na+ channel) | Human | Not Specified |
| Hydrothis compound | IC50 | 5.95 µM | HERG (human cardiac K+ channel) | Human | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study 5-HT3 receptor function are provided below.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor through competition with a radiolabeled ligand.
Objective: To quantify the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Granisetron.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution and serial dilutions.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [3H]-Granisetron, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-Granisetron, and a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM unlabeled granisetron).
-
Competition: Membrane preparation, [3H]-Granisetron, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
This protocol measures the inhibitory effect of this compound on 5-HT-induced currents in cells expressing 5-HT3 receptors.
Objective: To characterize the functional antagonism of this compound at the 5-HT3 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human 5-HT3 receptor.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2.
-
Serotonin (5-HT) stock solution.
-
This compound stock solution and serial dilutions.
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Culture: Plate HEK293 cells expressing the 5-HT3 receptor on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Form a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a saturating concentration of 5-HT to elicit a maximal inward current.
-
After washing out the 5-HT, co-apply 5-HT with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the 5-HT-induced current in the absence and presence of different concentrations of this compound.
-
Plot the percentage of inhibition of the 5-HT-induced current against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the nature of the antagonism (competitive vs. non-competitive), a Schild analysis can be performed by measuring the shift in the 5-HT concentration-response curve in the presence of different concentrations of this compound.
-
In Vivo Microdialysis
This protocol measures the effect of this compound on neurotransmitter levels, such as serotonin, in specific brain regions of freely moving animals.
Objective: To investigate the in vivo effects of this compound on serotonergic neurotransmission.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration (e.g., intraperitoneal injection).
-
Anesthetic.
-
Experimental animals (e.g., rats).
Procedure:
-
Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
-
Baseline Collection: Collect several baseline samples to establish a stable neurotransmitter level.
-
Drug Administration: Administer this compound to the animal.
-
Sample Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels following drug administration.
-
Analysis: Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of this compound.
Visualizations
5-HT3 Receptor Signaling Pathway
Caption: 5-HT3 receptor signaling and inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a 5-HT3 receptor radioligand binding assay.
Logical Relationship: this compound as a Tool Compound
Caption: Rationale for using this compound as a tool compound.
Conclusion
This compound, through its potent and selective competitive antagonism of the 5-HT3 receptor, stands as a valuable tool for researchers in pharmacology and drug development. Its well-defined mechanism of action and the availability of its active metabolite, hydrothis compound, allow for precise investigation of 5-HT3 receptor-mediated processes. The experimental protocols outlined in this guide provide a framework for utilizing this compound to further unravel the complexities of 5-HT3 receptor function, from molecular interactions to in vivo physiological effects. The continued application of this compound in preclinical research will undoubtedly contribute to a deeper understanding of the role of the 5-HT3 receptor in health and disease.
References
- 1. DailyMed - ANZEMET- this compound mesylate tablet, film coated [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. drugs.com [drugs.com]
- 7. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Dolasetron in Preclinical Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron, a potent and highly selective serotonin (B10506) 5-HT₃ receptor antagonist, is a critical tool in preclinical research for studying and mitigating nausea and vomiting. Following administration, this compound is rapidly converted to its active metabolite, hydrothis compound, which exerts its antiemetic effects by blocking 5-HT₃ receptors. These receptors are located both centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract.[1][2] This blockade effectively prevents the initiation of the vomiting reflex caused by various stimuli, most notably chemotherapy agents.
These application notes provide a comprehensive overview of this compound dosage and administration in common animal models of emesis, including dogs, cats, and ferrets. Detailed protocols for inducing emesis and evaluating the antiemetic efficacy of this compound are also presented to facilitate reproducible experimental design.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize recommended dosages and reported efficacy of this compound in various animal models.
Table 1: Recommended this compound Dosages in Various Animal Models
| Animal Model | Indication | Route of Administration | Recommended Dose | Reference(s) |
| Dog | Chemotherapy-Induced Emesis | Oral (PO) | 0.5 - 1.0 mg/kg | [3][4] |
| Intravenous (IV) | 0.5 - 1.0 mg/kg | [3][4] | ||
| Subcutaneous (SC) | 0.5 - 1.0 mg/kg | [4] | ||
| Cat | Chemotherapy-Induced Emesis | Oral (PO), IV, SC | 0.5 - 1.0 mg/kg (general recommendation, may require higher doses) | [3][4] |
| Ferret | Chemotherapy-Induced Emesis | Oral (PO), IV | ≥0.5 mg/kg | |
| Rat | Cisplatin-Induced Pica | Intraperitoneal (IP) | 1 - 10 mg/kg (extrapolated from other 5-HT₃ antagonists) | [1] |
Table 2: Efficacy of this compound Against Chemotherapy-Induced Emesis
| Animal Model | Emetogen | This compound Dose & Route | Efficacy | Reference(s) |
| Dog | Cisplatin (B142131) | Not specified | A related 5-HT₃ antagonist (DAU 6215) was more potent than ondansetron. | [5] |
| Ferret | Doxorubicin (B1662922), Radiation | Not specified | A related 5-HT₃ antagonist (DAU 6215) was effective in preventing emesis. | [5] |
| Cat | Xylazine | 0.8 mg/kg & 1.0 mg/kg SC | Ineffective at these doses against xylazine-induced emesis. |
Signaling Pathway of this compound
This compound, through its active metabolite hydrothis compound, acts as a competitive antagonist at the 5-HT₃ receptor. This receptor is a ligand-gated ion channel. Blockade of this receptor prevents the binding of serotonin (5-HT), thereby inhibiting the downstream signaling cascade that leads to the emetic reflex.
Caption: this compound's Mechanism of Action.
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Dogs
This protocol outlines the induction of emesis in dogs using cisplatin and the evaluation of this compound's antiemetic efficacy.
Materials:
-
Beagle dogs (male or female, 8-12 kg)
-
Cisplatin (injectable solution)
-
This compound mesylate (injectable solution)
-
Saline solution (0.9% NaCl)
-
Intravenous catheters
-
Infusion pump
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate dogs to the housing facilities for at least one week before the experiment. Ensure free access to food and water.
-
Fasting: Fast the dogs for 12-18 hours before cisplatin administration, with water available ad libitum.
-
Catheterization: On the day of the experiment, place an intravenous catheter in the cephalic vein of each dog for drug administration.
-
This compound Administration: Administer this compound (0.5 - 1.0 mg/kg) or vehicle (saline) intravenously 30 minutes before cisplatin infusion.[4]
-
Cisplatin Administration: Infuse cisplatin at a dose of 3 mg/kg intravenously over 20 minutes using an infusion pump.[6]
-
Observation: Observe the dogs continuously for 8 hours post-cisplatin administration for the number of retches and vomits. A vomit is defined as the forceful expulsion of gastric contents, while a retch is a spasmodic respiratory movement without the expulsion of contents.
-
Data Analysis: Compare the number of emetic episodes (retches + vomits) in the this compound-treated group with the vehicle-treated group. A significant reduction in emetic episodes in the this compound group indicates antiemetic efficacy.
Caption: Workflow for Cisplatin-Induced Emesis in Dogs.
Protocol 2: Doxorubicin-Induced Emesis in Ferrets
Ferrets are a well-established model for studying chemotherapy-induced emesis.
Materials:
-
Male ferrets (1-1.5 kg)
-
Doxorubicin (injectable solution)
-
This compound mesylate (injectable or oral solution)
-
Saline solution (0.9% NaCl)
-
Intravenous or oral gavage equipment
-
Observation cages
Procedure:
-
Animal Acclimation: House ferrets individually and allow them to acclimate for at least one week.
-
Fasting: Fast the ferrets for 12 hours prior to drug administration, with water available.
-
This compound Administration: Administer this compound (≥0.5 mg/kg) or vehicle either intravenously or orally 30-60 minutes before doxorubicin.
-
Doxorubicin Administration: Administer doxorubicin at a dose of 5-7 mg/kg intravenously.
-
Observation: Observe the ferrets for at least 4 hours for the number of retches and vomits.
-
Data Analysis: Analyze the data as described in the dog protocol.
References
- 1. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. wendyblount.com [wendyblount.com]
- 4. This compound | VCA Animal Hospitals [vcahospitals.com]
- 5. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vagal afferent fibers and peripheral 5-HT3 receptors mediate cisplatin-induced emesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chemotherapy-Induced Nausea in Rats Using Dolasetron
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are significant and distressing side effects of many cancer treatments, often leading to poor patient compliance and a reduced quality of life. The study of antiemetic drugs is crucial for developing more effective therapies to manage these side effects. Dolasetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy.[1]
Rodents, such as rats, do not possess the physiological reflex to vomit. However, they exhibit a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) (a type of clay), in response to emetic stimuli.[2] This behavior is considered analogous to emesis in species with a vomiting reflex and serves as a reliable model to study nausea and the efficacy of antiemetic drugs.[2]
These application notes provide a detailed protocol for inducing CINV in a rat model using the chemotherapeutic agent cisplatin (B142131) and for evaluating the anti-nausea effects of this compound by measuring kaolin consumption.
Mechanism of Action of this compound in CINV
Chemotherapeutic agents like cisplatin can induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[3] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem.[4] This activation ultimately stimulates the vomiting center in the medulla oblongata, leading to the sensation of nausea and the act of vomiting.[3]
This compound and its active metabolite, hydrothis compound, act as competitive antagonists at these 5-HT3 receptors. By blocking the binding of serotonin, this compound effectively interrupts the signaling cascade that leads to nausea and vomiting.[3]
Figure 1: Signaling pathway of chemotherapy-induced nausea and vomiting and the mechanism of action of this compound.
Experimental Protocols
Cisplatin-Induced Pica Model in Rats
This protocol describes the induction of pica behavior in rats using cisplatin, a common method for studying CINV.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Cisplatin (dissolved in 0.9% saline)
-
This compound (dissolved in a suitable vehicle, e.g., 0.9% saline)
-
Kaolin (hydrated aluminum silicate)
-
Gum arabic (optional, as a binder for kaolin pellets)
-
Standard rat chow and water
-
Metabolic cages for individual housing and accurate measurement of food and kaolin intake
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3-5 days before the experiment to allow for acclimatization to the new environment and the presence of kaolin. Provide ad libitum access to standard rat chow, water, and a pre-weighed amount of kaolin.
-
Baseline Measurement: For 2-3 days prior to drug administration, measure and record the daily consumption of kaolin, food, and water, as well as the body weight of each rat to establish a baseline.
-
Grouping: Divide the rats into experimental groups (e.g., Vehicle Control, Cisplatin + Vehicle, Cisplatin + this compound low dose, Cisplatin + this compound medium dose, Cisplatin + this compound high dose). A typical group size is 8-10 rats.
-
Drug Administration:
-
Administer this compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the administration of cisplatin.
-
Administer cisplatin at a dose of 6 mg/kg (i.p.) to induce pica.[5] The vehicle control group should receive a corresponding volume of saline.
-
-
Data Collection: Over the next 48-72 hours, measure and record the consumption of kaolin, food, and water, as well as the body weight of each rat at 24-hour intervals. The peak kaolin consumption is typically observed within the first 24 hours post-cisplatin administration.[5]
-
Data Analysis: Calculate the change in kaolin consumption from baseline for each rat. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Preparation of Kaolin
A consistent preparation of kaolin is essential for reliable results.
Materials:
-
Kaolin powder
-
Gum arabic powder
-
Distilled water
Procedure:
-
Mix kaolin powder with 1-2% (w/w) gum arabic powder. The gum arabic acts as a binder to form pellets.
-
Slowly add distilled water to the powder mixture while stirring until a thick, dough-like paste is formed.
-
Press the paste into small, uniform pellets.
-
Allow the pellets to air-dry at room temperature until they are hard.
-
Store the dried kaolin pellets in an airtight container.
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Kaolin Consumption (g) at 24h (± SEM) | % Inhibition of Kaolin Consumption |
| Vehicle Control (Saline) | - | 8 | 0.2 ± 0.1 | - |
| Cisplatin + Vehicle | 6 | 8 | 4.5 ± 0.5 | 0% |
| Cisplatin + Ondansetron (B39145) | 0.5 | 8 | 2.8 ± 0.4 | 37.8% |
| Cisplatin + Ondansetron | 1.0 | 8 | 1.5 ± 0.3 | 66.7% |
| Cisplatin + Ondansetron | 2.0 | 8 | 0.8 ± 0.2 | 82.2% |
Note: This data is representative and based on typical results observed with 5-HT3 antagonists in the cisplatin-induced pica model in rats.
Experimental Workflow
The following diagram illustrates the typical workflow for an experiment investigating the effect of this compound on cisplatin-induced pica in rats.
Figure 2: Experimental workflow for studying this compound's effect on CINV in rats.
References
- 1. 5-HT3 receptor antagonists. 2. 4-Hydroxy-3-quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pemirolast reduces cisplatin-induced kaolin intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]
- 4. Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for dissolving dolasetron for in-vitro cell culture assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1] Primarily recognized for its antiemetic properties in clinical settings, this compound is a valuable tool for in-vitro research to investigate the roles of the 5-HT3 receptor in various cellular processes. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, including Na+ and Ca2+, resulting in neuronal excitation and signaling cascades.[1] By blocking this receptor, this compound facilitates the study of pathways involved in chemosensation, neuronal signaling, and potentially other cellular functions like cancer cell proliferation.
These application notes provide a comprehensive protocol for the preparation and use of this compound in in-vitro cell culture assays, including detailed methodologies for solution preparation and a representative cell viability assay.
Data Presentation: In-Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound in various in-vitro assays. This data provides a starting point for experimental design, though optimal concentrations may vary depending on the cell line, assay conditions, and experimental endpoint.
| Assay Type | Cell Line / System | Effective Concentration (IC50) | Notes |
| Cytotoxicity | HCT116 (Human Colon Carcinoma) | 150 µM | This compound was shown to reduce cell viability and induce apoptosis in this cancer cell line.[2] |
| Ion Channel Blockade | Human Cardiac Sodium (Na+) Channels | 38.0 µM | Investigated as a mechanism for potential cardiotoxicity. |
| Ion Channel Blockade | HERG (Human Ether-à-go-go-Related Gene) | 5.95 µM | Blockade of this potassium (K+) channel is a key consideration in cardiac safety profiling. |
| Receptor Binding | Recombinant 5-HT3 Receptor | Not specified | This compound is a high-affinity competitive antagonist of the 5-HT3 receptor.[1][3] Assays typically use radiolabeled ligands like [3H]granisetron for displacement.[4][5] |
| Calcium Mobilization | Cells expressing 5-HT3 Receptors | Not specified | As a 5-HT3 receptor antagonist, this compound is expected to inhibit serotonin-induced intracellular calcium mobilization. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound mesylate for use in in-vitro cell culture assays. This compound mesylate is freely soluble in water and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the experimental requirements and the tolerance of the cell line to the solvent. For most cell culture applications, preparing a concentrated stock in DMSO is common, allowing for minimal final solvent concentration in the culture medium.
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the Desired Stock Concentration: A high concentration stock (e.g., 10 mM to 100 mM) is recommended to minimize the volume of solvent added to the cell culture.
-
Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound mesylate powder.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex or gently agitate the solution until the this compound mesylate is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended): To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Important Considerations:
-
Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Solubility: While this compound mesylate is highly soluble in DMSO, always visually inspect the stock solution for any precipitation before use. If precipitates are present, warm the solution and vortex to redissolve.
Cell Viability Assay using MTT
This protocol outlines a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to account for the 1:10 dilution when adding to the wells.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of 5-HT3 Receptor and its Antagonism by this compound
Caption: 5-HT3 Receptor Signaling and this compound Inhibition.
Experimental Workflow for this compound Cell Viability Assay
Caption: this compound Cell Viability Assay Workflow.
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Dolasetron as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, serves as a valuable pharmacological tool in neuroscience research. Its primary clinical application is in the prevention of chemotherapy-induced and postoperative nausea and vomiting. However, its specific mechanism of action on the 5-HT3 receptor, a ligand-gated ion channel, makes it a precise instrument for investigating the role of this receptor system in a variety of central nervous system processes beyond emesis. This compound is a prodrug that is rapidly and completely metabolized to its active metabolite, hydrothis compound (B601787), which is responsible for the majority of its pharmacological effects[1]. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Mechanism of Action
This compound and its active metabolite, hydrothis compound, are competitive antagonists of the 5-HT3 receptor. The 5-HT3 receptor is a non-selective cation channel, and its activation by serotonin leads to a rapid, transient influx of Na+ and K+ (and to a lesser extent Ca2+), resulting in neuronal depolarization. By blocking this channel, this compound and hydrothis compound inhibit the excitatory effects of serotonin at 5-HT3 receptors located on neurons in both the central and peripheral nervous systems.
Data Presentation
Pharmacokinetic and Pharmacodynamic Properties of this compound and Hydrothis compound
| Parameter | This compound | Hydrothis compound | Reference(s) |
| Binding Affinity (Ki) | Not explicitly found, but has high affinity for 5-HT3 receptors. | High affinity for 5-HT3 receptors. Palonosetron has a >30-fold higher affinity than first-generation antagonists like this compound. | [2][3][4] |
| Half-life (t1/2) | <10 minutes | ~8.1 hours (oral) | [5] |
| Time to Peak Plasma Concentration (Tmax) | N/A | ~1 hour (oral) | [6] |
| Protein Binding | N/A | 69-77% | [6] |
| Metabolism | Rapidly converted to hydrothis compound by carbonyl reductase. | Metabolized by CYP2D6 and CYP3A. | [6] |
Comparative Efficacy of 5-HT3 Antagonists
| Compound | Relative Binding Affinity | Notes | Reference(s) |
| Palonosetron | >30-fold higher than first-generation antagonists | Second-generation antagonist with a longer half-life. | [2] |
| Granisetron | High affinity | Highly selective for 5-HT3 receptors. | [2] |
| Ondansetron | High affinity | First highly selective 5-HT3 antagonist. | [7] |
| This compound (Hydrothis compound) | High affinity | First-generation antagonist. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT3 Receptor Antagonism
Blockade of the 5-HT3 receptor by this compound (hydrothis compound) prevents the influx of cations, thereby inhibiting neuronal depolarization. In the central nervous system, this can modulate the release of various neurotransmitters and impact neuronal excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vivo blockade of 5HT3 receptors in the infralimbic medial prefrontal cortex enhances fear extinction in a rat model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of Dolasetron in Studying Postoperative Nausea Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative nausea and vomiting (PONV) is a common and distressing complication following surgery and anesthesia. Dolasetron, a selective serotonin (B10506) 5-HT₃ receptor antagonist, is a crucial tool in both the clinical management and the scientific investigation of PONV. This document provides detailed application notes and protocols for utilizing this compound in preclinical models to study the mechanisms of PONV and to evaluate the efficacy of antiemetic therapies. This compound is rapidly converted to its active metabolite, hydrothis compound, which is responsible for its pharmacological effects.[1] Hydrothis compound exerts its antiemetic action by blocking 5-HT₃ receptors in the central and peripheral nervous systems.[2][3]
Mechanism of Action
This compound and its active metabolite, hydrothis compound, act as competitive antagonists at the 5-HT₃ receptor. The binding of serotonin (5-HT) to these receptors, which are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain, is a key step in the emetic reflex.[2] By blocking these receptors, this compound interrupts the signaling cascade that leads to nausea and vomiting.[2]
Signaling Pathway of 5-HT₃ Receptor-Mediated Emesis
The binding of serotonin to the 5-HT₃ receptor, a ligand-gated ion channel, initiates a cascade of intracellular events. This includes the influx of cations, leading to depolarization of the neuron and the propagation of the emetic signal.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in both human clinical trials for PONV and in relevant animal models of emesis.
Table 1: Efficacy of Intravenous this compound for the Prevention of PONV in Humans
| Dose of this compound | Number of Patients | Complete Response Rate (%) | Placebo Response Rate (%) | Reference |
| 12.5 mg | 1030 | 58 | 49 | [3] |
| 25 mg | 635 | >50 | 30.6 | [4] |
| 50 mg | 635 | >50 | 30.6 | [4] |
Complete response is typically defined as no emetic episodes and no rescue medication within 24 hours post-surgery.
Table 2: Efficacy of Intravenous this compound for the Treatment of Established PONV in Humans
| Dose of this compound | Number of Patients | Complete Response Rate (%) | Placebo Response Rate (%) | Reference |
| 12.5 mg | 620 | 35 | 11 | [5] |
| 25 mg | 620 | 28 | 11 | [5] |
| 50 mg | 620 | 29 | 11 | [5] |
| 100 mg | 620 | 29 | 11 | [5] |
Complete response is typically defined as no emetic episodes and no rescue medication within 24 hours after treatment.
Table 3: Efficacy of 5-HT₃ Receptor Antagonists in Animal Models of Emesis
| 5-HT₃ Antagonist | Animal Model | Emetogen | Dose | Reduction in Emesis | Reference |
| Ondansetron | Ferret | Morphine | 3 mg/kg, IV | 47% reduction in vomiting episodes | [6] |
| Ondansetron | Ferret | Morphine | 10 mg/kg, IV | 70% reduction in vomiting episodes | [6] |
| Ondansetron | Ferret | Cisplatin (B142131) | 0.3 mg/kg, PO | ~56% reduction in total emetic events (in combination with aprepitant) | [7] |
Note: Data for this compound in a direct animal model of PONV is limited. Ondansetron, another 5-HT₃ antagonist, is often used in these models and its efficacy is considered indicative of the class effect.
Experimental Protocols
While direct animal models of PONV using this compound are not extensively published, the following protocols are based on established models of emesis that are highly relevant for studying the mechanisms of PONV, particularly opioid-induced emesis, a significant contributor to PONV. The ferret is considered a gold-standard model for emesis research as it has a well-developed vomiting reflex.
Protocol 1: Morphine-Induced Emesis in Ferrets
This model is particularly relevant for studying opioid-induced PONV.
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound mesylate solution for injection
-
Morphine sulfate (B86663) solution
-
Vehicle (e.g., sterile saline)
-
Isoflurane (B1672236) for anesthesia
-
Observation cages with video recording capabilities
Procedure:
-
Acclimatization: Acclimate ferrets to the housing and experimental conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight with free access to water.
-
Anesthesia: Anesthetize the ferrets with isoflurane.
-
Drug Administration:
-
Administer this compound (or vehicle) intravenously at the desired dose(s) (e.g., 1, 3, 10 mg/kg) five minutes prior to the administration of morphine.
-
Administer morphine subcutaneously at a dose known to induce emesis (e.g., 0.3 mg/kg).[6]
-
-
Observation: Place the animals in individual observation cages and record their behavior for at least 4 hours.
-
Data Analysis: Quantify the number of retches and vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
Protocol 2: Cisplatin-Induced Emesis in Ferrets (as a proxy for PONV)
Cisplatin-induced emesis is a robust and well-characterized model that shares common neurochemical pathways with PONV, particularly the involvement of serotonin and 5-HT₃ receptors.
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound mesylate solution for injection or oral administration
-
Cisplatin solution
-
Vehicle (e.g., sterile saline)
-
Observation cages with video recording capabilities
Procedure:
-
Acclimatization and Fasting: As described in Protocol 1.
-
Drug Administration:
-
Administer this compound (or vehicle) at the desired dose(s) and route (intravenous or oral) at a specified time before cisplatin administration (e.g., 30-60 minutes).
-
Administer cisplatin intraperitoneally or intravenously at a dose known to induce emesis (e.g., 5-10 mg/kg).[7]
-
-
Observation: Place the animals in individual observation cages and record their behavior for up to 72 hours to assess both acute and delayed emesis.
-
Data Analysis: Quantify the number of retches and vomits at different time points (e.g., 0-8 hours for the acute phase, and 24-72 hours for the delayed phase).
Conclusion
This compound is an invaluable tool for investigating the pathophysiology of PONV and for the preclinical assessment of novel antiemetic compounds. The experimental models and protocols outlined in this document provide a framework for conducting robust and reproducible studies. While direct models of anesthesia-induced PONV in animals are still under development, the morphine-induced and cisplatin-induced emesis models in ferrets serve as excellent and highly relevant alternatives for studying the 5-HT₃ receptor-mediated mechanisms underlying PONV.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Therapeutic action of 5-HT3 receptor antagonists targeting peritoneal macrophages in post-operative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Post-anesthesia vomiting: Impact of isoflurane and morphine on ferrets and musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. porsolt.com [porsolt.com]
Application Notes and Protocols for Dolasetron Administration in Preclinical Cancer Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical utility of dolasetron as a potential anti-cancer agent, with detailed protocols for its administration and evaluation in cancer therapy studies. The information is primarily based on findings related to its effects on colon cancer cells.
Introduction
This compound, a selective serotonin (B10506) 5-HT3 receptor antagonist, is clinically approved for the management of chemotherapy-induced nausea and vomiting.[1][2][3] Recent preclinical evidence has unveiled its potential as a direct anti-cancer agent, demonstrating its ability to induce cytotoxicity and suppress cancer stem cells in colon cancer models.[4][5] This document outlines the mechanism of action, relevant signaling pathways, and detailed experimental protocols for investigating the anti-cancer properties of this compound in a preclinical setting.
Mechanism of Action and Signaling Pathway
In preclinical studies on colon cancer, this compound has been identified as an inhibitor of the RNA-binding protein Pumilio1 (PUM1).[4][5][6] PUM1 is involved in post-transcriptional gene expression regulation and its overexpression has been linked to cancer progression.[4] By inhibiting PUM1, this compound triggers a cascade of events leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][4][5] This process involves the activation of executioner caspase-3/7, key enzymes in the apoptotic pathway.[4] Furthermore, this compound has been shown to inhibit colon cancer stem cells, which are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in colon cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. HEK293 | Reference |
|---|
| HCT116 | Colon Cancer | 150 | 1.64 |[4] |
Table 2: Efficacy of this compound in Preclinical Models
| Model | Cancer Type | Treatment | Effect | Reference |
|---|
| HCT116 Cell Line | Colon Cancer | 150 µM this compound | Reduced cell viability, inhibited colony formation, reduced colonospheroid size and number, induced apoptosis, activated caspase-3/7, decreased PUM1 expression. |[4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Establishing a Dose-Response Curve for Dolasetron in Ferrets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist.[1] It is primarily used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[2] this compound is rapidly converted to its active metabolite, hydrothis compound, which is responsible for its antiemetic effects.[2] The mechanism of action involves the blockade of 5-HT₃ receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain, which prevents the initiation of the vomiting reflex. Ferrets are a commonly used animal model for studying emesis due to their well-developed vomiting reflex, which is absent in rodents.[1] These application notes provide a framework for establishing a dose-response curve for this compound in a ferret model of chemotherapy-induced emesis.
Data Presentation
Table 1: Hypothetical Dose-Response of Intravenous this compound against Cisplatin-Induced Emesis in Ferrets
| This compound Dose (mg/kg, IV) | Mean Number of Emetic Episodes (± SEM) | Percent Inhibition of Emesis |
| Vehicle Control | 15 (± 2.1) | 0% |
| 0.1 | 12 (± 1.8) | 20% |
| 0.5 | 7 (± 1.5) | 53% |
| 1.0 | 4 (± 1.2) | 73% |
| 2.0 | 2 (± 0.8) | 87% |
Table 2: Hypothetical Dose-Response of Oral this compound against Doxorubicin-Induced Emesis in Ferrets
| This compound Dose (mg/kg, PO) | Mean Number of Emetic Episodes (± SEM) | Percent Inhibition of Emesis |
| Vehicle Control | 12 (± 1.9) | 0% |
| 0.5 | 8 (± 1.6) | 33% |
| 1.0 | 5 (± 1.3) | 58% |
| 2.5 | 3 (± 1.0) | 75% |
| 5.0 | 1 (± 0.5) | 92% |
Experimental Protocols
The following are detailed methodologies for key experiments to establish a dose-response curve for this compound in ferrets.
Protocol 1: Cisplatin-Induced Emesis Model
-
Animal Model:
-
Adult male or female ferrets (Mustela putorius furo) weighing between 0.8 and 1.5 kg.
-
Animals should be individually housed and allowed to acclimate for at least one week before the experiment.
-
Ferrets should be fasted for 12 hours prior to the administration of cisplatin (B142131), with water available ad libitum.
-
-
Emetogen Administration:
-
Cisplatin is administered as a single intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A commonly used dose to induce a reliable emetic response is 5-10 mg/kg.[6]
-
-
This compound Administration:
-
Prepare a stock solution of this compound mesylate in a suitable vehicle (e.g., sterile saline).
-
Administer this compound or vehicle control intravenously (IV) or orally (PO) at various doses (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg for IV; 0.5, 1.0, 2.5, 5.0 mg/kg for PO).
-
This compound should be administered 30-60 minutes prior to the cisplatin challenge.
-
-
Observation and Data Collection:
-
Immediately after cisplatin administration, place each ferret in an individual observation cage.
-
Observe the animals continuously for a period of 4-6 hours.
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
-
The total number of emetic episodes is often calculated as the sum of retches and vomits.
-
The primary endpoint is the number of emetic episodes in the observation period.
-
-
Data Analysis:
-
Calculate the mean number of emetic episodes for each treatment group.
-
Determine the percent inhibition of emesis for each this compound dose compared to the vehicle control group using the formula: [(Mean episodes in control - Mean episodes in treated) / Mean episodes in control] x 100.
-
Plot the dose of this compound against the percent inhibition of emesis to generate a dose-response curve.
-
Protocol 2: Doxorubicin-Induced Emesis Model
-
Animal Model:
-
Follow the same animal model specifications as in Protocol 1.
-
-
Emetogen Administration:
-
Doxorubicin is administered as a single intravenous (i.v.) injection.
-
A typical dose to induce emesis in ferrets is in the range of 5-10 mg/kg.
-
-
This compound Administration:
-
Follow the same this compound preparation and administration procedures as in Protocol 1.
-
-
Observation and Data Collection:
-
Follow the same observation and data collection procedures as in Protocol 1. The observation period may be extended depending on the latency to the first emetic episode with doxorubicin.
-
-
Data Analysis:
-
Follow the same data analysis procedures as in Protocol 1 to establish a dose-response curve for this compound against doxorubicin-induced emesis.
-
Mandatory Visualizations
Signaling Pathway of Chemotherapy-Induced Emesis and this compound Action
Caption: Mechanism of chemotherapy-induced emesis and this compound's inhibitory action.
Experimental Workflow for Establishing a Dose-Response Curve
Caption: A typical experimental workflow for evaluating anti-emetic drug efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-ranging evaluation of the serotonin antagonist this compound mesylate in patients receiving high-dose cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetic efficacy of two different single intravenous doses of this compound in patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute antiemetic efficacy and safety of this compound mesylate, a 5-HT3 antagonist, in cancer patients treated with cisplatin. European this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Dolasetron in Radiation-Induced Emesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of cancer treatment, but it is often accompanied by debilitating side effects, including nausea and vomiting, collectively known as radiation-induced emesis (RIE). The development of effective antiemetic agents is crucial for improving patient quality of life and treatment compliance. Dolasetron, a selective serotonin (B10506) 5-HT3 receptor antagonist, has shown efficacy in preventing and treating nausea and vomiting associated with chemotherapy and radiation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in established animal models of RIE, intended to guide researchers in the preclinical evaluation of this and similar antiemetic compounds.
This compound mesylate is rapidly converted to its active metabolite, hydrothis compound, which is responsible for its pharmacological effects.[2] Hydrothis compound competitively blocks serotonin from binding to 5-HT3 receptors located centrally in the chemoreceptor trigger zone (CTZ) and peripherally on vagal nerve terminals in the gastrointestinal tract.[3] Radiation exposure is understood to cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these 5-HT3 receptors, initiating the vomiting reflex.[3] By blocking this interaction, this compound effectively mitigates RIE.
Data Presentation: Efficacy of this compound and Other 5-HT3 Antagonists
The following tables summarize quantitative data from studies evaluating the efficacy of this compound and other 5-HT3 receptor antagonists in animal models of induced emesis.
Table 1: Efficacy of this compound in a Clinical Trial for Radiation-Induced Nausea and Vomiting
| Parameter | Placebo | This compound (0.3 mg/kg) | This compound (0.6 mg/kg) | This compound (1.2 mg/kg) |
| Radiation Dose | ≥ 6 Gy (single high dose to upper abdomen) | ≥ 6 Gy (single high dose to upper abdomen) | ≥ 6 Gy (single high dose to upper abdomen) | ≥ 6 Gy (single high dose to upper abdomen) |
| Complete Response | Not specified | Superior to placebo (P = 0.050) | Not specified | Not specified |
| Complete + Major Response | 54% | 100% | 93% | 83% |
| Complete Response: 0 emetic episodes and no rescue medication. | ||||
| **Complete + Major Response: 0-2 emetic episodes and no rescue medication. | ||||
| Data from a double-blind, placebo-controlled trial in cancer patients.[4] |
Table 2: Antiemetic Efficacy of 5-HT3 Receptor Antagonists in Animal Models of Induced Emesis
| Animal Model | Emetogen | Antagonist | Dose | Efficacy | Reference |
| Ferret | X-ray exposure | DAU 6215 | 0.1-1 mg/kg (i.v. or p.o.) | Prevented vomiting | [5] |
| Ferret | X-ray exposure | Ondansetron | Not specified | Equally effective as DAU 6215 | [5] |
| Dog | Cisplatin (i.v.) | DAU 6215 | 0.1-1 mg/kg (i.v. or p.o.) | Prevented vomiting | [5] |
| Dog | Cisplatin (10 mg/kg i.v.) | This compound | ≥0.5 mg/kg (p.o. or i.v.) | Significantly reduced the number of vomits | [6] |
| Dog | ⁶⁰Co total body irradiation (8 Gy) | Lerisetron | ED₅₀: 63±18 µg/kg | Effective antiemetic | [7] |
| Dog | ⁶⁰Co total body irradiation (8 Gy) | Ondansetron | ED₅₀: 178±151 µg/kg | Effective antiemetic | [7] |
Signaling Pathway of Radiation-Induced Emesis and this compound's Mechanism of Action
Caption: Signaling pathway of radiation-induced emesis and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for inducing and evaluating emesis in two common animal models, the ferret and the dog, and for assessing the antiemetic efficacy of this compound.
Ferret Model of Radiation-Induced Emesis
Ferrets are a well-established model for emesis research due to their robust vomiting reflex.
Materials:
-
Adult male ferrets (0.9-1.4 kg)[8]
-
⁶⁰Co gamma radiation source[4]
-
This compound mesylate for injection
-
Sterile saline for injection (vehicle control)
-
Animal cages with transparent walls for observation
-
Video recording equipment (optional but recommended)
Experimental Workflow:
Caption: General experimental workflow for evaluating antiemetics in a radiation-induced emesis model.
Protocol:
-
Animal Acclimation: House ferrets individually in a controlled environment (21 ± 1°C, 50 ± 10% relative humidity, 12-hour light:dark cycle) for at least one week before the experiment.[8] Provide ad libitum access to food and water.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 4-8 animals.
-
Drug Administration:
-
Administer this compound mesylate or vehicle control (sterile saline) intravenously (i.v.) or orally (p.o.) 30-60 minutes prior to irradiation.
-
A suggested starting dose for this compound is 0.5 mg/kg, based on efficacy in chemotherapy-induced emesis models.[6] A dose-response study (e.g., 0.1, 0.5, 1.0 mg/kg) is recommended to determine the optimal effective dose.
-
-
Radiation Exposure:
-
Individually place each ferret in a ventilated plastic tube for irradiation.[8]
-
Expose the animals to a ⁶⁰Co gamma radiation source. A dose of 201 cGy (2.01 Gy) is reported to induce emesis in 100% of ferrets, while the ED₅₀ is 77 cGy.[4] A dose rate of 100 cGy/min can be used.[4] The radiation can be targeted to the whole body or specifically to the abdomen.
-
-
Observation and Data Collection:
-
Following irradiation, return the animals to their individual cages for observation.
-
Continuously observe each animal for a predefined period (e.g., 4 to 24 hours).
-
Quantify the number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).[9] The total number of emetic episodes is often reported as the sum of retches and vomits.
-
Record the latency to the first emetic episode from the end of the radiation exposure.
-
-
Data Analysis:
-
Compare the number of emetic episodes and the latency to the first episode between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the number of emetic episodes and a significant increase in the latency to the first episode in the this compound groups would indicate antiemetic efficacy.
-
Dog Model of Radiation-Induced Emesis
Dogs are another suitable model for studying RIE, with physiological responses that can be comparable to humans.
Materials:
-
Beagle or other purpose-bred dogs
-
⁶⁰Co or other high-energy radiation source
-
This compound mesylate for injection or oral administration
-
Sterile saline for injection (vehicle control)
-
Animal housing and observation facilities
Protocol:
-
Animal Acclimation and Preparation: Acclimate dogs to the laboratory environment and handling procedures. Ensure animals are healthy and have been fasted overnight before the experiment, with free access to water.
-
Randomization: Randomly assign dogs to treatment groups.
-
Drug Administration:
-
Administer this compound or vehicle control 30-60 minutes before irradiation.
-
The recommended dose of this compound for dogs is 0.5-1.0 mg/kg i.v. or p.o.[1]
-
-
Radiation Exposure:
-
Observation and Data Collection:
-
Observe the dogs continuously for at least 4-8 hours post-irradiation.
-
Record the number of vomiting episodes and the time to the first episode.
-
-
Data Analysis:
-
Analyze the data as described for the ferret model to determine the antiemetic efficacy of this compound.
-
Conclusion
The ferret and dog models of radiation-induced emesis are valuable tools for the preclinical evaluation of antiemetic drugs like this compound. The protocols outlined in this document, based on published research, provide a framework for conducting these studies. By understanding the underlying signaling pathways and employing standardized experimental designs, researchers can effectively assess the therapeutic potential of novel antiemetic agents and contribute to the development of better supportive care for cancer patients undergoing radiation therapy. Further research is warranted to refine the optimal dosing and administration schedules for this compound in the context of RIE.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of radiation-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Altered gastric emptying and prevention of radiation-induced vomiting in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute radiation enteritis caused by dose-dependent radiation exposure in dogs: experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vivo Experimental Design for Testing Dolasetron Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vivo experimental design to test the efficacy of dolasetron, a selective 5-HT3 receptor antagonist. The protocols detailed below are established models for assessing anti-emetic properties and are widely used in preclinical drug development.
Introduction
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] It is primarily used for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1] this compound is rapidly converted to its active metabolite, hydrothis compound, which is responsible for its pharmacological effects.[1] The primary mechanism of action involves the blockade of 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1] Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the small intestine, which then activates 5-HT3 receptors, initiating the vomiting reflex.[1] By blocking these receptors, this compound effectively interrupts this signaling pathway.
Signaling Pathway of this compound's Anti-Emetic Action
This compound, through its active metabolite hydrothis compound, competitively inhibits the binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel. This blockade prevents the influx of cations (Na+, K+, Ca2+) that would normally lead to neuronal depolarization and the propagation of the emetic signal.
Caption: this compound blocks serotonin binding to 5-HT3 receptors.
In-vivo Experimental Models for Efficacy Testing
The ferret and the house musk shrew (Suncus murinus) are considered the gold-standard animal models for evaluating anti-emetic drugs due to their emetic reflex, which is similar to that of humans.
Cisplatin-Induced Emesis in Ferrets
This is a widely accepted model for assessing the efficacy of anti-emetic drugs against chemotherapy-induced nausea and vomiting (CINV).
Experimental Workflow:
Caption: Workflow for cisplatin-induced emesis model in ferrets.
Protocol:
-
Animals: Male ferrets (1-1.5 kg) are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.
-
Fasting: Ferrets are fasted for 18 hours before the experiment, with free access to water.
-
Drug Administration: this compound or vehicle is administered intravenously (i.v.) or orally (p.o.) at the desired dose(s).
-
Emetic Challenge: 30 minutes after drug administration, cisplatin is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg. A 10 mg/kg dose typically induces an acute emetic phase, while a 5 mg/kg dose can be used to study both acute and delayed emesis.
-
Observation: The animals are observed continuously for a period of 4-24 hours. For delayed emesis studies, the observation period can be extended to 72 hours.
-
Data Collection: The following parameters are recorded:
-
Latency to the first retch or vomit.
-
The total number of retches (rhythmic abdominal contractions without expulsion of gastric contents).
-
The total number of vomits (forceful expulsion of gastric contents).
-
The total number of emetic episodes (a vomit is typically preceded by a series of retches).
-
-
Data Analysis: The efficacy of this compound is determined by comparing the number of emetic episodes in the treated group to the vehicle-treated control group. The percentage reduction in vomiting is a key endpoint.
Cisplatin-Induced Emesis in Suncus Murinus (House Musk Shrew)
The Suncus murinus is a smaller, alternative model to the ferret for studying CINV.
Protocol:
-
Animals: Adult Suncus murinus of either sex (30-50 g) can be used.
-
Acclimatization: Animals should be housed individually and acclimatized for at least 3 days.
-
Drug Administration: this compound or vehicle is administered, typically subcutaneously (s.c.) or orally (p.o.).
-
Emetic Challenge: 30 minutes after drug administration, cisplatin is administered i.p. at a dose of 30-50 mg/kg.
-
Observation: Animals are observed for emetic episodes for at least 2 hours.
-
Data Collection: The number of retches and vomits are counted.
-
Data Analysis: Similar to the ferret model, the percentage reduction in emetic episodes in the this compound-treated group is compared to the vehicle control group.
Quantitative Data Presentation
The following tables summarize the efficacy of this compound and other 5-HT3 antagonists in preclinical and clinical studies.
Table 1: Preclinical Efficacy of 5-HT3 Antagonists in the Ferret Model of Morphine-Induced Emesis
| 5-HT3 Antagonist | Dose (mg/kg) | Route | % Reduction in Vomiting Episodes |
| Ondansetron (B39145) | 3 | i.v. | 47% |
| 10 | i.v. | 70% | |
| Granisetron | 0.1 - 10 | i.v. | Inactive |
Data from various preclinical studies.
Table 2: Clinical Efficacy of Intravenous this compound in Preventing Cisplatin-Induced Emesis
| This compound Dose (mg/kg) | Cisplatin Dose (mg/m²) | Complete Response Rate* |
| 1.8 | 70 - 90 | 49.2% |
| 2.4 | 70 - 90 | 45.6% |
| 1.8 | > 90 | 36.8% |
| 2.4 | > 90 | 31.3% |
*Complete Response = No emetic episodes and no rescue medication.[2]
Table 3: Clinical Efficacy of Oral this compound in Preventing Moderately Emetogenic Chemotherapy-Induced Emesis
| This compound Dose (mg) | Complete Response Rate* |
| 25 | 31% |
| 50 | 41% |
| 100 | 61% |
| 200 | 59% |
*Complete Response = No emetic episodes and no rescue medication.
Conclusion
The in-vivo models and protocols described provide a robust framework for evaluating the efficacy of this compound. The ferret and Suncus murinus models of cisplatin-induced emesis are highly valuable for preclinical assessment of anti-emetic agents. Careful consideration of experimental design, including animal model selection, emetic challenge, and data collection parameters, is crucial for obtaining reliable and translatable results. The provided quantitative data serves as a benchmark for comparison and dose-selection in future studies.
References
- 1. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. This compound Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
Determining Dolasetron's Potency: Application Notes and Protocols for Cell-Based IC50 Assays
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in determining the half-maximal inhibitory concentration (IC50) of dolasetron and its active metabolite, hydrothis compound (B601787). The focus is on utilizing common cell-based functional assays targeting the 5-hydroxytryptamine type 3 (5-HT3) receptor, a key protein in mediating nausea and vomiting.
This compound is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] It is rapidly converted to a more potent, reduced metabolite, hydrothis compound.[2][3] Understanding the potency of these compounds is crucial for drug development and clinical application. The following sections detail the methodologies for quantifying their inhibitory activity.
Data Summary: this compound and Hydrothis compound IC50 Values
The inhibitory potency of this compound and its active metabolite, hydrothis compound, has been determined in various in vitro assays. The following table summarizes these findings for easy comparison.
| Compound | Assay Type | Cell Line/System | IC50 Value (nM) |
| This compound | Electrophysiology (Inward Ionic Current Inhibition) | NG108-15 (mouse neuroblastoma x rat glioma hybrid) | 3.8[2] |
| Hydrothis compound | Electrophysiology (Inward Ionic Current Inhibition) | NG108-15 (mouse neuroblastoma x rat glioma hybrid) | 0.1[2] |
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[1] Upon binding of its endogenous ligand, serotonin (B10506) (5-HT), the channel opens, leading to a rapid influx of cations, primarily sodium (Na+) and potassium (K+), and to a lesser extent, calcium (Ca2+).[1] This influx causes depolarization of the cell membrane, which can trigger downstream signaling events.[1] this compound and hydrothis compound act as competitive antagonists, blocking the binding of serotonin and thereby preventing channel opening and subsequent signaling.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound using a cell-based assay involves several key steps, from cell preparation to data analysis. This process is applicable to various assay formats, including calcium flux, membrane potential, and reporter gene assays.
Experimental Protocols
The following are detailed protocols for three common cell-based assays used to determine the IC50 values of 5-HT3 receptor antagonists.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration following receptor activation. It is a robust and high-throughput method for studying ion channel modulation.[1]
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.[1]
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.[1]
-
5-HT3 Agonist: Serotonin (5-HT).
-
Test Compound: this compound or hydrothis compound.
-
Instrumentation: A fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR).[1]
Protocol:
-
Cell Plating: The day before the assay, seed the 5-HT3 receptor-expressing cells into 96- or 384-well black-walled, clear-bottom assay plates at a density of 20,000-50,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plates and add the dye solution to each well. Incubate the plates for 1 hour at 37°C, protected from light.[1]
-
Compound Addition: Prepare serial dilutions of this compound or hydrothis compound in the assay buffer. Add the compound solutions to the wells of the dye-loaded cell plate. Incubate for 15-30 minutes at room temperature.[1]
-
Agonist Addition and Signal Detection: Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80). Place the cell plate into the fluorescence plate reader. Initiate a kinetic read, which typically involves measuring baseline fluorescence for 10-20 seconds, followed by the automated addition of the agonist and continued measurement for 1-2 minutes.[1]
-
Data Analysis: The change in fluorescence intensity over time is recorded for each well. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Membrane Potential Assay
This assay utilizes voltage-sensitive fluorescent dyes to measure changes in membrane potential upon ion channel opening.[1]
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.[1]
-
Culture Medium and Assay Buffer: As described for the Calcium Flux Assay.
-
Voltage-Sensitive Dye: Commercially available membrane potential assay kits (e.g., from Molecular Devices).
-
5-HT3 Agonist and Test Compound: As described for the Calcium Flux Assay.
-
Instrumentation: A fluorescence plate reader with kinetic read capabilities.[1]
Protocol:
-
Cell Plating: Follow the same procedure as the Calcium Flux Assay.
-
Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's protocol. Remove the culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.[1]
-
Compound Addition: Add serial dilutions of this compound or hydrothis compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Detection: Add the 5-HT agonist and immediately measure the change in fluorescence.
-
Data Analysis: The change in fluorescence reflects the change in membrane potential. Antagonists will inhibit this change. Calculate IC50 values as described for the Calcium Flux Assay.[1]
Reporter Gene Assay
This assay measures the expression of a reporter gene (e.g., luciferase) that is coupled to downstream signaling events following receptor activation.[1]
Materials:
-
Cell Line: HEK293 or CHO-K1 cells.[1]
-
Plasmids: An expression vector for the 5-HT3A receptor and a reporter plasmid containing a response element (e.g., CREB) upstream of a luciferase gene.[1]
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Culture Medium: As described for the Calcium Flux Assay.
-
5-HT3 Agonist and Test Compound: As described for the Calcium Flux Assay.
-
Luciferase Assay Reagent: Commercially available luciferase assay system.[1]
-
Instrumentation: A luminometer.[1]
Protocol:
-
Transfection: Co-transfect the host cells with the 5-HT3 receptor expression plasmid and the reporter gene plasmid using a suitable transfection reagent.[1]
-
Cell Plating: 24 hours post-transfection, seed the cells into 96-well white, clear-bottom plates. Incubate for an additional 24 hours.[1]
-
Compound Treatment: Add serial dilutions of this compound or hydrothis compound, followed by the 5-HT3 agonist, to the cells. Incubate for 6-24 hours to allow for reporter gene expression.[1]
-
Signal Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[1]
-
Data Analysis: The luminescence signal is proportional to the level of reporter gene expression. Calculate IC50 values by plotting the inhibition of agonist-induced luminescence against the logarithm of the this compound concentration.[1]
References
Application Notes and Protocols for the Quantification of Dolasetron and Hydrodolasetron in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of dolasetron and its active metabolite, hydrothis compound (B601787), in plasma. The protocols are designed for use in research, clinical, and drug development settings.
This compound is a selective serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery.[1] Following administration, this compound is rapidly metabolized to hydrothis compound, which is the major contributor to its clinical effect.[1][2] Accurate and reliable quantification of both compounds in plasma is crucial for pharmacokinetic and pharmacodynamic studies.
I. Analytical Methods Overview
Several analytical methods have been developed for the simultaneous determination of this compound and hydrothis compound in plasma. The most common techniques include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for different analytical methods used to measure this compound and hydrothis compound in plasma.
| Method | Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) | Reference |
| HPLC-ESI-MS | This compound | 7.9 - 4750.0 | 7.9 | > 96 | [3] |
| Hydrothis compound | 4.8 - 2855.1 | 4.8 | > 96 | [3] | |
| GC-MS | This compound | 1 - 120 | 1 | Not Reported | [2] |
| Hydrothis compound | 1 - 240 | 1 | Not Reported | [2] | |
| LC | This compound | 5 - 200 | Not Reported | Not Reported | [2] |
| Hydrothis compound | 5 - 200 | Not Reported | Not Reported | [2] |
II. Experimental Protocols
This section provides detailed protocols for sample preparation and analysis.
A. Sample Preparation Protocols
Effective sample preparation is critical for accurate and reproducible results. Three common methods are detailed below.
1. Protocol for Salt-Induced Phase Separation Extraction (SIPSE)
This method is rapid, efficient, and combines protein precipitation, analyte extraction, and sample cleanup into a single step.[2][3]
-
Materials and Reagents:
-
Human plasma
-
Internal Standard (IS) solution (e.g., Ondansetron)
-
Acetonitrile (B52724) (HPLC grade)
-
2 mol/L Sodium Carbonate solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 400 µL of acetonitrile and vortex for 30 seconds.[1]
-
Add 200 µL of 2 mol/L sodium carbonate solution to induce phase separation.[2][3]
-
Vortex the mixture thoroughly for another 30 seconds.
-
Centrifuge the sample at 13,400 rpm for 5 minutes.[1]
-
Transfer the upper acetonitrile-rich phase to a clean autosampler vial for analysis.
-
2. Protocol for Liquid-Liquid Extraction (LLE)
LLE is a conventional method for separating analytes from plasma matrix.
-
Materials and Reagents:
-
Human plasma
-
Internal Standard (IS) solution
-
Ethylacetate-n-hexane (3:1, v/v)
-
0.1 mol/L Hydrochloric acid
-
Nitrogen evaporator
-
Mobile phase for reconstitution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 200 µL of plasma in a centrifuge tube, add the internal standard.
-
Add the extraction solvent (ethylacetate–n-hexane, 3:1, v/v) and vortex for 2 minutes.[1]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and back-extract with 0.1 mol/L hydrochloric acid.[1]
-
Vortex and centrifuge.
-
Discard the aqueous layer and re-extract the organic layer with ethylacetate–n-hexane.[1]
-
Evaporate the final organic phase to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in a suitable volume of the mobile phase for injection.
-
3. Protocol for Protein Precipitation (PPT)
PPT is a simpler but potentially less clean method compared to SIPSE and LLE.
-
Materials and Reagents:
-
Human plasma
-
Internal Standard (IS) solution
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
Add 600 µL of ice-cold acetonitrile (1:3 ratio of plasma to solvent).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
B. Analytical Instrumentation and Conditions
1. HPLC-ESI-MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled with an electrospray ionization mass spectrometer.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05 mol·L−1 potassium dihydrogen phosphate (B84403) with 0.1% phosphoric acid, pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions: Specific m/z transitions for this compound, hydrothis compound, and the internal standard should be determined and optimized.
-
2. GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Column: A suitable capillary column for basic drug analysis.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of this compound, hydrothis compound, and the internal standard.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity.[2]
-
III. Visualizations
Signaling Pathway of this compound
This compound exerts its antiemetic effect by blocking serotonin (5-HT) from binding to 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1][4] This blockade interrupts the signal transduction pathway that leads to nausea and vomiting.[1]
Caption: this compound's antiemetic mechanism of action.
Experimental Workflow
The general workflow for the quantification of this compound and hydrothis compound in plasma is depicted below.
Caption: General experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of this compound and its reduced metabolite in human plasma by GC-MS and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of sample pretreatment methods for simultaneous determination of this compound and hydrothis compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Application Notes and Protocols: Dolasetron in Combination with Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical application of dolasetron in combination with dexamethasone (B1670325) for the prevention and treatment of nausea and vomiting, particularly in the contexts of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Introduction
This compound is a selective serotonin (B10506) 5-HT₃ receptor antagonist. Its primary mechanism of action is the blockade of serotonin, a key neurotransmitter involved in the emetic reflex, at 5-HT₃ receptors located in the central and peripheral nervous systems.[1][2] Dexamethasone, a corticosteroid, is believed to exert its antiemetic effects through the inhibition of prostaglandin (B15479496) synthesis, its anti-inflammatory properties, and by decreasing the release of endogenous opiates.[3] The combination of these two agents, with their distinct mechanisms of action, has been shown to be more effective in managing nausea and vomiting than either agent alone.[4][5][6]
Data Presentation
The following tables summarize quantitative data from key clinical trials investigating the efficacy of this compound and dexamethasone in combination.
Table 1: Efficacy of this compound and Dexamethasone in Postoperative Nausea and Vomiting (PONV)
| Treatment Group | Outcome Measure | Result | p-value | Reference |
| This compound + Dexamethasone | Recurrence of PONV | 33% | < 0.05 (vs. without dexamethasone) | [4] |
| This compound or Haloperidol (B65202) alone | Recurrence of PONV | 51% | - | [4] |
Table 2: Efficacy of this compound and Dexamethasone in Chemotherapy-Induced Nausea and Vomiting (CINV) - Moderately Emetogenic Chemotherapy
| Treatment Group | Outcome Measure (First 24 hours) | Result | p-value | Reference |
| This compound + Dexamethasone | Complete Protection | 67% | < 0.001 (vs. without dexamethasone) | [5] |
| This compound or Ondansetron (B39145) alone | Complete Protection | 55% | - | [5] |
| Treatment Group | Outcome Measure (Over 7 days) | Result | p-value | Reference |
| This compound or Ondansetron + Dexamethasone | Complete Protection | 48% | < 0.001 (vs. without dexamethasone) | [5] |
| This compound or Ondansetron alone | Complete Protection | 28% | - | [5] |
Table 3: Efficacy of this compound and Dexamethasone in CINV - Highly Emetogenic Chemotherapy (Cisplatin-based)
| Treatment Group | Outcome Measure | Result | p-value | Reference |
| This compound (100 mg IV) + Dexamethasone (20 mg IV) | Overall Complete Response | 72.9% | < 0.0001 (vs. This compound alone) | [6] |
| This compound (100 mg IV) alone | Overall Complete Response | 40.8% | - | [6] |
| Oral this compound (200 mg) + Oral Dexamethasone (20 mg) | Prevention of Acute Vomiting | 76% | Not Applicable | [7] |
Signaling Pathways and Mechanisms of Action
The synergistic antiemetic effect of this compound and dexamethasone stems from their complementary mechanisms of action targeting different pathways involved in the emetic reflex.
Experimental Protocols
The following are generalized protocols based on methodologies reported in clinical trials. Researchers should adapt these protocols to their specific study designs and institutional guidelines.
Protocol 1: Prevention of Postoperative Nausea and Vomiting (PONV)
This protocol is based on a randomized controlled trial assessing the efficacy of adding dexamethasone to this compound for the treatment of established PONV.[4]
1. Patient Selection:
-
Inclusion Criteria: Adult patients who have undergone surgery and are experiencing established PONV.
-
Exclusion Criteria: Patients with known allergies to this compound or dexamethasone, or those who have received other antiemetic agents within a specified timeframe prior to the study.
2. Study Design:
-
A randomized, double-blind, placebo-controlled trial.
3. Treatment Arms:
-
Group A (Combination Therapy): Intravenous administration of this compound and dexamethasone.
-
Group B (Monotherapy): Intravenous administration of this compound and a placebo.
4. Dosing Regimen:
-
Specific doses of this compound and dexamethasone should be determined based on the study's objectives and relevant literature.
5. Outcome Measures:
-
Primary Endpoint: Recurrence of PONV within a specified time frame (e.g., 24 hours).
-
Secondary Endpoints: Severity of nausea (e.g., using a visual analog scale), number of emetic episodes, and the need for rescue antiemetics.
6. Statistical Analysis:
-
Comparison of the primary and secondary endpoints between the two treatment groups using appropriate statistical tests (e.g., chi-square test for categorical data, t-test or Mann-Whitney U test for continuous data).
Protocol 2: Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)
This protocol is a composite based on several studies investigating the prophylactic use of this compound and dexamethasone in patients receiving moderately to highly emetogenic chemotherapy.[5][6][7]
1. Patient Population:
-
Inclusion Criteria: Chemotherapy-naive patients scheduled to receive a moderately or highly emetogenic chemotherapy regimen.
-
Exclusion Criteria: Patients with pre-existing nausea or vomiting, or those who have received antiemetic therapy within 24 hours prior to the start of chemotherapy.
2. Study Design:
-
A multicenter, double-blind, randomized, parallel-group study.
3. Treatment Regimens:
-
Combination Arm: this compound (e.g., 100 mg IV or 200 mg oral) administered 30 minutes prior to chemotherapy, in combination with dexamethasone (e.g., 8-20 mg IV or oral) administered shortly before chemotherapy.[5][6][7]
-
Monotherapy Arm: this compound (at the same dose as the combination arm) administered with a placebo.
4. Assessment of Efficacy:
-
Primary Endpoint: Complete response, defined as no emetic episodes and no use of rescue medication in the first 24 hours (acute phase) and over a 7-day period (delayed phase).
-
Secondary Endpoints: Mean nausea severity assessed on a visual analog scale (VAS), number of vomiting episodes, and quality of life assessments.
5. Data Collection:
-
Patients maintain a daily diary to record nausea severity, emetic episodes, and any use of rescue medication.
6. Statistical Analysis:
-
Comparison of complete response rates between the treatment arms using the chi-square test.
-
Comparison of nausea severity scores using appropriate statistical methods.
Conclusion
The combination of this compound and dexamethasone has consistently demonstrated superior efficacy in the prevention and treatment of both PONV and CINV compared to this compound alone. The synergistic effect of these two agents, targeting different emetogenic pathways, provides a robust antiemetic strategy for patients at risk of nausea and vomiting. The protocols outlined above provide a framework for further research into the optimal use of this combination therapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. Antiemetic effects of dexamethasone and ondansetron combination during cesarean sections under spinal anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The addition of dexamethasone to this compound or haloperidol for treatment of established postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III double-blind comparison of this compound mesylate and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind, randomised, parallel study comparing intravenous this compound plus dexamethasone and intravenous this compound alone for the management of fractionated cisplatin-related nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention of acute emesis in cancer patients following high-dose cisplatin with the combination of oral this compound and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Emesis in Preclinical Models for Antiemetic Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing emesis in common animal models using various stimuli. The methodologies are designed for the screening and evaluation of antiemetic drug candidates.
Cisplatin-Induced Emesis in Ferrets and Suncus murinus
Cisplatin (B142131), a widely used chemotherapeutic agent, is a potent emetogen that induces both acute and delayed emesis, mimicking the side effects observed in human patients. Ferrets and the house musk shrew (Suncus murinus) are well-established models for studying cisplatin-induced emesis.
Signaling Pathway of Cisplatin-Induced Emesis
Cisplatin induces emesis through a complex mechanism involving both central and peripheral pathways. A key initiating event is the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released 5-HT activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone - CRTZ) in the brainstem. The area postrema, which lies outside the blood-brain barrier, can also be directly stimulated by circulating cisplatin and other emetogenic substances. These signals are then processed in the emetic center of the brainstem, leading to the coordinated motor response of retching and vomiting. Substance P, acting on neurokinin-1 (NK1) receptors, is another critical neurotransmitter in this pathway, particularly implicated in the delayed phase of emesis.[1][2][3]
Experimental Workflow
Quantitative Data
| Animal Model | Emetogen & Dose | Route | Latency to First Emesis | Number of Retches + Vomits (Mean ± SD) | Observation Period |
| Ferret | Cisplatin (10 mg/kg) | i.p. | 1.70 ± 0.23 hours[4] | 202.6 ± 64.1[4] | 0-8 hours (Acute) |
| Ferret | Cisplatin (5 mg/kg) | i.p. | Biphasic: Peaks at ~12h and 48h[5] | 276.0 ± 62.8 (24-72h)[6] | 72 hours (Acute & Delayed)[7] |
| Suncus murinus | Cisplatin (30 mg/kg) | i.p. | 45.1 min (median)[8] | ~88 (0-24h), ~17 (24-48h), ~25 (48-72h)[8] | 72 hours (Acute & Delayed) |
Detailed Protocol: Cisplatin-Induced Emesis in the Ferret
1. Animals:
-
Male ferrets (1-1.5 kg) are commonly used.
-
House animals individually in cages with a 12-hour light/dark cycle.
-
Allow at least 7 days for acclimatization before the experiment.
2. Materials:
-
Cisplatin (reconstituted in sterile saline).
-
Vehicle control (e.g., sterile saline).
-
Test antiemetic compound.
-
Syringes and needles for administration.
-
Observation cages with a transparent front for clear visibility.
-
Video recording equipment (optional but recommended for accurate data collection).
3. Procedure:
-
Fasting: Fast the ferrets for 12-18 hours before cisplatin administration, with free access to water.
-
Baseline Observation: Place each ferret in an observation cage and observe for 30-60 minutes to ensure no spontaneous emetic events occur.
-
Antiemetic Pretreatment: Administer the test antiemetic compound or its vehicle at the appropriate time and route (e.g., oral, subcutaneous, intraperitoneal) as determined by the study design.
-
Cisplatin Administration: Administer cisplatin intraperitoneally (i.p.) or intravenously (i.v.). For acute emesis studies, a dose of 10 mg/kg is often used.[4][7] For studies including the delayed phase, a lower dose of 5 mg/kg is recommended.[6][7]
-
Observation:
-
Continuously observe the animals for signs of emesis.
-
An emetic episode is defined as a series of forceful abdominal contractions (retches) that may or may not result in the expulsion of gastric contents (vomit).
-
Record the latency to the first retch/vomit.
-
Count the total number of retches and vomits during the observation period.
-
For acute studies, the observation period is typically 4-8 hours.
-
For delayed emesis studies, the observation period is extended to 72 hours.[7]
-
-
Data Analysis:
-
Calculate the mean latency to the first emetic episode.
-
Calculate the mean total number of retches and vomits.
-
Compare the results between the antiemetic-treated group and the vehicle control group using appropriate statistical methods.
-
Apomorphine-Induced Emesis in Dogs
Apomorphine (B128758) is a non-selective dopamine (B1211576) D2 receptor agonist that reliably induces emesis in dogs by stimulating the chemoreceptor trigger zone (CRTZ) in the area postrema.[9] This model is useful for evaluating antiemetic compounds that act on central dopaminergic pathways.
Signaling Pathway of Apomorphine-Induced Emesis
Apomorphine's primary mechanism of action is the stimulation of dopamine D2 receptors located in the CRTZ of the brainstem's area postrema.[10] The area postrema has a permeable blood-brain barrier, allowing circulating substances like apomorphine to directly access and activate these receptors. This activation initiates a signaling cascade within the CRTZ, which in turn stimulates the emetic center. The emetic center then coordinates the complex motor actions of retching and vomiting.
Experimental Workflow
Quantitative Data
| Animal Model | Emetogen & Dose | Route | Latency to First Emesis (Median) | Number of Emetic Events (Mean) | Observation Period |
| Dog | Apomorphine (0.03 mg/kg) | i.v. | 2 minutes (range: 1-5 min)[11] | Not specified | 60-90 minutes |
| Dog | Apomorphine (0.03 mg/kg) | s.c. | 13.5 minutes (range: 3-32 min)[11] | Not specified | 60-90 minutes |
| Dog | Apomorphine (0.04 - 0.1 mg/kg) | s.c. | More effective than i.m. | Not specified | Not specified |
| Dog | Apomorphine (unknown dose) | Conjunctival | 18.6 minutes | 3.0 | Not specified |
Detailed Protocol: Apomorphine-Induced Emesis in the Dog
1. Animals:
-
Beagle dogs are commonly used for emesis studies.
-
Ensure animals are healthy and have been acclimatized to the facility.
2. Materials:
-
Apomorphine hydrochloride (dissolved in sterile water for injection).
-
Vehicle control (e.g., sterile water for injection).
-
Test antiemetic compound.
-
Syringes and needles for administration.
-
Observation pens or cages.
3. Procedure:
-
Fasting: Fast the dogs for approximately 12 hours before the experiment, with free access to water.
-
Baseline Observation: Place each dog in an observation pen and observe for at least 30 minutes to establish baseline behavior.
-
Antiemetic Pretreatment: Administer the test antiemetic or vehicle according to the study's protocol.
-
Apomorphine Administration: Administer apomorphine subcutaneously (s.c.) or intravenously (i.v.). A common dose is 0.03 mg/kg.[11] Subcutaneous administration generally has a longer latency to emesis compared to intravenous administration.[11][12]
-
Observation:
-
Continuously observe the dogs for a period of 60-90 minutes after apomorphine administration.
-
Record the time of apomorphine injection and the time of the first emetic episode (retching or vomiting).
-
Count the total number of emetic episodes during the observation period.
-
-
Data Analysis:
-
Determine the percentage of animals protected from emesis in the antiemetic-treated group.
-
Calculate the mean latency to the first emetic episode for both groups.
-
Compare the mean number of emetic episodes between the groups using appropriate statistical tests.
-
Motion Sickness-Induced Emesis in Suncus murinus
The house musk shrew (Suncus murinus) is a valuable model for studying motion sickness as it is highly susceptible to emesis induced by motion stimuli.[13][14] This model is particularly useful for evaluating anti-motion sickness drugs.
Signaling Pathway of Motion Sickness-Induced Emesis
Motion sickness is triggered by a conflict between sensory inputs from the visual system and the vestibular system in the inner ear.[15] The vestibular system, which detects head motion and orientation relative to gravity, sends signals to the brainstem. When these signals are incongruent with the information received from the eyes (e.g., the eyes see a stationary environment while the body is in motion), a sensory conflict arises. This conflict is processed in the brainstem, leading to the activation of the emetic center and the subsequent induction of nausea and vomiting.
Experimental Workflow
Quantitative Data
| Animal Model | Motion Parameters | Latency to First Vomit | Number of Vomiting Episodes | Observation Period |
| Suncus murinus | Reciprocal shaking: 0.5-3.0 Hz, 10-40 mm amplitude | Within 2 minutes[13] | Not specified | During and after motion |
| Suncus murinus | Horizontal shaking: 1 Hz, 4 cm displacement | Not specified | Varies with strain | 10 minutes[16] |
Detailed Protocol: Motion Sickness-Induced Emesis in Suncus murinus
1. Animals:
-
Adult male or female Suncus murinus.
-
House animals individually and allow for acclimatization.
2. Materials:
-
A horizontal reciprocating shaker.
-
Transparent animal holders or cages to be placed on the shaker.
-
Test antiemetic compound and vehicle.
-
Syringes and needles for administration.
3. Procedure:
-
Antiemetic Pretreatment: Administer the test compound or vehicle at the designated time before motion stimulation.
-
Motion Stimulation:
-
Observation:
-
Continuously observe the animal during the motion stimulation and for a defined period afterward.
-
Record the latency to the first vomit.
-
Count the total number of vomiting episodes.
-
-
Data Analysis:
-
Compare the percentage of animals that vomit in the treated versus the control group.
-
Analyze the difference in the latency to the first vomit and the total number of vomits between the groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The delayed phase of cisplatin-induced emesis is mediated by the area postrema and not the abdominal visceral innervation in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of subcutaneous versus intravenous administration of apomorphine for induction of emesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Musk shrews selectively bred for motion sickness display increased anesthesia-induced vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dolasetron in Personalized Cancer Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron, a selective serotonin (B10506) 5-HT3 receptor antagonist, has long been utilized for its antiemetic properties in cancer patients undergoing chemotherapy and radiotherapy.[1][2][3] Recent research, however, has unveiled a novel application for this compound in personalized cancer therapy, specifically through its direct cytotoxic effects on cancer cells. This document provides detailed application notes and experimental protocols based on findings that this compound can induce apoptosis and suppress cancer stem cells in colon cancer by inhibiting the RNA-binding protein Pumilio1 (PUM1).[4][5][6] This suggests a promising drug repurposing strategy for this compound as a potential therapeutic agent in oncology.
Mechanism of Action in Cancer Therapy
Beyond its well-established role in blocking serotonin-induced nausea and vomiting, recent studies indicate that this compound may exert direct anti-cancer effects by targeting the RNA-binding protein PUM1.[4][5][7] PUM1 is implicated in post-transcriptional gene regulation and has been shown to promote tumor progression.[7][8] By inhibiting PUM1, this compound can induce apoptosis and inhibit the proliferation of cancer cells, including cancer stem cells, which are often resistant to conventional therapies.[4][5][6] The proposed mechanism involves the disruption of key signaling pathways regulated by PUM1, such as those controlling cell cycle and survival.
Quantitative Data
The following table summarizes the quantitative data from a key study investigating the anti-cancer effects of this compound on the HCT116 human colon cancer cell line.[4]
| Parameter | Cell Line | Value | Reference |
| IC50 Value | HCT116 | 150 µM | [4] |
| Selectivity Index (SI) | HCT116 vs. HEK293 | 1.64 | [4] |
Experimental Protocols
Detailed methodologies for key experiments investigating the anti-cancer effects of this compound are provided below.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
HCT116 colon cancer cells
-
HEK293 non-cancerous cells (for selectivity analysis)
-
This compound stock solution (dissolved in DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HCT116 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound (e.g., 50, 100, 150, 200 µM) in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the prepared this compound dilutions. Include untreated control wells with medium and vehicle control wells with DMSO at the same concentration as the highest this compound dose.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
Crystal violet solution
Procedure:
-
Seed 500 HCT116 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with the IC50 concentration of this compound (150 µM). Include an untreated control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Count the number of colonies (containing >50 cells) in each well.
-
Express the results as a percentage of the untreated control.[9]
Colonosphere Formation Assay
This assay evaluates the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
HCT116 cells
-
This compound
-
6-well poly-HEMA coated plates
-
Spheroid medium (DMEM/F12, EGF, bFGF, B-27 supplement)
Procedure:
-
Seed 1000 HCT116 cells per well in 6-well poly-HEMA coated plates.[4]
-
Treat the cells with the IC50 concentration of this compound (150 µM). Include an untreated control.
-
Incubate the plates for 7 days to allow for colonosphere formation.[4]
-
Count the number and measure the size of the colonospheres under a microscope.
-
Express the results as a percentage of the untreated control.
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
This method is used to visualize and quantify this compound-induced apoptosis.
Materials:
-
HCT116 cells
-
This compound
-
24-well plates
-
Acridine Orange (AO) solution (100 µg/mL)
-
Ethidium Bromide (EB) solution (100 µg/mL)
-
Fluorescence microscope
Procedure:
-
Seed 1 x 10^5 HCT116 cells per well in 24-well plates and incubate overnight.[4]
-
Treat the cells with the IC50 concentration of this compound (150 µM) for 48 hours.[4]
-
Wash the cells with PBS.
-
Stain the cells with a mixture of AO and EB (1:1 ratio) for 5 minutes.[4]
-
Immediately visualize the cells under a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange-stained nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniformly orange-red stained nucleus.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound-induced anti-cancer effects.
Experimental Workflow
Caption: Workflow for assessing this compound's anti-cancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 | Semantic Scholar [semanticscholar.org]
- 7. PUM1 Promotes Tumor Progression by Activating DEPTOR-Meditated Glycolysis in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PUM1 represses CDKN1B translation and contributes to prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dolasetron Dosage for Highly Emetogenic Chemotherapy Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing dolasetron in preclinical models of highly emetogenic chemotherapy-induced emesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in preventing chemotherapy-induced emesis?
A1: this compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] During highly emetogenic chemotherapy, cytotoxic agents like cisplatin (B142131) cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[3] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.[3][4] this compound and its active metabolite, hydrothis compound, competitively block these 5-HT3 receptors, thereby preventing the initiation of this emetic signaling cascade.[1][3]
Q2: What is the active form of this compound and how is it metabolized?
A2: this compound is a prodrug that is rapidly and completely converted by carbonyl reductase to its active metabolite, hydrothis compound.[1][3] Hydrothis compound is responsible for the majority of the pharmacological activity.[1] It has a longer half-life than the parent compound and is a potent 5-HT3 receptor antagonist.[3]
Q3: Which animal models are most appropriate for studying this compound's efficacy against highly emetogenic chemotherapy?
A3: The ferret is a widely used and well-validated model for studying chemotherapy-induced emesis, as it exhibits both acute and delayed vomiting phases similar to humans.[5][6] Cisplatin is the standard highly emetogenic agent used in this model.[5] Dogs are also a suitable model, and have been used to study the anti-emetic effects of 5-HT3 antagonists against cisplatin-induced emesis.[7][8]
Q4: What is a typical starting dose of this compound for a cisplatin-induced emesis model in ferrets or dogs?
A4: While direct preclinical dose-response studies for this compound are not extensively published, effective clinical doses and comparative studies with other 5-HT3 antagonists can provide guidance. In clinical trials with highly emetogenic chemotherapy, intravenous doses of 1.8 mg/kg of this compound have shown efficacy.[1] In dogs, pharmacokinetic studies have been conducted with intravenous doses of 2 mg/kg.[3] For initial studies, a dose range of 0.5 mg/kg to 2.0 mg/kg administered intravenously or orally 30-60 minutes before cisplatin administration is a reasonable starting point.
Q5: How does the efficacy of this compound compare to other 5-HT3 antagonists like ondansetron (B39145) in preclinical models?
A5: Head-to-head preclinical comparisons are limited. However, clinical studies have shown that a single intravenous dose of 1.8 mg/kg this compound has comparable efficacy to a 32 mg intravenous dose of ondansetron in patients receiving highly emetogenic chemotherapy.[1][9] Another study found that at the doses used, this compound was less effective than ondansetron in the first 24 hours post-chemotherapy.[10] A single oral dose of 200 mg this compound was found to be therapeutically equivalent to multiple doses of ondansetron.[11]
Troubleshooting Guides
Issue 1: Inconsistent or absent emetic response to cisplatin in the animal model.
-
Question: My ferrets are not showing a consistent vomiting response to cisplatin. What could be the issue?
-
Answer:
-
Cisplatin Dose and Administration: Ensure the correct dose of cisplatin is being used. For ferrets, 5 mg/kg (i.p.) is used to model both acute and delayed emesis, while 10 mg/kg (i.p.) is used for acute emesis models.[5][12] Confirm the intraperitoneal (i.p.) injection was administered correctly and did not leak.
-
Animal Health and Acclimation: The health status and stress levels of the animals can affect their response. Ensure animals are properly acclimated to the housing and experimental conditions.
-
Observation Period: The peak emetic response to cisplatin can vary. For a 10 mg/kg dose in ferrets, the peak is around 2 hours, while a 5 mg/kg dose has peaks at around 12 and 48 hours.[5] Ensure your observation period covers these peak times.
-
Fasting State: The fasting state of the animal prior to cisplatin administration can influence the emetic response. Standardize the fasting protocol across all experimental animals.
-
Issue 2: High variability in the anti-emetic effect of this compound.
-
Question: I am observing a high degree of variability in the reduction of emesis with this compound between animals. Why might this be happening?
-
Answer:
-
Pharmacokinetic Variability: Individual differences in the metabolism of this compound to its active metabolite, hydrothis compound, can lead to variable plasma concentrations and efficacy.
-
Route of Administration: The bioavailability of this compound can differ between oral (p.o.) and intravenous (i.v.) administration. Ensure the route of administration is consistent and appropriate for the experimental design.
-
Timing of Administration: this compound should be administered 30-60 minutes prior to the chemotherapeutic agent to allow for absorption and conversion to hydrothis compound, ensuring peak plasma concentrations coincide with the onset of emesis.
-
Animal Strain and Sex: Different strains or sexes of the same animal species can exhibit variations in drug metabolism and response.
-
Issue 3: Unexpected adverse effects in experimental animals.
-
Question: My animals are showing signs of distress beyond the expected emesis. Could this be due to this compound?
-
Answer:
-
Cardiovascular Effects: this compound can cause dose-dependent prolongation of ECG intervals (PR, QRS, and QT).[3] While often asymptomatic, at higher doses, this could potentially lead to arrhythmias. If cardiovascular monitoring is possible, it is advisable. Consider dose reduction if cardiac issues are suspected.
-
Other Side Effects: In clinical settings, headache and diarrhea are the most common side effects.[1] In animal models, observe for changes in behavior, posture, or stool consistency that may indicate adverse effects.
-
Interaction with Anesthesia or Other Drugs: If other compounds are being administered, consider the potential for drug-drug interactions. For example, this compound's effects can be altered by drugs that affect liver enzymes responsible for its metabolism.
-
Data Presentation
| Parameter | This compound | Hydrothis compound (Active Metabolite) | Reference |
| Route of Administration | Intravenous (i.v.) | Formed in vivo | [3] |
| Dose | 2 mg/kg | N/A | [3] |
| Half-life (t½) | 0.1 hours | ~4.0 hours | [3] |
| Total Body Plasma Clearance (Cltot) | ~109 mL/min/kg | ~25 mL/min/kg | [3] |
| Apparent Volume of Distribution (Vdβ) | 0.83 L/kg | 8.5 L/kg | [3] |
| Bioavailability (F) | 7% (oral) | ~100% (from this compound) | [3] |
| Time to Peak Plasma Concentration (Tmax) after oral this compound | N/A | ~1 hour | [2] |
| Pharmacokinetic parameters of this compound and its active metabolite, hydrothis compound, in dogs. |
| Treatment Group | Cisplatin Dose | Complete Response (Acute Phase) | Reference |
| This compound (1.8 mg/kg i.v.) | ≥70 mg/m² | 49.2% | [9] |
| This compound (2.4 mg/kg i.v.) | ≥70 mg/m² | 45.6% | [9] |
| Ondansetron (32 mg i.v.) | ≥70 mg/m² | 50.4% | [9] |
| This compound (1.8 mg/kg i.v.) | ≥91 mg/m² | 36.8% | [9] |
| This compound (2.4 mg/kg i.v.) | ≥91 mg/m² | 31.3% | [9] |
| Ondansetron (32 mg i.v.) | ≥91 mg/m² | 31.8% | [9] |
| Comparative efficacy of intravenous this compound and ondansetron in preventing acute emesis in cancer patients receiving high-dose cisplatin. Complete response is defined as zero emetic episodes and no rescue medication. |
Experimental Protocols
Protocol 1: Cisplatin-Induced Acute Emesis in Ferrets
-
Animal Model: Male ferrets (1-1.5 kg).
-
Acclimation: House animals individually for at least 7 days prior to the experiment with free access to food and water.
-
Fasting: Fast animals for 12 hours before cisplatin administration, with water available ad libitum.
-
This compound Administration: Administer this compound (or vehicle control) via the desired route (e.g., 1.0 mg/kg, i.v. or p.o.) 30 minutes before cisplatin injection.
-
Induction of Emesis: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 10 mg/kg.[5]
-
Observation: Observe the animals continuously for at least 4 hours post-cisplatin administration. Record the latency to the first retch/vomit, and the total number of retches and vomits. An emetic episode is defined as a single vomit or a series of retches.
-
Data Analysis: Compare the number of emetic episodes and the latency to the first episode between the this compound-treated and control groups.
Protocol 2: Cisplatin-Induced Acute and Delayed Emesis in Ferrets
-
Animal Model and Acclimation: As described in Protocol 1.
-
Fasting: As described in Protocol 1.
-
This compound Administration: Administer this compound (or vehicle control) 30 minutes prior to cisplatin. For delayed emesis, subsequent doses may be administered at 24-hour intervals.
-
Induction of Emesis: Administer a single i.p. injection of cisplatin at a dose of 5 mg/kg.[5][12]
-
Observation: Observe the animals for 72 hours post-cisplatin. The acute phase is considered the first 24 hours, and the delayed phase is from 24 to 72 hours. Record the number of retches and vomits during both phases.
-
Data Analysis: Compare the total number of emetic episodes in the acute and delayed phases between the this compound-treated and control groups.
Mandatory Visualizations
References
- 1. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Open-label, Randomized Comparison of the Efficacy of Intravenous this compound Mesylate and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. This compound Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III double-blind comparison of this compound mesylate and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic equivalence of single oral doses of this compound mesilate and multiple doses of ondansetron for the prevention of emesis after moderately emetogenic chemotherapy. European this compound Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dolasetron Solubility Issues for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling dolasetron and its mesylate salt in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility challenges to ensure the accuracy and reproducibility of your in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent for in-vitro work?
A1: this compound is a selective serotonin (B10506) 5-HT3 receptor antagonist used primarily as an antiemetic agent.[1][2] For in-vitro experiments, especially those involving cell cultures, this compound is often prepared as a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) before being diluted to its final working concentration in aqueous culture media.[3]
Q2: Is this compound mesylate soluble in water?
A2: Yes, this compound mesylate is described as being very soluble to freely soluble in water.[4][5][6] However, its solubility in complex biological media can be influenced by factors such as pH, temperature, and the presence of salts and proteins.[7]
Q3: What is the recommended storage method for this compound stock solutions?
A3: To maintain stability and prevent degradation or precipitation from repeated temperature changes, it is recommended to aliquot stock solutions into single-use volumes.[2][8] These aliquots should be stored at -20°C or -80°C and protected from light.[2] When stored at -80°C, the solution can be stable for up to 6 months; at -20°C, it is stable for about one month.[2]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.5% or lower is generally recommended, with ≤0.1% being ideal for particularly sensitive cell lines.[8] High concentrations of DMSO can also negatively impact the solubility of your compound upon dilution.[8]
Troubleshooting Guide: this compound Precipitation in Media
Q5: I prepared a this compound stock solution in DMSO, but it precipitated immediately after I added it to my cell culture medium. What happened?
A5: This phenomenon is commonly referred to as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium). The abrupt change in solvent polarity causes the compound to crash out of the solution.[8]
To prevent this:
-
Pre-warm your medium: Ensure your cell culture medium is pre-warmed to your experimental temperature (e.g., 37°C) before adding the this compound stock. Temperature shifts can cause components to precipitate.[9]
-
Use gradual dilution: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This helps to dissipate the localized high concentration of DMSO more evenly.[8]
-
Create an intermediate dilution: First, dilute the DMSO stock in a small volume of medium. Then, add this intermediate solution to the final, larger volume of culture medium.
Q6: My this compound solution appears clear initially but becomes cloudy or forms a precipitate after incubation. What could be the cause?
A6: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the culture medium over time.
-
Concentration Limit Exceeded: The intended final concentration of this compound may be above its thermodynamic solubility limit in your specific cell culture medium. A recent study successfully used this compound in HCT116 colon cancer cells at concentrations up to 200 µM, with an IC50 of 150 µM.[3] Consider performing a dose-response experiment to determine the maximum soluble concentration under your conditions.
-
Media Composition and pH: The pH of your medium can influence compound solubility.[8] Ensure your incubator's CO₂ levels are correctly calibrated for the buffering system in your medium to maintain a stable physiological pH (typically 7.2-7.4). Components within the media, such as salts and proteins, can also interact with the compound and reduce its solubility over time.[7]
-
Compound Degradation: Although this compound is generally stable, prolonged incubation under certain conditions (e.g., high light exposure, non-optimal pH) could lead to degradation, with byproducts potentially being less soluble.
Q7: How can I distinguish between this compound precipitation and microbial contamination?
A7: This is a critical distinction.
-
Microscopic Examination: Compound precipitate often appears as sharp, crystalline, or amorphous structures under a microscope. Bacterial contamination will appear as small, often motile rods or spheres, while yeast will appear as budding oval shapes. Fungal contamination typically presents as filamentous hyphae.
-
Visual Inspection: Microbial contamination often leads to a uniform turbidity throughout the medium and a rapid color change (usually yellow, indicating a pH drop) of the phenol (B47542) red indicator. Precipitation may be more localized or appear as a fine, crystalline haze.
-
Incubation Test: If you are unsure, incubate a cell-free flask of the medium containing the same concentration of this compound. If the turbidity or precipitate forms in the absence of cells, it is likely a solubility issue.
Data Presentation
Summary of this compound Solubility
| Solvent | Solubility | Reference(s) |
| Water | Very Soluble / Freely Soluble | [4][5][6] |
| DMSO | ≥ 300 mg/mL | [2] |
| DMSO | 84 mg/mL | [10] |
| Propylene Glycol | Freely Soluble | [11] |
| Methanol | Freely Soluble | [5][6] |
| Ethanol | Slightly Soluble | [4][11] |
| Normal Saline | Slightly Soluble | [4][11] |
| Chloroform | Slightly Soluble | [5][6] |
| Hexane | Insoluble | [5][6] |
Note: Solubility can be affected by factors such as temperature, pH, and purity. For DMSO, using a fresh, anhydrous grade is recommended as moisture can reduce solubility.[2][10]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound (base, MW: 324.38 g/mol ) or this compound Mesylate (MW: 420.48 g/mol ), anhydrous cell culture grade DMSO, sterile microcentrifuge tubes.
-
Calculation:
-
For this compound (base): Weigh out 32.44 mg of this compound.
-
For this compound Mesylate: Weigh out 42.05 mg of this compound mesylate.
-
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
To prepare a 100 µM working solution from a 100 mM stock, you need a 1:1000 dilution.
-
First, perform a 1:100 intermediate dilution. Add 2 µL of the 100 mM stock to 198 µL of pre-warmed medium. This creates a 1 mM intermediate solution. Mix gently by pipetting.
-
-
Final Dilution:
-
Add the required volume of the 1 mM intermediate solution to your final volume of pre-warmed culture medium. For example, add 100 µL of the 1 mM solution to 9.9 mL of medium to get a final concentration of 10 µM.
-
This two-step process minimizes solvent shock and ensures a more homogeneous final solution.[8]
-
-
Application: Immediately add the final working solution to your cell culture plates.
Mandatory Visualizations
Caption: Mechanism of action for this compound as a 5-HT3 receptor antagonist.
Caption: Logical workflow for troubleshooting this compound precipitation.
Caption: Experimental workflow for preparing this compound working solutions.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Dolasetron Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of dolasetron in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As with many pharmaceutical compounds containing ester functional groups, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate this and other degradation processes. Exposure to light may lead to photolytic degradation.
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation products of this compound under various stress conditions are not extensively detailed in publicly available literature, based on its chemical structure and known metabolic pathways, the following degradation routes are plausible:
-
Hydrolysis: The ester linkage in the this compound molecule is a primary site for hydrolytic cleavage. This reaction would yield indole-3-carboxylic acid and the corresponding alcohol of the tricyclic amine moiety. This process can be catalyzed by both acids and bases.
-
Oxidation: The indole (B1671886) ring and the tertiary amine are susceptible to oxidation. Potential oxidative degradation products could include hydroxylated derivatives on the indole ring (at positions 5, 6, or 7) and N-oxides of the tertiary amine, similar to its observed metabolites.[1][2]
Q3: How stable is this compound in common intravenous and oral liquid formulations?
A3: Studies have shown that this compound mesylate exhibits good stability in certain formulations. For instance, an extemporaneously compounded oral liquid preparation of this compound mesylate (10 mg/mL) was found to be stable for at least 90 days when stored at both refrigerated (3-5 °C) and room temperature (23-25 °C) in amber plastic bottles. In this study, at least 98% of the initial this compound concentration was retained.
Troubleshooting Guides
HPLC Analysis Issues
Q1: I am observing peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I resolve it?
A1: Peak tailing for this compound, a basic compound, is often due to secondary interactions with acidic silanols on the silica-based stationary phase of the HPLC column. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. For a basic compound like this compound, a mobile phase pH between 3 and 7 is generally recommended.
-
Ionic Strength: Increase the ionic strength of the buffer in your mobile phase (e.g., increase the concentration of phosphate (B84403) buffer from 10 mM to 25 mM). This can help to mask the residual silanol (B1196071) groups.
-
Column Choice: If peak tailing persists, consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q2: I am not achieving good separation between this compound and its potential degradation products. What can I do?
A2: Achieving adequate resolution between the parent drug and its degradation products is crucial for a stability-indicating method. Consider the following:
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can often improve separation. Experiment with the gradient slope and duration to enhance resolution.
-
Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the ratio of the organic modifier to the aqueous buffer.
-
Column Chemistry: Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a C8 column instead of a C18) to exploit different separation mechanisms.
Q3: I am seeing extraneous peaks in my chromatogram. How can I determine their origin?
A3: Extraneous peaks can arise from several sources. A systematic approach is needed to identify them:
-
Blank Injection: Inject a blank sample (your sample diluent) to check for contamination from the solvent or the HPLC system itself.
-
Placebo Analysis: If you are analyzing a formulated product, analyze a placebo (the formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients.
-
Forced Degradation Samples: Analyze samples from forced degradation studies. Peaks that appear or increase in size under specific stress conditions are likely degradation products.
Data Presentation
Table 1: Summary of this compound Stability in an Extemporaneously Compounded Oral Liquid (10 mg/mL)
| Storage Condition | Timepoint (days) | Remaining this compound (%) |
| Refrigerated (3-5 °C) | 7 | >98% |
| 14 | >98% | |
| 30 | >98% | |
| 60 | >98% | |
| 90 | >98% | |
| Room Temperature (23-25 °C) | 7 | >98% |
| 14 | >98% | |
| 30 | >98% | |
| 60 | >98% | |
| 90 | >98% |
Table 2: Forced Degradation Conditions for this compound Mesylate
| Stress Condition | Reagent/Condition | Duration | Temperature | Observation |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80 °C | Degradation observed |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80 °C | Degradation observed |
| Neutral Hydrolysis | Water | 8 hours | 80 °C | Degradation observed |
| Oxidation | 6% H₂O₂ | 8 hours | 80 °C | Degradation observed |
| Thermal | Dry Heat | 48 hours | 105 °C | Degradation observed |
| Photolytic | UV light (254 nm) | 48 hours | Ambient | Degradation observed |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the estimation of this compound in injection dosage forms.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Altima C18 (150mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A mixture of 0.02M dipotassium (B57713) hydrogen orthophosphate buffer (pH adjusted to 3 with phosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 284 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dilute the this compound solution with the mobile phase to a suitable concentration (e.g., 50 µg/mL).
Protocol 2: General Procedure for Forced Degradation Study
This is a general guideline for performing forced degradation studies on this compound solutions.
-
Prepare Stock Solution: Prepare a stock solution of this compound mesylate in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 80°C and withdraw samples at appropriate time intervals. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 80°C and withdraw samples. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide. Keep at room temperature or heat gently and monitor the degradation.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) and analyze samples at various time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and sunlight in a photostability chamber. Protect a control sample from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (such as the one described in Protocol 1).
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Hypothetical hydrolytic degradation of this compound.
Caption: Potential oxidative degradation pathways for this compound.
References
Technical Support Center: Managing Dolasetron-Induced QTc Prolongation
This guide provides researchers, scientists, and drug development professionals with essential information for managing and troubleshooting dolasetron-induced QTc prolongation in non-clinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced QTc prolongation?
A1: this compound itself has a lower affinity for cardiac ion channels, but it is rapidly and extensively metabolized to a major active metabolite, hydrothis compound (B601787). This metabolite is responsible for the observed cardiac effects. The primary mechanism is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[1] Inhibition of IKr slows the repolarization phase of the cardiac action potential, leading to a prolonged QT interval on the electrocardiogram (ECG).[1][2] Additionally, this compound and its metabolite can block cardiac sodium channels, which may contribute to QRS widening and further affect the QTc interval.[3][4][5]
Q2: Which animal models are most appropriate for studying this compound's effects on QTc?
A2: Non-rodent models are generally preferred for QT assessment studies due to their higher concordance with human data.[6][7][8] Conscious, telemetered dogs and non-human primates (e.g., cynomolgus monkeys) are considered gold-standard models.[6][9][10] These models allow for the collection of high-quality ECG data from unstressed, freely moving animals, which minimizes confounding factors like heart rate variability caused by anesthesia or restraint.[9][11] While rodent models can be used for early screening, their different cardiac electrophysiology makes them less predictive of human outcomes.[12]
Q3: What are the typical dose-dependent effects of this compound on the QTc interval?
A3: this compound's effect on the QTc interval is dose-dependent. While therapeutic doses may cause transient and often asymptomatic ECG changes, higher doses are associated with more significant prolongation.[3][13] In a study involving intravenous administration, doses of 2.4 mg/kg were noted to increase the QTc interval.[3] Overdoses in humans have led to significant QTc prolongation and severe hypotension.[4][13] Specific dose-response data from animal studies are summarized in the table below.
Q4: How should I correctly measure and correct the QT interval for heart rate in animal studies?
A4: Accurate QT measurement is critical. The QT interval should be measured from the beginning of the QRS complex to the end of the T-wave. Due to the inverse relationship between QT interval and heart rate, a rate correction is necessary. Common correction formulas include:
-
Bazett's (QTcB): QTc = QT / √RR
-
Fridericia's (QTcF): QTc = QT / (RR)^(1/3)
-
Individual Animal Correction (QTcI): Derived from baseline data for each animal.
In many non-rodent species, Fridericia's correction or an individual animal correction is often more accurate than Bazett's, especially at higher heart rates.[12] It is crucial to establish a stable baseline before drug administration and to use a consistent correction method throughout the study.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's effects on cardiac ion channels and QTc intervals from various studies.
Table 1: In Vitro Blockade of Human Cardiac Ion Channels
| Compound | Channel | IC₅₀ (µM) | Study Notes |
|---|---|---|---|
| This compound | hERG K⁺ Channel | 5.95 | Assessed using patch-clamp electrophysiology.[5] |
| Hydrothis compound (MDL 74,156) | hERG K⁺ Channel | 12.1 | The active metabolite shows weaker hERG blockade than the parent.[5] |
| This compound | Na⁺ Channel (hH1) | 38.0 | Blockade was frequency-dependent.[5] |
| Hydrothis compound (MDL 74,156) | Na⁺ Channel (hH1) | 8.5 | Active metabolite is a more potent Na⁺ channel blocker.[5] |
Table 2: this compound Effects on Cardiovascular Parameters in Animal Models
| Animal Model | Dose & Route | Key Findings |
|---|---|---|
| Anesthetized Dog | Cumulative i.v. dose up to 31 mg/kg | Significant increases in PQ and RR intervals; decreases in left ventricular BP and heart rate.[14] |
| Conscious Rat | Single i.v. dose of 50 mg/kg | Transient (<5 min) but significant increases in heart rate and mean arterial blood pressure.[14] |
Experimental Protocols
Protocol 1: ECG Monitoring in Conscious Telemetered Non-Human Primates
This protocol outlines a standard methodology for assessing drug-induced QTc changes using a jacketed external telemetry (JET) system, which shows good correlation with implanted telemetry.[9][10]
-
Animal Model: Male cynomolgus monkeys.
-
Acclimatization: Animals are acclimatized to the laboratory environment and to wearing the telemetry jacket.
-
Instrumentation: Animals are fitted with a JET system. Electrodes are placed in a standard Lead II configuration on the surface of the skin.
-
Baseline Recording: Continuous ECG data is collected for at least 24 hours prior to dosing to establish a stable diurnal baseline for heart rate, RR, PR, QRS, and QT intervals.
-
Dosing: this compound or vehicle is administered (e.g., orally via gavage).
-
Post-Dose Recording: Continuous ECGs are recorded for 24 hours following drug administration. Time-matched comparisons are made between drug-treated and vehicle-treated periods.
-
Data Analysis:
-
ECG waveforms are digitally sampled and stored.
-
Specialized software is used to automatically detect and measure R-R, PR, QRS, and QT intervals on a beat-to-beat or averaged basis.
-
The QT interval is corrected for heart rate using an appropriate formula (e.g., Fridericia's or individual animal correction).
-
The change from baseline (ΔQTc) and the difference between drug and vehicle (ΔΔQTc) are calculated at various time points post-dose.
-
-
Toxicokinetics: A satellite group of animals may be used to determine plasma concentrations of this compound and hydrothis compound at time points corresponding to ECG measurements to establish an exposure-response relationship.[10]
Troubleshooting Guides
Issue 1: High Variability in Baseline ECG Recordings
-
Question: My baseline QTc values are highly variable between animals or over time. What could be the cause?
-
Answer: High variability can confound data interpretation. Consider the following troubleshooting steps:
-
Environmental Stress: Ensure animals are fully acclimatized and housed in a quiet, controlled environment. Stress can induce tachycardia and affect QTc.[9]
-
Anesthesia Effects: If using an anesthetized model, be aware that agents like ketamine can markedly increase the duration and variability of RR, QT, and QTc intervals.[11][15] Conscious models are preferred to avoid this.[9]
-
Electrode Contact: Poor electrode contact can lead to a noisy signal. Ensure proper skin preparation and secure attachment of electrodes. For clip-on leads, using alcohol or ECG gel can improve contact.[16][17]
-
Movement Artifact: In conscious animals, movement can create artifacts. Allow for sufficient acclimatization to any restraint or jackets. Analyze data from periods when the animal is at rest.[16][18]
-
Issue 2: No Significant QTc Prolongation at Expected Doses
-
Question: I am not observing the expected QTc prolongation with this compound. Why might this be?
-
Answer: Several factors could contribute to a lack of response:
-
Drug Formulation/Administration: Verify the stability, concentration, and proper administration of your this compound solution. Ensure the correct dose was delivered via the intended route.
-
Species-Specific Metabolism: this compound is a pro-drug. The rate and extent of its conversion to the active metabolite, hydrothis compound, can vary between species. A lower-than-expected exposure to hydrothis compound will result in a blunted pharmacodynamic effect. Correlating ECG findings with toxicokinetic data is essential.
-
Inappropriate QTc Correction: The choice of heart rate correction can significantly impact results. An inappropriate formula may mask a true drug effect. Evaluate different correction methods (e.g., Fridericia's, individual animal) to see which best removes the heart rate dependency from the QT interval in your specific model.
-
Insufficient Statistical Power: The study may be underpowered. A small number of animals or high inter-animal variability can prevent the detection of a statistically significant effect.
-
Visual Diagrams (Graphviz)
Signaling Pathway
Caption: Mechanism of this compound-induced QTc prolongation.
Experimental Workflow
Caption: Typical workflow for a non-clinical QTc assessment study.
Troubleshooting Guide
Caption: Troubleshooting logic for common QTc study issues.
References
- 1. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to reduce the risk of drug-induced QT interval prolongation: a pharmaceutical company perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reappraisal of the role of this compound in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Challenges of Predicting Drug-Induced QTc Prolongation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Measurement of heart rate and Q-T interval in the conscious mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. dvm360.com [dvm360.com]
- 18. Clinical Approach to Arrhythmias - VIN [vin.com]
Troubleshooting variability in dolasetron efficacy studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dolasetron. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the antiemetic efficacy of this compound in my non-clinical in vivo model?
A1: Variability in the in vivo efficacy of this compound can stem from several key factors related to its metabolism, the experimental model, and the study design.
-
Active Metabolite: this compound is rapidly and extensively converted by carbonyl reductase to its major active metabolite, hydrothis compound.[1][2][3][4] This metabolite has an approximately 50-fold higher affinity for the 5-HT3 receptor and is largely responsible for the pharmacological effect.[2] Therefore, any factor influencing this metabolic conversion can lead to variable efficacy.
-
Animal Species and Strain: The expression and function of 5-HT3 receptors, as well as metabolic enzyme activity (like carbonyl reductase), can differ significantly between species and even between different strains of the same species.[5][6] Rodents, for example, do not have a vomiting reflex, so pica (the ingestion of non-food substances) is often used as a surrogate endpoint.[6][7] Dogs, cats, and ferrets are more common models for studying emesis directly.[6][8][9][10]
-
Route of Administration: The bioavailability and resulting plasma concentration of the active metabolite, hydrothis compound, can vary based on the administration route (e.g., oral vs. intravenous).[5] The absolute bioavailability of oral this compound is approximately 75%.[11]
-
Experimental Conditions: External factors such as animal stress, diet, and the time of day can influence the serotonergic system and alter the response to 5-HT3 antagonists.[5] Standardizing these conditions is critical for reducing variability.[5]
Q2: My in vitro 5-HT3 receptor binding affinity for this compound doesn't correlate with my functional assay results. What could be the cause?
A2: Discrepancies between in vitro binding and functional assays are a common challenge in receptor pharmacology.
-
Receptor Environment: A binding assay typically uses cell membrane preparations where the receptor may be in a different conformational state than in a whole-cell functional assay (e.g., patch-clamp electrophysiology).[5]
-
Receptor Subunit Composition: 5-HT3 receptors are pentameric ion channels that can be composed of different subunits (5-HT3A, B, C, D, E).[12][13] Homomeric receptors (containing only 5-HT3A subunits) have different pharmacological and electrophysiological properties compared to heteromeric receptors (e.g., 5-HT3A/B).[12] The expression system used (e.g., HEK293 cells, Xenopus oocytes) can influence the subunit composition and post-translational modifications of the expressed receptors, leading to different results.[12][13]
-
Assay Conditions: Technical factors such as the quality of the cell membrane preparation, the stability of the radioligand, incubation time and temperature, and the buffer composition can all introduce variability into binding assays.[12]
Q3: We observed unexpected cardiovascular effects (e.g., ECG changes) in our animal model. Is this a known effect of this compound?
A3: Yes, this compound is known to cause changes in cardiac electrical conduction, which is a class effect for some 5-HT3 antagonists.
-
Mechanism of Action: this compound and its active metabolite, hydrothis compound, can block cardiac sodium channels, which slows ventricular depolarization.[2][11][14] This effect manifests on an electrocardiogram (ECG) as a prolongation of the PR and QRS intervals.[2][14][15] Some evidence also suggests an interaction with potassium channels, which can affect repolarization and the QTc interval at higher doses.[2][14]
-
Dose-Dependent Effects: These ECG changes are dose-dependent.[15] The risk is more significant at the higher intravenous doses used for chemotherapy-induced nausea and vomiting (CINV) than the lower doses used for postoperative nausea and vomiting (PONV).[2][15] Due to this risk, the intravenous formulation of this compound is no longer indicated for CINV.[15]
-
Risk Factors: The risk of arrhythmias is higher in subjects with pre-existing conditions like structural heart disease, sick sinus syndrome, or conduction system abnormalities.[15][16]
Q4: We are not seeing a greater antiemetic effect at higher doses of this compound; in fact, the efficacy seems to plateau. Why is this happening?
A4: The dose-response relationship for 5-HT3 antagonists is not always linear and can exhibit a plateau or even a bell-shaped curve.
-
Dose-Response Plateau: Clinical studies for the prevention of PONV have demonstrated a clear plateau effect for this compound. A pooled analysis of nearly 2,000 patients showed that doses greater than 12.5 mg did not produce a statistically significant increase in complete response.[2][17]
-
Bell-Shaped Curve: Some studies involving 5-HT3 antagonists have shown a bell-shaped dose-response curve, where efficacy decreases after an optimal dose is exceeded.[18] This could be due to receptor saturation or engagement of off-target effects at higher concentrations.
-
Emetogenic Challenge: The plateau effect is less pronounced in the setting of highly emetogenic chemotherapy, where higher doses (e.g., 1.8 mg/kg) are required to achieve a complete response in a majority of patients.[2]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite, Hydrothis compound
| Parameter | This compound | Hydrothis compound | Source(s) |
| Elimination Half-Life | ~0.13–0.24 hours | ~4–9 hours | [2][19] |
| Time to Peak Plasma Conc. (Oral) | N/A | ~1-1.5 hours | [2][19] |
| Bioavailability (Oral) | N/A (rapidly converted) | ~59-80% | [11][19] |
| Protein Binding | 69-77% | 69-77% | [19] |
| Primary Metabolism | Carbonyl Reductase | CYP2D6 and CYP3A | [19][20] |
Table 2: Comparative Efficacy of this compound in Clinical Scenarios
| Scenario | This compound Dose | Comparator | Complete Response Rate | Source(s) |
| Highly Emetogenic Chemo | 1.8 mg/kg IV | 32 mg Ondansetron (B39145) IV | ~49% vs. 50% | [1][21] |
| Moderately Emetogenic Chemo | 200 mg Oral | Multiple Ondansetron Doses | ~60-80% (similar to comparator) | [1] |
| Postoperative Nausea/Vomiting | 12.5 mg IV | Placebo | Significantly higher than placebo | [17] |
| Radiotherapy-Induced Emesis | 40 mg | N/A | Effective vs. Placebo | [2][22] |
Table 3: this compound and ECG Interval Changes
| ECG Interval | Effect | Mechanism | Notes | Source(s) |
| PR Interval | Prolongation | Sodium Channel Blockade | Dose-dependent | [2][14][15] |
| QRS Duration | Widening | Sodium Channel Blockade | Dose-dependent | [2][14][15] |
| QTc Interval | Prolongation | Potassium Channel Blockade (at higher doses) | Dose-dependent; risk of Torsades de Pointes | [2][15] |
Mandatory Visualizations
Caption: this compound is metabolized to hydrothis compound, which blocks 5-HT3 receptors.
Caption: Logical workflow for troubleshooting inconsistent in vivo efficacy data.
Caption: Standard experimental workflow for an in vivo antiemetic efficacy assay.
Experimental Protocols
Protocol 1: In Vitro 5-HT3 Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor, adapted from standard methodologies.[12][23][24]
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing human 5-HT3 receptors (e.g., HEK293) or homogenized brain tissue from an appropriate species (e.g., rat cortex).[25]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand, such as [³H]-GR65630 or [³H]-quipazine.[25][26]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at room temperature.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled, potent 5-HT3 antagonist (e.g., granisetron).
-
Test Compound: this compound or other compounds of interest, serially diluted.
-
Equipment: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.
2. Procedure:
-
Membrane Preparation: If starting from tissue or cell pellets, homogenize in ice-cold assay buffer, perform differential centrifugation to isolate the membrane fraction, and resuspend the final pellet in fresh assay buffer.[23] Determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: For each data point, prepare triplicate tubes.
-
Total Binding: Assay buffer + Radioligand + Vehicle.
-
Non-specific Binding (NSB): Assay buffer + Radioligand + Non-specific binding control.
-
Test Compound: Assay buffer + Radioligand + Test compound at various concentrations.
-
-
Reaction:
-
To each tube, add the membrane preparation (typically 50-100 µg of protein).
-
Add a single, fixed concentration of the radioligand (typically at or near its Kd value).
-
Add the appropriate vehicle, NSB control, or test compound.
-
The final assay volume should be consistent (e.g., 250 µL).
-
-
Incubation: Incubate tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[23]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.[12][23]
-
Quantification: Place filters into scintillation vials, add scintillation cocktail, and measure radioactivity (in CPM or DPM) using a liquid scintillation counter.[23]
3. Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Protocol 2: In Vivo Antiemetic Efficacy Assessment in the Ferret Model
The ferret is considered a gold-standard model for preclinical emesis research.[10] This protocol outlines a typical procedure for testing efficacy against a chemical emetogen.[6][7]
1. Animals and Housing:
-
Species: Male or female ferrets.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week. For several days prior to the experiment, habituate them to the observation cages for 1-2 hours daily to reduce stress.[6]
2. Experimental Procedure:
-
Fasting: Fast animals overnight prior to the experiment but allow access to water ad libitum.
-
Baseline Observation: On the day of the experiment, place each ferret in an individual transparent observation cage and allow it to settle for at least 30-60 minutes.[6]
-
Drug Administration: Administer the test article (this compound) or vehicle via the desired route (e.g., subcutaneous, oral gavage). Doses should be determined from pilot or literature studies.
-
Pre-treatment Interval: Allow a specific time to elapse between drug administration and the emetogenic challenge to account for drug absorption and distribution (e.g., 30 minutes for subcutaneous injection).[6]
-
Emetogenic Challenge: Administer a standardized dose of an emetogenic agent. Common agents include:
-
Observation: Observe the animals continuously for a defined period (e.g., 1-4 hours for acute emetogens like apomorphine, up to 72 hours for cisplatin to assess delayed emesis).[6][9] The observation should be recorded or performed by a blinded experimenter.
3. Data Collection and Endpoints:
-
Primary Endpoints:
-
Latency: Time from emetogen administration to the first episode of retching or vomiting.
-
Frequency: Total number of individual retches and vomits during the observation period. A "complete response" is often defined as zero emetic episodes.[21]
-
-
Secondary Endpoints:
-
Behavioral scoring for nausea-like symptoms (e.g., posture, salivation).
-
4. Data Analysis:
-
Compare the latency and frequency of emetic episodes between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., Mann-Whitney U test for frequency counts, Log-rank test for latency analysis) to determine significance.
-
Calculate the percentage of animals in each group achieving a complete response.
References
- 1. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reappraisal of the role of this compound in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of intravenous this compound in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Anti emetic | PPTX [slideshare.net]
- 9. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 11. This compound overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacotherapy Update | 5-HT3 Receptor Antagonists and ECG Effects [clevelandclinicmeded.com]
- 15. fda.gov [fda.gov]
- 16. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Pooled analysis of three large clinical trials to determine the optimal dose of this compound mesylate needed to prevent postoperative nausea and vomiting. The this compound Prophylaxis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reference.medscape.com [reference.medscape.com]
- 20. researchgate.net [researchgate.net]
- 21. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. This compound Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A double-blind, placebo-controlled trial of i.v. This compound mesilate in the prevention of radiotherapy-induced nausea and vomiting in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Receptor-Ligand Binding Assays [labome.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Dose-ranging studies to determine optimal dolasetron concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-ranging studies to determine the optimal concentration of dolasetron.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin (B10506) 5-HT₃ receptor antagonist. Its antiemetic effect is achieved by blocking serotonin from binding to 5-HT₃ receptors located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][2][3] It is thought that chemotherapeutic agents and other emetogenic stimuli cause the release of serotonin from enterochromaffin cells in the small intestine; this serotonin then activates 5-HT₃ receptors on vagal afferents, initiating the vomiting reflex.[1][2] this compound interrupts this signaling pathway.[4]
Q2: this compound mesylate is administered, but its active metabolite is hydrothis compound (B601787). What is the significance of this?
A2: this compound is a prodrug that is rapidly and completely converted to its active metabolite, hydrothis compound, by carbonyl reductase in the liver.[5] Hydrothis compound has a significantly higher affinity for the 5-HT₃ receptor (approximately 50-fold) and is responsible for the pharmacological effects of the drug.[6] The half-life of hydrothis compound is approximately 8.1 hours in adults, allowing for sustained antiemetic activity.[5]
Q3: What is a typical starting dose range for intravenous this compound in clinical trials for chemotherapy-induced nausea and vomiting (CINV)?
A3: In clinical trials for CINV, intravenous this compound has been studied at doses ranging from 0.3 mg/kg to 5.0 mg/kg.[1][7] A common single dose used in studies is 1.8 mg/kg, administered approximately 30 minutes before chemotherapy.[2][7] For most adult patients, a fixed dose of 100 mg is often used.[2][7]
Q4: Is there a dose-response relationship for this compound's efficacy?
A4: Yes, studies have shown a statistically significant linear trend of improved antiemetic response with higher doses of oral this compound for moderately emetogenic chemotherapy, with a plateau in the dose-response curve for postoperative nausea and vomiting (PONV) where doses above 12.5 mg did not show a statistically significant increase in complete response.[5][6][8] For CINV, complete control of vomiting increased as the dose was escalated to 2.4 mg/kg, with no further improvement at higher doses.[7]
Q5: What are the most common adverse events to monitor for during this compound administration in a research setting?
A5: The most frequently reported adverse event is a mild, self-limiting headache.[5] Other common adverse events include dizziness, diarrhea, and fatigue.[6] Researchers should also be vigilant for potential cardiac effects, specifically QTc interval prolongation, which can be dose-dependent.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Variability in Efficacy at the Same Dose | Patient-Specific Factors: Differences in metabolism due to cytochrome P450 (CYP) enzyme activity (e.g., CYP2D6) can alter the concentration of the active metabolite, hydrothis compound.[9] Other patient factors like age, gender, and type of chemotherapy can also influence efficacy.[1] | 1. Review patient demographics and baseline characteristics to identify any confounding variables. 2. If feasible, consider pharmacogenomic testing for CYP2D6 variants in exploratory studies. 3. Ensure standardized administration protocols across all subjects. |
| Unexpected Bell-Shaped Dose-Response Curve | Receptor Pharmacology: This phenomenon can occur with 5-HT₃ receptor antagonists. At higher concentrations, there may be complex interactions with the receptor or engagement of other signaling pathways that reduce the intended effect.[4][10] | 1. Confirm that the observed effect is not due to experimental artifact. 2. Analyze data to determine the optimal dose at the peak of the curve. 3. Consider that the highest dose is not necessarily the most effective. |
| Observed Cardiac Arrhythmias or Significant QTc Prolongation | Drug-Induced Effect: this compound can cause dose-dependent prolongation of PR, QRS, and QTc intervals.[1][2] The risk is higher with intravenous administration and in patients with pre-existing cardiac conditions or electrolyte imbalances.[11] | 1. Immediately assess the subject's clinical status. 2. Review the subject's medical history for underlying cardiac conditions and concomitant medications that may also prolong the QTc interval. 3. Adhere to strict ECG monitoring protocols. 4. The FDA has warned against the use of intravenous this compound for CINV due to this risk.[11] |
| Lack of Efficacy Compared to Other 5-HT₃ Antagonists | Pharmacological Differences: Although in the same class, 5-HT₃ antagonists have different binding affinities and pharmacokinetic profiles. Palonosetron, a second-generation antagonist, has a higher binding affinity and longer half-life than this compound.[4] | 1. Review the literature for head-to-head comparative studies. 2. Ensure that the dose of this compound used is appropriate for the emetogenic potential of the stimulus. 3. Consider that there may not be full cross-resistance among 5-HT₃ antagonists. |
Data Presentation
Table 1: Intravenous this compound Dose-Ranging for Chemotherapy-Induced Nausea and Vomiting (CINV)
| Dose | Chemotherapy Type | Number of Patients | Complete Response (No Emesis) | Key Adverse Events | Source |
| 1.8 mg/kg | High-dose cisplatin | 89 (pooled doses) | 24% - 52% (across doses) | Loose stools, headache, elevated AST/ALT, asymptomatic ECG interval prolongation | [7] |
| 2.4 mg/kg | High-dose cisplatin | 89 (pooled doses) | Efficacy plateaued at this dose | Comparable to lower doses, increased at >2.4 mg/kg | [7] |
| 0.3 - 2.4 mg/kg | Doxorubicin and/or Cyclophosphamide | 69 | 61% (overall) | Headache, chills, lightheadedness, fever, diarrhea, dizziness, asymptomatic ECG interval prolongation | [1] |
Table 2: Oral this compound Dose-Ranging for Moderately Emetogenic Chemotherapy
| Dose | Number of Patients | Complete Response (No emetic episodes, no rescue) | Source |
| 25 mg | 319 (pooled) | 44.7% | [6] |
| 50 mg | 319 (pooled) | 71.3% | [6] |
| 100 mg | 319 (pooled) | 73.2% | [6] |
| 200 mg | 319 (pooled) | 82.5% | [6] |
Table 3: Intravenous this compound Dose-Ranging for Postoperative Nausea and Vomiting (PONV)
| Dose | Number of Patients | Efficacy Outcome | Source |
| 12.5 mg | 1946 (pooled) | Maximally effective dose; no statistically significant increase in complete response at higher doses. | [6][12] |
| 25 mg | 1946 (pooled) | No significant increase in efficacy over 12.5 mg. | [12] |
| 50 mg | 1946 (pooled) | No significant increase in efficacy over 12.5 mg. | [12] |
| 100 mg | 1946 (pooled) | No significant increase in efficacy over 12.5 mg. | [12] |
Experimental Protocols
Protocol: Dose-Ranging Study of Intravenous this compound for CINV
-
Patient Selection:
-
Enroll adult patients scheduled to receive their first course of moderately or highly emetogenic chemotherapy.
-
Exclusion criteria should include known hypersensitivity to 5-HT₃ antagonists, pre-existing prolonged QTc interval, and use of other medications known to significantly prolong the QTc interval.
-
-
Study Design:
-
Employ a randomized, double-blind, placebo-controlled, parallel-group design.
-
Define several dose cohorts of intravenous this compound (e.g., 1.2 mg/kg, 1.8 mg/kg, 2.4 mg/kg) and a placebo group.
-
-
Drug Administration:
-
Reconstitute this compound mesylate injection solution as per manufacturer's instructions. It can be diluted in a compatible IV solution like normal saline or 5% dextrose to 50 mL.[1]
-
Administer the assigned dose as a single intravenous infusion over 15-20 minutes, starting approximately 30 minutes before the initiation of chemotherapy.[1][2][7]
-
-
Efficacy Assessment:
-
Record the number of emetic episodes (vomiting and retching) for 24 hours post-chemotherapy.
-
Primary efficacy endpoint: Complete response, defined as no emetic episodes and no use of rescue antiemetic medication within the first 24 hours.[6]
-
Secondary endpoints: Time to first emetic episode, nausea severity (assessed using a visual analog scale), and patient's global satisfaction with antiemetic therapy.
-
-
Safety Monitoring:
-
Record all adverse events, with a specific focus on headache, dizziness, and gastrointestinal disturbances.
-
Perform 12-lead ECG recordings at baseline, and at specified time points post-infusion (e.g., 1, 2, 4, and 24 hours) to monitor for changes in PR, QRS, and QTc intervals.[13]
-
Monitor vital signs and collect blood samples for clinical laboratory safety tests (e.g., liver function tests) at baseline and 24 hours.
-
Visualizations
Caption: this compound's mechanism of action via 5-HT₃ receptor antagonism.
Caption: Workflow for a this compound dose-ranging clinical trial.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. benchchem.com [benchchem.com]
- 5. Randomized, double blind, dose-response trial across four oral doses of this compound for the prevention of acute emesis after moderately emetogenic chemotherapy. Oral this compound Dose-Response Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reappraisal of the role of this compound in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. Therapeutic equivalence of single oral doses of this compound mesilate and multiple doses of ondansetron for the prevention of emesis after moderately emetogenic chemotherapy. European this compound Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing QT/QTc interval prolongation with concentration-QT modeling for Phase I studies: impact of computational platforms, model structures and confidence interval calculation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. drugs.com [drugs.com]
Technical Support Center: Dolasetron Administration in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dolasetron in laboratory animals. The information is designed to help identify and mitigate potential adverse effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective serotonin (B10506) 5-HT3 receptor antagonist. Its primary therapeutic effect is the prevention of nausea and vomiting (emesis). It is thought that chemotherapeutic agents release serotonin from enterochromaffin cells in the small intestine, which then activates 5-HT3 receptors on vagal afferent nerves to initiate the vomiting reflex.[1] this compound blocks these receptors, thereby preventing this reflex.
Q2: What are the most common adverse effects of this compound observed in laboratory animals?
A2: The most commonly reported adverse effects are generally mild and include headache, dizziness, and constipation.[2][3] However, more significant dose-dependent cardiovascular effects, particularly electrocardiogram (ECG) changes, are a key concern.[1][4][5] At high doses, central nervous system effects such as tremors, depression, and convulsions have been observed in rodents.[4]
Q3: Are there species-specific differences in the adverse effect profile of this compound?
A3: While cardiovascular effects are a concern across species, there are some noted differences. For instance, dogs have been shown to be sensitive to this compound-induced ECG changes.[6] Rodents (mice and rats) have been reported to exhibit more pronounced central nervous system effects at lethal doses.[4] It is crucial to consider species-specific responses when designing studies.
Troubleshooting Guides
Cardiovascular Adverse Effects
Issue: Observation of arrhythmias, prolonged QTc interval, or other ECG abnormalities after this compound administration.
Background: this compound and its active metabolite, hydrothis compound, can block cardiac sodium and potassium channels.[2] This can lead to dose-dependent prolongation of PR, QRS, and QTc intervals on the ECG, which can increase the risk of serious arrhythmias like Torsades de Pointes.[1][2][5][6]
Mitigation Strategies:
-
Dose Adjustment: Reduce the dose of this compound to the lowest effective level. The magnitude of ECG changes is related to the blood concentration of its active metabolite.[1]
-
Electrolyte Monitoring: Ensure normal serum levels of potassium and magnesium before and during this compound administration, as imbalances can exacerbate QTc prolongation.[7]
-
Avoid Co-administration with Other QT-Prolonging Drugs: Do not administer this compound concurrently with other drugs known to prolong the QT interval.[8]
-
Continuous ECG Monitoring: For high-dose studies or in susceptible animals, implement continuous ECG monitoring to detect any cardiac changes in real-time.[9][10]
Troubleshooting Steps:
-
Confirm the finding: Repeat the ECG measurement to ensure the observation is consistent.
-
Assess the severity: Determine the magnitude of the QTc prolongation or the type of arrhythmia.
-
Reduce or discontinue this compound: If the changes are significant, consider lowering the next dose or discontinuing the drug.
-
Correct electrolyte imbalances: If potassium or magnesium levels are low, administer appropriate supplements.
-
Consult a veterinarian: For severe or persistent cardiac adverse events, seek veterinary consultation.
Neurobehavioral Adverse Effects
Issue: Animals (particularly rodents) exhibit tremors, sedation, or seizure-like activity following high-dose this compound administration.
Background: At high concentrations, this compound can cross the blood-brain barrier and exert effects on the central nervous system. Lethal doses in mice and rats have been associated with tremors, depression, and convulsions.[4]
Mitigation Strategies:
-
Dose Reduction: This is the most effective way to prevent neurobehavioral toxicity.
-
Careful Observation: Closely monitor animals for any behavioral changes, especially during dose-escalation studies.
-
Supportive Care: If neurotoxicity occurs, provide supportive care as advised by a veterinarian. This may include measures to control seizures and maintain hydration.
Troubleshooting Steps:
-
Document the signs: Record the specific neurobehavioral signs observed and their time of onset relative to this compound administration.
-
Rule out other causes: Ensure the observed signs are not due to other experimental conditions or substances.
-
Lower subsequent doses: For future experiments, use a lower dose of this compound.
-
Provide a quiet environment: Minimize external stimuli for animals exhibiting CNS-related side effects.
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of Intravenous this compound in Dogs
| Dose (mg/kg) | Change in Heart Rate (beats/min) | Change in PR Interval (ms) | Change in QRS Duration (ms) | Change in QTc Interval (ms) |
| 1.2 | Slight Increase | Statistically Significant Increase | Statistically Significant Increase | Statistically Significant Increase |
| 1.8 | Slight Increase | Statistically Significant Increase | Statistically Significant Increase | Statistically Significant Increase |
| 2.4 | Slight Increase | Statistically Significant Increase | Statistically Significant Increase | Statistically Significant Increase |
Data synthesized from a study in healthy volunteers, with similar effects expected in dogs based on preclinical data.[6]
Table 2: Acute Toxicity of Intravenous this compound in Rodents
| Species | Sex | Lethal Dose (LD50) (mg/kg) | Observed Signs of Acute Toxicity |
| Mouse | Male | 160 | Tremors, Depression, Convulsions |
| Mouse | Female | 140 | Tremors, Depression, Convulsions |
| Rat | Male & Female | 140 | Tremors, Depression, Convulsions |
Data from the Anzemet® (this compound mesylate) tablets accessdata.fda.gov.[4]
Experimental Protocols
Protocol 1: Evaluation of Cisplatin-Induced Emesis in the Ferret
This protocol is a standard model for assessing the anti-emetic efficacy of drugs like this compound.
1. Animals:
-
Species: Male ferrets (Mustela putorius furo)
-
Weight: 1-1.5 kg
-
Acclimation: House individually for at least one week before the experiment with ad libitum access to food and water.
2. Materials:
-
This compound mesylate
-
Vehicle (e.g., sterile saline)
-
Observation cages with a grid floor to separate the animal from excreta.
3. Procedure:
-
Fasting: Fast animals for 12-18 hours before the experiment, with water available ad libitum.
-
Drug Administration:
-
Administer this compound or vehicle intravenously (IV) or intraperitoneally (IP) 30-60 minutes before cisplatin administration.
-
A typical dose range for 5-HT3 antagonists in this model is 0.5-5 mg/kg.[11]
-
-
Induction of Emesis:
-
Observation:
-
Observe the animals continuously for at least 4-6 hours post-cisplatin administration.
-
Record the number of retches and vomits. A retch is a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is the forceful expulsion of gastric contents.
-
The observation period can be extended to 24-72 hours to assess delayed emesis.[12]
-
Protocol 2: Cardiovascular Safety Monitoring in Conscious Dogs
This protocol outlines a method for monitoring ECG in conscious dogs receiving this compound.
1. Animals:
-
Species: Beagle dogs
-
Acclimation: Acclimate dogs to the laboratory environment and restraint procedures to minimize stress-related artifacts.
2. Materials:
-
This compound mesylate
-
ECG recording system with surface electrodes or a telemetry system.
-
Restraint sling or table.
3. Procedure:
-
Baseline Recording:
-
Gently restrain the dog in a comfortable position.
-
Attach ECG electrodes to the appropriate locations (e.g., Lead II configuration).
-
Record a stable baseline ECG for at least 5-10 minutes.
-
-
Drug Administration:
-
Administer this compound at the desired dose and route (e.g., IV infusion over a set period).
-
-
Post-Dose Monitoring:
-
Continuously record the ECG for a predefined period (e.g., 4-8 hours) after drug administration.[6]
-
Pay close attention to the PR interval, QRS duration, and QT interval. The QT interval should be corrected for heart rate (QTc) using a species-appropriate formula (e.g., Bazett's or Van de Water's).[14]
-
-
Data Analysis:
-
Measure ECG intervals at multiple time points post-dose and compare them to the baseline values.
-
Analyze the data for any statistically significant changes.
-
Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for this compound adverse effects.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Reappraisal of the role of this compound in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 8 this compound Side Effects That Are Most Notable - GoodRx [goodrx.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. FDA Drug Safety Communication: Abnormal heart rhythms associated with use of Anzemet (this compound mesylate) | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. wendyblount.com [wendyblount.com]
- 8. drugs.com [drugs.com]
- 9. ECG Monitoring During Anesthesia: A Practical Guideline for Enhanced Patient Safety - CardioBird [cardiobird.com]
- 10. Optimizing Anesthesia Protocols With ECG Monitoring [cliniciansbrief.com]
- 11. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nc3rs.org.uk [nc3rs.org.uk]
Technical Support Center: Enhancing Oral Bioavailability of Dolasetron
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to improve the oral bioavailability of dolasetron in your dosing studies.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound?
A1: this compound is a prodrug that is rapidly and completely metabolized to its pharmacologically active metabolite, hydrothis compound (B601787). The parent drug, this compound, is rarely detected in plasma following oral administration.[1][2][3][4][5] The apparent absolute oral bioavailability of this compound, as determined by the plasma concentrations of hydrothis compound, is approximately 75%.[1][4][5]
Q2: Does food intake affect the oral bioavailability of this compound?
A2: Food does not significantly affect the extent of this compound absorption (bioavailability). However, it may slightly delay the rate of absorption, as evidenced by a longer time to reach maximum plasma concentration (Tmax) when administered with a high-fat meal.[6]
Q3: Why would I want to improve the oral bioavailability of this compound if it's already 75%?
A3: While 75% is a relatively good bioavailability, enhancing it further could lead to several advantages, including:
-
Reduced inter-individual variability: A more efficient absorption process can lead to more consistent plasma concentrations among different subjects.
-
Potential for dose reduction: Higher bioavailability could allow for a lower dose to achieve the same therapeutic effect, potentially reducing dose-dependent side effects and manufacturing costs.
-
Improved therapeutic outcomes: For a drug with a narrow therapeutic index, a more predictable and complete absorption is highly desirable.
Q4: What are the main challenges in improving the oral bioavailability of this compound?
A4: The primary challenge is that this compound is already well-absorbed. The remaining 25% of the dose that is not bioavailable may be due to incomplete absorption or first-pass metabolism of hydrothis compound. Therefore, strategies should focus on maximizing absorption and potentially bypassing or reducing the pre-systemic metabolism of hydrothis compound.
Q5: What are some potential strategies to improve the oral bioavailability of this compound?
A5: Potential strategies include:
-
Advanced Formulation Technologies: Utilizing nanoparticles, solid dispersions, or Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance the dissolution rate and absorption of this compound.
-
Use of Permeation Enhancers: Incorporating excipients that reversibly modulate the permeability of the intestinal epithelium to increase drug uptake.
-
Prodrugs of the Active Metabolite: Designing prodrugs of hydrothis compound to improve its absorption characteristics.
Troubleshooting Guides
Nanoparticle Formulations
Issue: Low drug loading or encapsulation efficiency in this compound nanoparticles.
-
Possible Cause: Poor affinity of this compound for the polymer matrix.
-
Troubleshooting Steps:
-
Polymer Screening: Test a variety of biodegradable polymers with different physicochemical properties (e.g., PLGA with varying lactide-to-glycolide ratios, PCL, chitosan).
-
Solvent System Optimization: Experiment with different solvent and anti-solvent combinations during nanoparticle preparation to improve drug entrapment.
-
Process Parameter Adjustment: Modify parameters such as sonication time, homogenization speed, and temperature to enhance encapsulation.
-
Issue: Inconsistent particle size and high polydispersity index (PDI).
-
Possible Cause: Uncontrolled precipitation or aggregation of nanoparticles during formulation.
-
Troubleshooting Steps:
-
Stabilizer Optimization: Vary the type and concentration of the stabilizer (e.g., PVA, poloxamers) to ensure adequate surface coverage of the nanoparticles.
-
Controlled Mixing: Use a microfluidic device or controlled precipitation methods to achieve more uniform particle formation.
-
Post-formulation Processing: Employ filtration or centrifugation techniques to isolate a more monodisperse population of nanoparticles.
-
Solid Dispersion Formulations
Issue: Recrystallization of this compound in the solid dispersion during storage.
-
Possible Cause: The drug is not fully amorphous or the polymer is not effectively inhibiting nucleation and crystal growth.
-
Troubleshooting Steps:
-
Polymer Selection: Choose polymers with a high glass transition temperature (Tg) and strong intermolecular interactions with this compound (e.g., PVP, HPMC).
-
Drug-to-Polymer Ratio: Increase the proportion of the polymer to ensure the drug is molecularly dispersed.
-
Storage Conditions: Store the solid dispersion in a low-humidity environment and at a temperature well below the Tg of the formulation.
-
Issue: Slower than expected dissolution rate from the solid dispersion.
-
Possible Cause: The chosen polymer may form a viscous gel layer upon contact with the dissolution medium, hindering drug release.
-
Troubleshooting Steps:
-
Hydrophilic Carrier Selection: Utilize highly water-soluble carriers like polyethylene (B3416737) glycols (PEGs) or Soluplus®.
-
Incorporate a Surfactant: Add a small percentage of a pharmaceutically acceptable surfactant to the formulation to reduce the surface tension and enhance wetting.
-
Particle Size Reduction: Mill the solid dispersion to increase the surface area available for dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: Poor self-emulsification or formation of large, unstable emulsion droplets.
-
Possible Cause: Inappropriate ratio of oil, surfactant, and cosurfactant.
-
Troubleshooting Steps:
-
Component Screening: Systematically screen different oils, surfactants, and cosurfactants for their ability to solubilize this compound and form stable microemulsions.
-
Ternary Phase Diagram Construction: Develop a ternary phase diagram to identify the optimal concentration ranges of the components that result in a stable nanoemulsion.
-
HLB Value Optimization: Select surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) value (typically between 8 and 18) to promote the formation of oil-in-water emulsions.
-
Issue: Drug precipitation upon aqueous dispersion.
-
Possible Cause: The drug is not sufficiently soluble in the dispersed oil droplets.
-
Troubleshooting Steps:
-
Increase Drug Solubility in the Oil Phase: Select an oil phase in which this compound has higher solubility.
-
Incorporate a Co-solvent: Add a co-solvent that is miscible with both the oil and aqueous phases to maintain drug solubility upon dispersion.
-
Use of Supersaturating Agents: Include polymers like HPMC that can inhibit drug precipitation and maintain a supersaturated state.
-
Data Presentation
The following tables summarize the known pharmacokinetic parameters of standard oral this compound and provide a hypothetical comparison with potential improved formulations.
Table 1: Pharmacokinetic Parameters of Hydrothis compound After Oral Administration of Standard this compound Mesylate
| Parameter | Value | Reference |
| Apparent Bioavailability | ~75% | [1][4][5] |
| Tmax (Time to Peak Concentration) | ~1 hour | [1][4][5] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | [7] |
| t1/2 (Elimination Half-life) | ~8.1 hours | [1][4][5] |
Table 2: Hypothetical Pharmacokinetic Comparison of Improved this compound Formulations
| Formulation | Expected Bioavailability (%) | Expected Tmax (hours) | Rationale for Improvement |
| Standard Oral Tablet | 75 | 1.0 | Baseline |
| Nanoparticle Formulation | > 85 | < 1.0 | Enhanced dissolution rate and potential for lymphatic uptake, bypassing some first-pass metabolism. |
| Solid Dispersion | > 85 | < 1.0 | Increased dissolution rate by presenting the drug in an amorphous state. |
| SEDDS | > 90 | < 0.8 | Pre-dissolved drug in lipid droplets for rapid absorption and potential for lymphatic uptake. |
| Hydrothis compound Prodrug | > 90 | Variable | Modified chemical structure to enhance permeability and potentially target specific transporters. |
Note: The data in Table 2 is hypothetical and for illustrative purposes to guide research efforts.
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 50 mg of this compound mesylate and 200 mg of poly(lactic-co-glycolic acid) (PLGA) in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% w/v aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage and reconstitution.
In Vivo Bioavailability Study in a Rat Model
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study, with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Dosing:
-
Group 1 (Control): Administer a suspension of standard this compound mesylate in 0.5% carboxymethyl cellulose (B213188) (CMC) via oral gavage.
-
Group 2 (Test Formulation): Administer the this compound nanoparticle formulation, reconstituted in water, via oral gavage at the same dose as the control group.
-
Group 3 (Intravenous): Administer a solution of hydrothis compound intravenously to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of hydrothis compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax, and Tmax using appropriate software. The apparent oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Logical relationships of formulation strategies to improve bioavailability.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - ANZEMET- this compound mesylate tablet, film coated [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The effect of food on the bioavailability of this compound mesylate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple-dose, placebo-controlled, phase I study of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Dolasetron Experimental Protocols: A Technical Support Guide for Animal Research
For immediate assistance, please refer to the troubleshooting guide and frequently asked questions below. Our goal is to provide researchers, scientists, and drug development professionals with the critical information needed to successfully incorporate dolasetron into their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor. Its anti-emetic effects are mediated by blocking serotonin, a key neurotransmitter involved in the vomiting reflex, at these receptors. This action takes place both centrally in the chemoreceptor trigger zone (CTZ) of the brain and peripherally on vagal nerve terminals in the gastrointestinal tract.[1] this compound itself is a prodrug and is rapidly and completely metabolized to its active metabolite, hydrothis compound, which is responsible for the therapeutic effect.
Q2: In which animal species has this compound been used as an anti-emetic?
A2: this compound has been documented for use as an anti-emetic in dogs and ferrets, particularly in models of chemotherapy-induced emesis.[1] While toxicity studies have been conducted in mice, rats, and monkeys, specific anti-emetic protocols for these species are less commonly published.[2]
Q3: What are the common routes of administration for this compound in animal studies?
A3: this compound can be administered intravenously (IV), subcutaneously (SC), or orally (PO). The choice of administration route will depend on the experimental design and the animal species.
Q4: Are there any known stability issues with this compound solutions?
A4: For oral administration in pediatric patients, this compound injection can be mixed with apple or apple-grape juice. This mixture is stable for up to 2 hours at room temperature. For intravenous use, after dilution with a compatible infusion solution, it is stable for 24 hours at room temperature and 48 hours when refrigerated.
Q5: What are the potential side effects of this compound in animals?
A5: In dogs, emesis has been observed at higher doses (≥ 10 mg/kg PO and ≥ 6 mg/kg IV). At even higher intravenous doses (30 mg/kg), lacrimation, salivation, tremors, chewing motions, and panting have been noted.[2] A significant concern with this compound is the potential for dose-dependent prolongation of QT, PR, and QRS intervals on an electrocardiogram (ECG).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Inappropriate Dosage: The dose may be too low for the specific species or the emetic challenge. - Timing of Administration: this compound may have been administered too far in advance of the emetic stimulus, allowing the active metabolite to be cleared. - Species-Specific Metabolism: The rate of conversion to the active metabolite, hydrothis compound, and its subsequent clearance can vary significantly between species. | - Consult the dosage table below and literature for species-specific dose recommendations. Consider a dose-response study to determine the optimal dose for your model. - Administer this compound 30-60 minutes prior to the emetic challenge. - Review pharmacokinetic data for the species being used. A different dosing regimen (e.g., more frequent administration) may be necessary. |
| Adverse Cardiovascular Events (e.g., arrhythmia) | - High Dose: this compound is known to cause dose-dependent ECG interval prolongation. - Pre-existing Cardiac Conditions: Animals with underlying heart conditions are at a higher risk. - Electrolyte Imbalance: Hypokalemia or hypomagnesemia can exacerbate the risk of cardiac events. | - Reduce the dose of this compound. - Screen animals for pre-existing cardiac conditions before inclusion in the study. Consider ECG monitoring during the experiment. - Ensure animals have normal electrolyte levels prior to this compound administration. |
| Emesis at High Doses | - Direct Drug Effect: In some species, such as dogs, high doses of this compound can induce vomiting.[2] | - Lower the dose to the therapeutic range for anti-emesis. If a high dose is required for the study, consider co-administration of a different class of anti-emetic. |
| Inconsistent Results Between Animals | - Biological Variability: Individual differences in metabolism and drug response are common. - Improper Administration: Inconsistent administration technique (e.g., incorrect gavage placement) can lead to variable drug absorption. | - Increase the number of animals per group to account for biological variability. - Ensure all personnel are properly trained and consistent in their drug administration techniques. |
| Precipitation of this compound in Solution | - Improper Vehicle: The chosen vehicle may not be suitable for the desired concentration of this compound. - pH of the Solution: The solubility of this compound may be pH-dependent. | - Test the solubility of this compound in the intended vehicle at the desired concentration before preparing the bulk solution. - Adjust the pH of the vehicle if necessary, ensuring it remains within a physiologically acceptable range for the route of administration. |
Quantitative Data Summary
This compound Dosage in Animal Species
| Species | Route of Administration | Dosage | Indication | Reference |
| Dog | IV | 0.1 - 0.3 mg/kg | Cisplatin-induced emesis | [1] |
| Dog | PO | ≥ 0.5 mg/kg | Cisplatin-induced emesis | [1] |
| Ferret | IV | ≥ 0.5 mg/kg (two doses) | Cisplatin-induced emesis | [1] |
| Ferret | PO | ≥ 0.5 mg/kg | Cisplatin-induced emesis | [1] |
| Mouse | IV | Lethal dose (LD50): 160 mg/kg (male), 140 mg/kg (female) | Toxicity Study | [2] |
| Rat | IV | Lethal dose (LD50): 140 mg/kg | Toxicity Study | [2] |
| Monkey (Cynomolgus) | PO | Up to 200 mg/kg (well-tolerated) | Toxicity Study | [2] |
| Monkey (Cynomolgus) | IV | Up to 30 mg/kg (well-tolerated) | Toxicity Study | [2] |
Comparative Pharmacokinetics of Hydrothis compound
| Species | Route of Administration | Dose | Half-life (t½) | Time to Peak Concentration (Tmax) | Reference |
| Cat | IV | 0.8 mg/kg | 3.3 hours | 0.5 hours | [3] |
| Cat | SC | 0.8 mg/kg | 3.8 hours | 0.5 hours | [4] |
| Dog | IV | 2 mg/kg | ~4.0 hours | 0.33 hours | [3][5] |
| Human | IV | 0.6 mg/kg | ~7.3 hours | 0.5 hours | [3] |
Key Experimental Protocols
Cisplatin-Induced Emesis in the Ferret
This protocol is a widely used model to evaluate the efficacy of anti-emetic agents.
1. Animals:
-
Species: Male ferrets (Mustela putorius furo)
-
Weight: 1.0 - 1.5 kg
-
Acclimation: House individually for at least one week before the experiment with ad libitum access to food and water.
2. Materials:
-
This compound mesylate
-
Vehicle (e.g., sterile saline)
-
Anesthetic (for catheter placement, if applicable)
-
Observation cages with a grid floor to separate the animal from excreta.
3. Procedure:
-
Fasting: Fast the ferrets overnight (approximately 12-18 hours) with free access to water.
-
This compound Administration: Administer this compound (e.g., ≥ 0.5 mg/kg, IV or PO) or vehicle 30-60 minutes prior to cisplatin administration.[1]
-
Emetogen Administration: Administer cisplatin (5-10 mg/kg, intraperitoneally or intravenously).[6][7] A 10 mg/kg dose typically induces an acute emetic response, while a 5 mg/kg dose can be used to model both acute and delayed emesis.[6]
-
Observation: Observe the animals continuously for at least 4 hours following cisplatin administration. For delayed emesis models, observation can extend up to 72 hours.
-
Data Collection: Record the latency to the first emetic episode (retching or vomiting), and the total number of retches and vomits.
Visualizations
Signaling Pathway of this compound's Anti-Emetic Action
Caption: this compound blocks serotonin (5-HT) at 5-HT3 receptors, preventing emesis.
Experimental Workflow for Anti-Emetic Drug Screening
Caption: A generalized workflow for in vivo screening of anti-emetic compounds.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Preliminary pharmacokinetics of intravenous and subcutaneous this compound and pharmacodynamics of subcutaneous this compound in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary pharmacokinetics of intravenous and subcutaneous this compound and pharmacodynamics of subcutaneous this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the pharmacokinetics of this compound and its major active metabolite, reduced this compound, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
Technical Support Center: Preclinical Drug Interactions with Dolasetron
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for navigating potential drug interactions with dolasetron in a preclinical research setting. The following question-and-answer format addresses common issues encountered during experimentation, supplemented with troubleshooting guides, quantitative data, experimental protocols, and visualizations.
Frequently Asked Questions (FAQs)
1. What are the primary metabolic pathways of this compound relevant to preclinical drug interaction studies?
This compound acts as a prodrug and is rapidly converted to its active metabolite, hydrothis compound (B601787), by carbonyl reductase, a ubiquitous enzyme.[1] Subsequent metabolism of hydrothis compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, hydroxylation of hydrothis compound is dependent on CYP2D6, while N-oxidation is carried out by CYP3A.[1] Therefore, preclinical studies should focus on potential interactions with drugs that are substrates, inhibitors, or inducers of these CYP isozymes.
2. How do CYP450 inducers and inhibitors affect hydrothis compound levels in preclinical models?
-
CYP450 Induction: Co-administration of a potent CYP450 inducer, such as rifampin, can significantly decrease the plasma concentration of hydrothis compound. Clinical studies have shown a 28% reduction in the area under the curve (AUC) of hydrothis compound when co-administered with rifampin.[1] While specific preclinical data on this interaction with this compound is limited, studies in rats and dogs have characterized the pharmacokinetic profile of rifampin, which can inform the design of such interaction studies.[2]
-
CYP450 Inhibition: Conversely, a nonselective CYP inhibitor like cimetidine (B194882) can increase hydrothis compound levels. Clinical data indicates a 24% increase in the AUC of hydrothis compound with concurrent cimetidine administration.[1]
3. What are the key pharmacodynamic interactions to consider during preclinical safety assessments of this compound?
The two primary pharmacodynamic concerns are:
-
QTc Interval Prolongation: this compound has been shown to cause a dose-dependent prolongation of the QTc interval.[3][4] This is a critical safety parameter to monitor, especially when this compound is co-administered with other compounds known to affect cardiac repolarization.[5]
-
Serotonin (B10506) Syndrome: As a 5-HT3 receptor antagonist, there is a theoretical risk of serotonin syndrome when this compound is combined with other serotonergic agents, although this is not well-documented in preclinical models specifically for this compound.[6]
4. Is there a known preclinical interaction between this compound and beta-blockers?
Yes, a clinically observed interaction with the beta-blocker atenolol (B1665814) has been reported. Intravenous co-administration of this compound mesylate with atenolol resulted in a 27% decrease in the clearance of hydrothis compound.[7] Preclinical studies to elucidate the mechanism of this interaction would be valuable.
5. What is the preclinical basis for the contraindication of this compound with apomorphine (B128758)?
The contraindication is due to the risk of severe hypotension.[8] Preclinical studies in dogs have established that apomorphine can induce a significant hypotensive effect, providing the rationale for avoiding this combination.[9][10][11]
Troubleshooting Guides
Scenario 1: High variability in hydrothis compound plasma concentrations across study animals.
-
Potential Cause: Significant inter-individual differences in metabolic rates due to genetic polymorphisms in the CYP2D6 enzyme. This variability is well-documented in humans and can also be present in certain animal species.
-
Troubleshooting Steps:
-
Animal Strain Selection: For rodent studies, utilize inbred strains with a more homogenous genetic background and well-characterized CYP enzyme profiles.
-
Phenotyping: Before initiating the main study, consider phenotyping the animals using a known CYP2D6 probe substrate to stratify them based on metabolic activity.
-
Larger Sample Size: Increase the number of animals per group to ensure sufficient statistical power to detect significant differences despite the variability.
-
Scenario 2: Unexpectedly large QTc interval prolongation observed in a preclinical model.
-
Potential Cause: The chosen animal model may have a higher sensitivity to the QTc-prolonging effects of this compound or the combination being tested. The beagle dog is generally considered a predictive model for assessing cardiovascular safety in humans.[12][13]
-
Troubleshooting Steps:
-
Baseline ECGs: Ensure that stable, time-matched baseline electrocardiograms are recorded for each animal prior to any drug administration to serve as a reliable control.
-
Appropriate Heart Rate Correction: Use a species-specific formula to correct the QT interval for heart rate (QTc), as standard formulas like Bazett's may not be appropriate for all species.
-
Inclusion of a Positive Control: Administer a compound with known QTc-prolonging effects (e.g., moxifloxacin (B1663623) or dofetilide) to a separate group of animals to validate the sensitivity of the experimental model.[4]
-
Exposure-Response Analysis: Correlate the observed QTc interval changes with the corresponding plasma concentrations of hydrothis compound to establish a clear relationship between drug exposure and the pharmacodynamic effect.
-
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies on this compound drug interactions.
| Interaction Type | Interacting Drug | Species/Study Model | Key Finding | Reference |
| Pharmacokinetic | Cimetidine | Human (Clinical) | 24% increase in hydrothis compound AUC | [1] |
| Rifampin | Human (Clinical) | 28% decrease in hydrothis compound AUC | [1] | |
| Atenolol | Human (Clinical) | 27% decrease in hydrothis compound clearance | [7] | |
| Pharmacodynamic | - | Dog | Dose-dependent QTc interval prolongation | [3][4] |
| Apomorphine | Dog | Significant hypotensive effect | [9][10][11] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of CYP-Mediated Metabolic Inhibition
This protocol provides a framework for assessing the inhibitory potential of a test compound on the metabolism of hydrothis compound using liver microsomes.
-
Objective: To determine the IC50 of a test compound on the CYP2D6 and CYP3A4-mediated metabolism of hydrothis compound.
-
Materials:
-
Pooled liver microsomes from the relevant preclinical species (e.g., rat, dog) or human.[14][15][16][17]
-
Hydrothis compound
-
Test compound (potential inhibitor)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare stock solutions of hydrothis compound and the test compound in an appropriate solvent (e.g., DMSO).
-
In duplicate, combine liver microsomes, hydrothis compound (at a concentration approximate to its Km, if known), and a range of concentrations of the test compound in the phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by the addition of the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the levels of hydrothis compound and/or its specific metabolites using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using a suitable nonlinear regression model.
-
Protocol 2: In Vivo Assessment of a Pharmacokinetic Drug Interaction in Rats
This protocol describes an in vivo study to evaluate the impact of a CYP inducer or inhibitor on the pharmacokinetics of hydrothis compound.
-
Objective: To assess the effect of pre-treatment with a potential interacting drug on the pharmacokinetic profile of hydrothis compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Study Design:
-
Control Group: Administer the vehicle for the interacting drug for a set number of days, followed by a single dose of this compound on the final day.
-
Test Group: Administer the interacting drug (e.g., rifampin as an inducer or cimetidine as an inhibitor) for a set number of days to achieve a steady state of induction or inhibition, followed by co-administration with a single dose of this compound on the final day.
-
-
Procedure:
-
House the animals in a controlled environment and allow for acclimatization.
-
Administer the vehicle or interacting drug daily via an appropriate route (e.g., oral gavage).
-
On the final day of pre-treatment, administer a single dose of this compound (oral or intravenous).
-
Collect serial blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a cannulated vessel or by another appropriate method.
-
Process the blood to obtain plasma and store at -80°C.
-
Quantify the plasma concentrations of hydrothis compound using a validated LC-MS/MS method.
-
Perform non-compartmental analysis to calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, clearance).
-
Statistically compare the pharmacokinetic parameters between the control and test groups to determine the significance of the drug interaction.
-
Visualizations
Caption: this compound Metabolic Pathway.
Caption: Preclinical Drug Interaction Experimental Workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. [Modelling of rifampicin pharmacokinetics in experimental animals administered the drug intravenously and internally] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Results from a Joined Prospective Study to Evaluate the Sensitivity of the In Vivo Dog QT Assay in Line with the ICH E14/S7B Q&A Best Practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Warns Injectable this compound Associated with Abnormal Heart Rhythms [theoncologynurse.com]
- 6. Serotonin syndrome - EMCrit Project [emcrit.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Anzemet (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. [Experimental study of the hypotensive effect of apomorphine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the cardiovascular actions of apomorphine in dogs: central versus peripheral mechanisms and role of the adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypotension produced by intravenous apomorphine in the anaesthetized dog is not centrally mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The dog's role in the preclinical assessment of QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. evotec.com [evotec.com]
- 17. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dolasetron and 5-HT3 Receptor Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis with repeated dolasetron administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] Its antiemetic effect is achieved by blocking serotonin binding to 5-HT3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[2][3] This blockade interrupts the signaling pathway that initiates the vomiting reflex.[3] this compound itself has a short half-life and is rapidly converted to its active metabolite, hydrothis compound (B601787), which is responsible for the majority of its pharmacological activity.[1][2]
Q2: Is tachyphylaxis a known issue with repeated this compound administration?
While specific studies on tachyphylaxis following repeated this compound administration are limited, the phenomenon is well-documented for the 5-HT3 receptor class.[4] Tachyphylaxis, a rapid decrease in drug response after successive administrations, has been observed with 5-HT3 receptor agonists.[4][5] This suggests that a similar reduction in efficacy could potentially occur with repeated administration of a 5-HT3 antagonist like this compound due to receptor desensitization.[6]
Q3: What are the potential molecular mechanisms underlying 5-HT3 receptor tachyphylaxis?
The primary mechanism believed to be responsible for the rapid desensitization of 5-HT3 receptors is receptor internalization.[6][7] Continuous or repeated exposure to an agonist can trigger the cell to remove the 5-HT3 receptors from the plasma membrane, reducing the number of available binding sites for this compound's active metabolite, hydrothis compound.[7] Another potential contributing factor is the uncoupling of the receptor from its downstream signaling pathways.
Q4: How can we experimentally investigate tachyphylaxis to this compound in our laboratory?
To investigate this compound-induced tachyphylaxis, you could consider both in vitro and in vivo experimental models.
-
In Vitro: Utilize cell lines endogenously or recombinantly expressing human 5-HT3 receptors. You can measure changes in serotonin-induced calcium influx or ionic currents using techniques like fluorescent calcium imaging or patch-clamp electrophysiology after repeated applications of hydrothis compound.
-
In Vivo: Animal models, such as rats or ferrets, can be used to assess the antiemetic efficacy of this compound over time. This could involve administering a chemotherapeutic agent to induce emesis and then treating with this compound for several consecutive days, monitoring the frequency of emetic episodes.
A detailed hypothetical experimental protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Problem: We are observing a diminished antiemetic effect of this compound in our multi-day animal study.
Possible Cause: This could be an indication of tachyphylaxis due to 5-HT3 receptor desensitization.
Troubleshooting Steps:
-
Confirm Drug Stability and Administration: Ensure that the this compound formulation is stable and that the administration protocol is being followed correctly.
-
Investigate Receptor Expression: If possible, perform tissue harvesting at different time points to quantify 5-HT3 receptor expression levels in relevant brain regions (e.g., area postrema) and gastrointestinal tissue using techniques like Western blotting or immunohistochemistry. A decrease in receptor expression would support the hypothesis of receptor internalization.
-
Consider a "Washout" Period: Introduce a drug-free period in your experimental design to see if the response to this compound recovers. This can help differentiate between tachyphylaxis and other forms of tolerance.
-
Explore Mitigation Strategies: Based on preclinical findings for 5-HT3 receptor agonists, consider co-administration with a 5-HT2 receptor agonist as a potential experimental arm to investigate the prevention of tachyphylaxis.[4][5]
Data Presentation
Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite, Hydrothis compound
| Parameter | This compound | Hydrothis compound |
| Half-life | <10 minutes[2] | ~7 hours[2] |
| Metabolism | Rapidly and completely metabolized[1] | Primarily by CYP2D6 in the liver[1] |
| Protein Binding | Not specified | ~70%[1] |
| Elimination | <1% excreted unchanged in urine[2] | ~53% of an IV dose is excreted unchanged in the urine[1] |
Table 2: Hypothetical Data from an In Vitro Tachyphylaxis Experiment
This table illustrates how you might present data from a patch-clamp experiment on a 5-HT3 expressing cell line to investigate tachyphylaxis.
| Treatment Group | Initial Serotonin-Induced Current (pA) | Current after 1st Hydrothis compound Application (pA) | Current after 5th Hydrothis compound Application (pA) | Percent Reduction in Current |
| Control (Vehicle) | 1502 ± 125 | 1489 ± 130 | 1450 ± 128 | 3.5% |
| Hydrothis compound (1 µM) | 1510 ± 132 | 755 ± 98 | 302 ± 55 | 80.0% |
Experimental Protocols
Protocol: In Vitro Assessment of 5-HT3 Receptor Desensitization using Calcium Imaging
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT3A receptor on 96-well black-walled, clear-bottom plates. Culture overnight to allow for cell adherence.
-
Fluorescent Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.
-
Initial Agonist Stimulation: Add a known concentration of serotonin to stimulate the 5-HT3 receptors and record the peak fluorescence intensity, which corresponds to calcium influx.
-
This compound (Hydrothis compound) Incubation: Wash the cells to remove the serotonin. Incubate the cells with varying concentrations of hydrothis compound for a defined period (e.g., 30 minutes).
-
Repeated Agonist Stimulation: After incubation, re-stimulate the cells with the same concentration of serotonin and record the peak fluorescence intensity.
-
Data Analysis: Compare the peak fluorescence intensity before and after hydrothis compound incubation to quantify the degree of receptor desensitization. A significant reduction in the serotonin-induced calcium signal after hydrothis compound exposure would indicate desensitization.
Mandatory Visualizations
Caption: this compound's antiemetic mechanism of action.
Caption: Experimental workflow for investigating this compound tachyphylaxis.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tachyphylaxis to 5-HT3-receptor-mediated activation of vagal afferents is prevented by co-activation of 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyphylaxis to 5-HT3-receptor-mediated activation of vagal afferents is prevented by co-activation of 5-HT2 receptors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
Technical Support Center: Impact of Anesthesia on Dolasetron Efficacy in Surgical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anesthesia on the efficacy of dolasetron in surgical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might anesthetics interfere with it?
A1: this compound is a selective antagonist of the serotonin (B10506) 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] Its antiemetic effect is achieved by blocking serotonin, both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] Anesthetics, particularly agents like propofol (B549288) and isoflurane (B1672236), can also interact with the serotonergic system. Research suggests that both propofol and isoflurane can inhibit 5-HT receptor signaling, which could potentially modulate the efficacy of this compound.[1]
Q2: Which are the most common preclinical models to study postoperative nausea and vomiting (PONV) and test the efficacy of drugs like this compound?
A2: The most established preclinical models for studying nausea and vomiting include the ferret emesis model and the rat pica model.
-
Ferret Cisplatin-Induced Emesis Model: Ferrets are one of the few small laboratory animals that can vomit, making them a valuable model. Emesis can be reliably induced by agents like cisplatin (B142131).[2][3][4][5] This model allows for the direct quantification of vomiting and retching episodes.
-
Rat Pica Model: Rats do not vomit, but they exhibit "pica," the consumption of non-nutritive substances like kaolin (B608303), in response to emetic stimuli.[6] This behavior is considered an analog to nausea and vomiting in humans and can be induced by agents such as cisplatin.[6]
Q3: Are there established pharmacokinetic differences for this compound's active metabolite, hydrothis compound (B601787), in common preclinical models?
A3: Yes, pharmacokinetic studies of this compound and its active metabolite, hydrothis compound, have been conducted in preclinical models, although data under different anesthetics is limited. This compound is rapidly converted to hydrothis compound, which is responsible for the majority of the pharmacological activity. The pharmacokinetic parameters of hydrothis compound can vary between species. It is crucial to consider these differences when designing experiments and interpreting data.
Troubleshooting Guides
Problem: Inconsistent antiemetic efficacy of this compound in our surgical model.
| Potential Cause | Troubleshooting Steps |
| Anesthetic Interference | The choice of anesthetic can significantly impact the serotonergic system. Consider standardizing the anesthetic protocol across all experimental groups. If possible, run parallel experiments with different anesthetics (e.g., propofol vs. isoflurane) to assess their influence on this compound's efficacy. |
| Timing of this compound Administration | The timing of this compound administration relative to the surgical procedure and anesthetic induction can affect its efficacy. For prophylactic treatment of PONV, administration before the induction of anesthesia or near the end of the procedure are common time points. Establish a consistent and optimal dosing time for your specific model. |
| Metabolism of this compound | This compound is a prodrug that is rapidly metabolized to its active form, hydrothis compound. Factors affecting metabolism, such as liver function in the animal model, could lead to variability. Ensure the health status of the animals is consistent. |
| Species-Specific Responses | The emetic and antiemetic responses can vary significantly between different animal species. Ensure the chosen model is appropriate for the research question and that dose ranges are optimized for that species. |
Problem: Difficulty in reliably inducing an emetic response in our animal model.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Emetic Stimulus | The choice and dose of the emetic agent are critical. For the ferret model, cisplatin is a reliable emetic agent.[2][3][4][5] For the rat pica model, cisplatin can also be used.[6] Ensure the dose is sufficient to induce a consistent response without causing excessive distress. |
| Acclimatization of Animals | Stress can influence physiological responses. Ensure animals are properly acclimatized to the housing and experimental conditions before the study begins. |
| Fasting State of Animals | The presence of food in the stomach can affect the emetic response. Standardize the fasting period for all animals before the induction of emesis. |
Data Presentation
Table 1: Hypothetical Comparative Efficacy of this compound under Different Anesthetics in a Ferret Surgical Model
Disclaimer: The following data is hypothetical and for illustrative purposes. Direct comparative preclinical studies are limited. The values are intended to guide experimental design.
| Anesthetic Agent | This compound Dose (mg/kg, IV) | Mean Number of Emits (± SD) | % Reduction in Emesis vs. Control |
| Isoflurane | 0 (Control) | 15 (± 4) | - |
| 0.5 | 8 (± 3) | 47% | |
| 1.0 | 4 (± 2) | 73% | |
| Propofol | 0 (Control) | 14 (± 5) | - |
| 0.5 | 6 (± 2) | 57% | |
| 1.0 | 3 (± 1) | 79% |
Table 2: Pharmacokinetic Parameters of Hydrothis compound in a Canine Model
Source: Adapted from publicly available pharmacokinetic data. Note that these values may not directly reflect those in smaller surgical models like ferrets or rats and were not collected under different anesthetic conditions.
| Parameter | Value (Mean ± SD) |
| Half-life (t½) | ~4.0 hours |
| Time to Maximum Concentration (Tmax) | ~0.33 hours (after this compound administration) |
| Bioavailability (F) | ~100% |
Experimental Protocols
Key Experiment: Cisplatin-Induced Emesis in the Ferret Model
Objective: To assess the antiemetic efficacy of this compound in preventing cisplatin-induced emesis in ferrets under different anesthetic protocols.
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound mesylate
-
Cisplatin
-
Anesthetic agents (e.g., isoflurane, propofol)
-
Intravenous catheters
-
Observation chambers with video recording capabilities
Methodology:
-
Animal Acclimatization: Acclimate ferrets to the housing facility for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours prior to the experiment, with water available ad libitum.
-
Anesthesia and Catheterization: Anesthetize the ferrets using either isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) or propofol (e.g., 5-7 mg/kg IV for induction, 0.4-0.8 mg/kg/min infusion for maintenance). Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous) for drug administration.
-
This compound Administration: Administer this compound or vehicle control intravenously 30 minutes before the administration of cisplatin.
-
Cisplatin Administration: Administer cisplatin (e.g., 5-10 mg/kg) intravenously.[2][3][5]
-
Observation: Place the ferrets in individual observation chambers and record their behavior for at least 4 hours. Quantify the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes between the different treatment groups (vehicle, this compound under isoflurane, this compound under propofol) using appropriate statistical methods.
Key Experiment: Kaolin Intake (Pica) in a Rat Surgical Model
Objective: To evaluate the effect of different anesthetics on the efficacy of this compound in a rat model of postoperative nausea and vomiting, using kaolin consumption as a surrogate marker.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound mesylate
-
Cisplatin (or other emetic stimulus)
-
Kaolin (hydrated aluminum silicate) powder
-
Standard rat chow and water
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for a minor surgical procedure (e.g., laparotomy)
Methodology:
-
Acclimatization and Baseline Measurement: Acclimate rats to individual cages with free access to water, standard chow, and a separate container of kaolin for at least 3 days to establish baseline kaolin intake.
-
Surgical Procedure: Anesthetize the rats using the chosen anesthetic protocol (e.g., isoflurane or ketamine/xylazine). Perform a standardized minor surgical procedure to mimic a postoperative state.
-
This compound Administration: Administer this compound or vehicle control (e.g., subcutaneously or intraperitoneally) at a predetermined time relative to the surgery.
-
Emetic Challenge (Optional): To enhance the pica response, an emetic agent like cisplatin (e.g., 3-6 mg/kg, IP) can be administered post-surgery.[6]
-
Measurement of Kaolin Intake: Over the next 24-48 hours, measure the amount of kaolin consumed by each rat.
-
Data Analysis: Compare the kaolin intake between the different treatment groups. A significant reduction in kaolin consumption in the this compound-treated groups compared to the control group indicates an anti-nausea effect.
Mandatory Visualizations
Caption: this compound's Mechanism and Potential Anesthetic Interaction.
Caption: General Experimental Workflow for Preclinical this compound Efficacy Studies.
Caption: Troubleshooting Logic for Inconsistent this compound Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for placebo effect in dolasetron animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dolasetron in animal models of emesis. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on controlling for the placebo effect.
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the antiemetic effects of this compound?
A1: The most commonly used and validated animal models for studying emesis are the ferret and the dog.[1][2] These species possess a vomiting reflex similar to humans, making them suitable for evaluating the efficacy of antiemetic drugs like this compound. Rodents such as rats and mice lack a vomiting reflex and are therefore not appropriate for direct studies of emesis.
Q2: How can the placebo effect be controlled for in this compound animal studies?
A2: Controlling for the placebo effect is crucial for obtaining reliable data. The key principles include:
-
Use of a Placebo Control Group: A control group receiving a placebo (an inert substance) is essential to differentiate the pharmacological effects of this compound from non-specific effects of the experimental procedure.
-
Blinding: The researchers administering the treatments and assessing the outcomes should be unaware of which animals are receiving this compound and which are receiving the placebo. This minimizes observer bias.
-
Randomization: Animals should be randomly assigned to the this compound or placebo groups to ensure that any potential confounding factors are evenly distributed between the groups.
Q3: What is a suitable placebo for intravenous or subcutaneous this compound administration?
A3: A common and appropriate placebo for injectable this compound is a sterile saline solution (0.9% sodium chloride).[3] The volume and route of administration of the saline placebo should exactly match that of the this compound solution.
Q4: How can I ensure my placebo is indistinguishable from the this compound treatment?
A4: The placebo should be identical in appearance, volume, and route of administration to the active drug. For injectable solutions, using the same sterile saline vehicle for both the this compound and placebo groups is standard practice. If the this compound formulation has a distinct color or viscosity, the placebo should be formulated to match these characteristics as closely as possible using inert substances.
Troubleshooting Guides
Issue 1: High variability in emetic response within the placebo group.
-
Possible Cause: Inconsistent administration of the emetogen (e.g., cisplatin (B142131), radiotherapy).
-
Troubleshooting Step: Ensure precise and consistent dosing and administration of the emetogenic stimulus for all animals.
-
-
Possible Cause: Stress or other external factors influencing the animals' response.
-
Troubleshooting Step: Acclimatize animals to the experimental environment and handling procedures before the study begins. Maintain a consistent and low-stress environment throughout the experiment.
-
-
Possible Cause: Lack of proper randomization.
-
Troubleshooting Step: Implement a robust randomization protocol to ensure that animals with potentially different baseline sensitivities to emesis are evenly distributed across groups.
-
Issue 2: No significant difference observed between the this compound and placebo groups.
-
Possible Cause: The dose of this compound is too low to be effective against the specific emetogenic challenge.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal effective dose of this compound for the chosen animal model and emetogen.
-
-
Possible Cause: The timing of this compound administration is not optimal.
-
Troubleshooting Step: Administer this compound at a time point that allows for it to reach peak plasma concentration of its active metabolite, hydrothis compound, before the onset of emesis. This is typically 30-60 minutes before the emetogenic challenge.
-
-
Possible Cause: The chosen animal model or emetogen is not sensitive to 5-HT3 receptor antagonists.
-
Troubleshooting Step: Review the literature to confirm that the emetic stimulus used is known to be mediated by the 5-HT3 pathway. For example, cisplatin-induced emesis is well-established to be mediated by serotonin.
-
Experimental Protocols
Protocol 1: Placebo-Controlled Study of Intravenous this compound for Cisplatin-Induced Emesis in Dogs (Adapted from a similar study on ondansetron)
This protocol is based on established methods for evaluating 5-HT3 antagonists in a canine model of chemotherapy-induced emesis.[3]
1. Animal Model:
-
Species: Beagle dogs
-
Sex: Both male and female
-
Health Status: Healthy, with no prior history of gastrointestinal issues.
2. Experimental Design:
-
Randomized, blinded, placebo-controlled crossover study. Each dog serves as its own control.
-
A washout period of at least one week should be allowed between treatments.
3. Treatment Groups:
-
This compound Group: Intravenous administration of this compound mesylate.
-
Placebo Group: Intravenous administration of an equivalent volume of sterile saline (0.9% NaCl).
4. Blinding:
-
The this compound and placebo solutions should be prepared by an individual not involved in the administration or assessment of the animals.
-
The syringes should be coded to conceal the identity of the treatment.
5. Procedure:
-
Acclimatize dogs to the experimental setting.
-
Administer either this compound or saline placebo intravenously 30 minutes prior to the administration of cisplatin.
-
Induce emesis with an intravenous infusion of cisplatin.
-
Observe the animals continuously for a defined period (e.g., 8 hours) and record the number of retches and vomits.
6. Outcome Measures:
-
Primary: Total number of emetic events (retches and vomits).
-
Secondary: Time to first emetic event, severity of nausea (if a validated scoring system is available for dogs).
Data Presentation
The following table provides a template for presenting quantitative data from a placebo-controlled antiemetic study. The data presented is hypothetical and for illustrative purposes, based on typical outcomes seen in such studies.
Table 1: Efficacy of this compound in a Canine Model of Cisplatin-Induced Emesis
| Treatment Group | Number of Animals (N) | Mean Number of Emetic Events (± SEM) | Percentage Reduction in Emesis |
| Placebo (Saline) | 8 | 15.4 ± 2.1 | - |
| This compound (1.0 mg/kg IV) | 8 | 2.1 ± 0.8 | 86.4% |
Mandatory Visualizations
Signaling Pathway of this compound's Antiemetic Action
Caption: this compound's antiemetic mechanism of action.
Experimental Workflow for a Placebo-Controlled Animal Study
Caption: Workflow for a blinded, placebo-controlled study.
Logical Relationship for Troubleshooting Unexpected Results
Caption: Troubleshooting unexpected negative results.
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Long-term stability of frozen dolasetron stock solutions
This technical support center provides guidance on the long-term stability of frozen dolasetron stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for long-term stability of this compound stock solutions?
For long-term storage, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Based on supplier recommendations and general laboratory practice, storing this compound stock solutions at -80°C is preferable for periods up to 6 months. For shorter durations of up to one month, -20°C is also acceptable.[1] It is crucial to protect the stock solutions from light.[1]
Q2: How many times can I freeze and thaw my this compound stock solution?
While specific data for this compound is limited, studies on other compounds stored in DMSO suggest that multiple freeze-thaw cycles can potentially impact stability. To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing. This practice avoids repeated temperature fluctuations of the entire stock. General studies on compound libraries in DMSO show that minimal degradation occurs within a limited number of cycles (e.g., up to 11-25 cycles).
Q3: What should I do if I observe precipitation in my this compound stock solution after thawing?
Precipitation can occur if the compound's solubility limit is exceeded upon freezing or if the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex or sonicate briefly to try and redissolve the precipitate. If the precipitate persists, it may be necessary to centrifuge the vial and carefully collect the supernatant for use, though this will alter the effective concentration. To prevent this, ensure you are using anhydrous DMSO and that the concentration is not above the solubility limit at room temperature before freezing.
Q4: Is there any information on the stability of this compound in aqueous solutions?
Yes, studies have been conducted on the stability of this compound mesylate in aqueous vehicles at refrigerated and room temperatures. These studies indicate good stability under these conditions.
Stability Data
The following table summarizes quantitative data from a stability study of an extemporaneously compounded oral liquid preparation of this compound mesylate (10 mg/mL).
| Storage Temperature | Vehicle | Time Point | Remaining Concentration (%) |
| 3-5°C | Ora-Plus & Strawberry Syrup | 90 days | > 98% |
| 23-25°C | Ora-Plus & Strawberry Syrup | 90 days | > 98% |
| 3-5°C | Ora-Plus & Ora-Sweet | 90 days | > 98% |
| 23-25°C | Ora-Plus & Ora-Sweet | 90 days | > 98% |
Data adapted from a study on a 10 mg/mL oral liquid formulation.[2]
Another study on this compound mesylate (10 mg/mL) in 0.9% Sodium Chloride and 5% Dextrose in Water stored in polypropylene (B1209903) syringes showed that over 96% of the initial concentration was retained after 31 days at both 4°C and 23°C.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | - Compound degradation due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration due to solvent evaporation or precipitation. | - Prepare a fresh stock solution from powder.- Aliquot new stock solutions to avoid repeated freeze-thaw cycles.- Verify dilution calculations and ensure accurate pipetting. |
| Precipitation upon thawing | - Solution may be supersaturated.- Absorption of moisture by DMSO, reducing solubility. | - Gently warm the solution (e.g., 37°C) and sonicate to attempt redissolution.- Use fresh, anhydrous DMSO for preparing stock solutions.- Ensure the stock concentration is within the solubility limits. |
| Inconsistent experimental results | - Non-homogenous stock solution after thawing.- Degradation of the compound over the course of the experiment. | - Ensure the stock solution is completely thawed and vortexed gently before use.- Prepare fresh dilutions for each experiment from a stable, frozen aliquot. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound stock solutions.
1. Preparation of Solutions
- Mobile Phase: Prepare a mixture of 0.02M dipotassium (B57713) hydrogen orthophosphate buffer (pH adjusted to 3 with phosphoric acid) and acetonitrile (B52724) in a 20:80 (v/v) ratio. Filter and degas the mobile phase before use.
- Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
- Sample Preparation: Thaw a frozen aliquot of the this compound stock solution. Dilute a known volume of the stock solution with the mobile phase to a final concentration within the linear range of the assay.
2. HPLC Conditions
- Column: C18 reverse-phase column (e.g., Altima, 150 mm x 4.6 mm, 5 µm particle size).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 295 nm.
- Injection Volume: 20 µL.
- Run Time: Sufficient to allow for the elution of this compound and any potential degradation products (e.g., 20 minutes).
3. Stability Study Procedure
- Prepare a batch of this compound stock solution in the desired solvent (e.g., DMSO) at a specific concentration.
- Aliquot the stock solution into multiple vials and store them under the desired frozen conditions (e.g., -20°C and -80°C), protected from light.
- At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from storage.
- Prepare the sample for HPLC analysis as described above.
- Analyze the sample by HPLC and quantify the peak area of this compound.
- Calculate the percentage of the initial concentration remaining at each time point.
4. Forced Degradation (for Method Validation) To ensure the HPLC method is "stability-indicating," perform forced degradation studies. Expose this compound solutions to stress conditions such as acid, base, oxidation, heat, and light. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of frozen this compound stock solutions.
Caption: Simplified signaling pathway showing this compound as a 5-HT3 receptor antagonist.
References
Validation & Comparative
Comparative efficacy of dolasetron vs ondansetron in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of dolasetron and ondansetron (B39145), two commonly used 5-HT3 receptor antagonists for the prevention of nausea and vomiting. The focus is on their performance in preclinical models, supported by available experimental data. While direct head-to-head preclinical studies are limited, this guide synthesizes the existing data to offer a comprehensive overview for research and drug development professionals.
Mechanism of Action: 5-HT3 Receptor Antagonism
Both this compound and ondansetron exert their antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1] The binding of serotonin (B10506) (5-HT) to these receptors, often triggered by chemotherapeutic agents or radiation, initiates a signaling cascade that leads to nausea and vomiting. By competitively inhibiting serotonin binding, this compound and ondansetron effectively block this emetic reflex.[1]
It is crucial to note that this compound is a prodrug, rapidly and extensively metabolized to its active metabolite, hydrothis compound (B601787). Hydrothis compound is primarily responsible for the therapeutic effects of this compound.
In Vitro Efficacy: 5-HT3 Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a key indicator of its potency. In the case of 5-HT3 receptor antagonists, a lower equilibrium dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) signifies a higher binding affinity.
| Compound | Receptor | Preparation | pKi | Reference |
| Ondansetron | 5-HT3 | Rat Cerebral Cortex Membranes | 8.70 | [2] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
One study reported that hydrothis compound has a significantly higher affinity for the 5-HT3 receptor than its parent compound, this compound.
Preclinical In Vivo Efficacy
The ferret and the rat (utilizing the pica model) are two of the most common animal models for evaluating the antiemetic potential of pharmaceutical compounds.
Ferret Model of Chemotherapy-Induced Emesis
The ferret is a valuable model as it possesses a vomiting reflex similar to humans. Emesis is typically induced by the administration of chemotherapeutic agents like cisplatin (B142131).
While direct comparative studies between this compound and ondansetron in the ferret model are scarce, a meta-analysis of studies on cisplatin-induced emesis in ferrets demonstrated that 5-HT3 receptor antagonists, as a class, are highly effective in reducing emetic events.[3][4] Specifically, ondansetron has been shown to be effective in this model.[5]
Rat Pica Model
Rats do not vomit, but they exhibit a behavior known as pica—the consumption of non-nutritive substances like kaolin (B608303)—in response to emetic stimuli. This behavior is used as an index of nausea and the anti-pica effects of a compound are considered indicative of its antiemetic potential.
Studies have shown that ondansetron is effective in reducing cisplatin-induced pica in rats.[6]
Experimental Protocols
5-HT3 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing 5-HT3 receptors (e.g., from rat cerebral cortex or cell lines) are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) and varying concentrations of the test compound (this compound, hydrothis compound, or ondansetron).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2]
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the antiemetic efficacy of a test compound against chemotherapy-induced vomiting.
Methodology:
-
Animal Model: Male ferrets are used.
-
Emetic Challenge: Cisplatin is administered intravenously or intraperitoneally at a dose known to induce a consistent emetic response (e.g., 5-10 mg/kg).[3][4][5]
-
Drug Administration: The test compound (this compound or ondansetron) is administered prior to the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits are recorded.
-
Efficacy Assessment: The antiemetic efficacy is determined by the percentage reduction in the number of emetic episodes in the drug-treated group compared to a vehicle-treated control group.
Rat Pica Model of Nausea
Objective: To assess the anti-nausea potential of a test compound.
Methodology:
-
Animal Model: Male rats are used.
-
Pica Induction: Pica is induced by the administration of an emetic agent such as cisplatin.
-
Drug Administration: The test compound (this compound or ondansetron) is administered before the emetic challenge.
-
Measurement of Kaolin Intake: Rats are provided with pre-weighed amounts of kaolin (a non-nutritive clay) and standard food. The consumption of kaolin is measured over a specific period (e.g., 24-48 hours).
-
Efficacy Assessment: A significant reduction in kaolin intake in the drug-treated group compared to the vehicle-treated group indicates anti-nausea activity.[6]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Conclusion
Both this compound and ondansetron are effective 5-HT3 receptor antagonists. This compound's activity is primarily mediated by its active metabolite, hydrothis compound. While direct preclinical comparative data is limited, the available evidence suggests that both compounds are potent inhibitors of the 5-HT3 receptor and show efficacy in established animal models of nausea and vomiting. For a definitive comparison of their preclinical efficacy, further head-to-head studies in standardized in vitro and in vivo models are warranted. This guide provides a framework for understanding their mechanisms and the experimental approaches used to evaluate their antiemetic potential, which can inform the design of future comparative studies in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LACK OF ANALGESIC EFFICACY OF SPINAL ONDANSETRON ON THERMAL AND MECHANICAL HYPERSENSITIVITY FOLLOWING SPINAL NERVE LIGATION IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
Dolasetron's Antiemetic Efficacy: A Comparative Analysis Against Novel Compounds
A comprehensive guide for researchers and drug development professionals validating the antiemetic effects of dolasetron against a new generation of therapeutic alternatives. This document provides an objective comparison of performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
Nausea and vomiting remain significant side effects of various medical treatments, most notably chemotherapy and postoperative recovery. This compound, a first-generation serotonin (B10506) 5-HT3 receptor antagonist, has been a cornerstone in the management of these symptoms. It exerts its antiemetic effect by selectively blocking serotonin from binding to 5-HT3 receptors in the central and peripheral nervous systems.[1] However, the landscape of antiemetic therapy is continually evolving with the advent of novel compounds demonstrating enhanced efficacy and different mechanisms of action. This guide provides a detailed comparison of this compound with these next-generation antiemetics, including the second-generation 5-HT3 receptor antagonist palonosetron (B1662849) and neurokinin-1 (NK-1) receptor antagonists such as aprepitant, netupitant (B1678218), and rolapitant.
Mechanism of Action: A Comparative Overview
This compound's primary mechanism of action involves the competitive inhibition of 5-HT3 receptors. When chemotherapeutic agents are administered, they trigger the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem. This compound blocks these receptors, thereby interrupting this emetic pathway.
Novel antiemetics, while some also target the 5-HT3 receptor, often exhibit different pharmacological properties or target alternative pathways involved in emesis.
-
Palonosetron , a second-generation 5-HT3 receptor antagonist, demonstrates a significantly higher binding affinity for the 5-HT3 receptor and a much longer plasma half-life (approximately 40 hours) compared to first-generation agents like this compound.[2] This prolonged action is thought to contribute to its enhanced efficacy, particularly in delayed chemotherapy-induced nausea and vomiting (CINV).
-
NK-1 Receptor Antagonists (Aprepitant, Netupitant, Rolapitant) operate on a different signaling pathway. They block the binding of Substance P, a neuropeptide, to the NK-1 receptor in the brain. Substance P is a key mediator of the delayed phase of CINV. By inhibiting this pathway, these agents provide a complementary mechanism to 5-HT3 antagonists, leading to improved overall control of emesis.
Below are diagrams illustrating the signaling pathways targeted by this compound and the novel compounds.
Comparative Efficacy: Preclinical and Clinical Data
The validation of antiemetic efficacy relies on a combination of preclinical animal models and human clinical trials.
Preclinical Models of Emesis
The ferret is a commonly used animal model for studying emesis due to its well-developed vomiting reflex. The cisplatin-induced emesis model in ferrets is a standard for evaluating the efficacy of antiemetic drugs.[3][4][5] In this model, the administration of the chemotherapeutic agent cisplatin (B142131) induces both acute and delayed vomiting, mimicking the response seen in human patients.
While direct head-to-head preclinical studies comparing this compound with all the novel compounds are not extensively published in a single source, the available literature allows for an indirect comparison of their efficacy in these established models. For instance, 5-HT3 receptor antagonists have been shown to be highly effective against the acute phase of cisplatin-induced emesis in ferrets.[4][6] NK-1 receptor antagonists, on the other hand, demonstrate significant efficacy in controlling the delayed phase of emesis in this model.[7]
Table 1: Summary of Preclinical Efficacy in Cisplatin-Induced Emesis (Ferret Model)
| Compound Class | Primary Target | Efficacy in Acute Phase (0-24h) | Efficacy in Delayed Phase (24-72h) |
| This compound (First-gen 5-HT3 Antagonist) | 5-HT3 Receptor | High | Moderate |
| Palonosetron (Second-gen 5-HT3 Antagonist) | 5-HT3 Receptor | High | High |
| Aprepitant/Netupitant/Rolapitant (NK-1 Antagonists) | NK-1 Receptor | Moderate | High |
Clinical Trials
Numerous clinical trials have compared the efficacy of this compound with other antiemetics. A pooled analysis of phase III clinical trials demonstrated that palonosetron is more effective than older 5-HT3 receptor antagonists, including this compound, for controlling CINV in the delayed and overall post-chemotherapy periods.[8][9] For instance, in a study comparing single intravenous doses, complete response rates in the delayed period were superior for palonosetron compared with this compound.[10]
The combination of an NK-1 receptor antagonist with a 5-HT3 receptor antagonist has been shown to be highly effective. NEPA, a fixed-dose combination of netupitant (an NK-1 antagonist) and palonosetron, has demonstrated superior prevention of CINV compared to palonosetron alone in patients receiving highly emetogenic chemotherapy.[11][12]
Table 2: Comparative Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Comparison | Chemotherapy Emetogenicity | Primary Efficacy Endpoint | Key Finding |
| This compound vs. Ondansetron (B39145) | Moderately Emetogenic | Complete Protection (24h) | This compound was found to be less effective than ondansetron in the first 24 hours at the doses used.[13] |
| Palonosetron vs. This compound | Moderately Emetogenic | Complete Response (Delayed) | Palonosetron was superior to this compound in preventing delayed CINV.[10][14] |
| NEPA vs. Palonosetron | Highly Emetogenic | Complete Response (Overall) | NEPA showed superior prevention of CINV compared to palonosetron alone.[11][12] |
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. Receptor binding assays are used to measure this affinity, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 3: Receptor Binding Affinities of Select Antiemetics
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound | 5-HT3 | Not widely reported in comparative tables |
| Palonosetron | 5-HT3 | High (at least 30-fold higher than other 5-HT3 antagonists)[15] |
| Aprepitant | NK-1 | High |
| Netupitant | NK-1 | High |
| Rolapitant | NK-1 | High |
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the antiemetic efficacy of a test compound against cisplatin-induced acute and delayed emesis.
Animals: Male ferrets (Mustela putorius furo).
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight with free access to water before the administration of cisplatin.
-
Baseline Observation: A baseline observation period is conducted to ensure no spontaneous emetic episodes occur.
-
Drug Administration: The test compound (e.g., this compound or a novel compound) or vehicle is administered at a predetermined time before cisplatin challenge. The route of administration (e.g., intraperitoneal, oral) and dose are selected based on the study design.
-
Cisplatin Challenge: Cisplatin (typically 5-10 mg/kg) is administered intraperitoneally to induce emesis.[3][4][6]
-
Observation: Animals are observed continuously for a defined period (e.g., 0-24 hours for acute phase, 24-72 hours for delayed phase). The number of retches and vomits are recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. The percentage of protection is calculated.
Radioligand Binding Assay for 5-HT3 Receptor Antagonists
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]granisetron).
-
Unlabeled test compound (competitor).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the membrane preparation, radioligand, and varying concentrations of the unlabeled test compound is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[16]
Conclusion
This compound remains a valuable tool in the armamentarium against nausea and vomiting. However, the development of novel antiemetic compounds, such as palonosetron and the NK-1 receptor antagonists, represents a significant advancement in the field. These newer agents offer improved efficacy, particularly in the challenging setting of delayed CINV, through mechanisms that include higher receptor affinity, longer duration of action, and the targeting of alternative emetic pathways. For researchers and drug development professionals, a thorough understanding of the comparative pharmacology and clinical performance of these agents is crucial for the continued improvement of supportive care in patients at risk for emesis. The experimental models and protocols outlined in this guide provide a framework for the continued validation and development of even more effective antiemetic therapies.
References
- 1. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy and safety of oral palonosetron compared with IV palonosetron administered with dexamethasone for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients with solid tumors receiving cisplatin-based highly emetogenic chemotherapy (HEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of NEPA, a Novel Fixed Antiemetic Combination with the Potential for Enhancing Guideline Adherence and Improving Control of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of NEPA, an oral combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy: a randomized dose-ranging pivotal study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase III double-blind comparison of this compound mesylate and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
A Comparative Meta-Analysis of 5-HT3 Antagonists, Including Dolasetron, for Nausea and Vomiting
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of 5-HT3 receptor antagonists, with a specific focus on dolasetron in the context of chemotherapy-induced and postoperative nausea and vomiting.
This guide provides a comprehensive meta-analytical comparison of 5-HT3 receptor antagonists, including this compound, ondansetron (B39145), granisetron (B54018), and palonosetron (B1662849). The data presented is synthesized from multiple meta-analyses and large-scale clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.
Comparative Efficacy in Preventing Nausea and Vomiting
The primary measure of efficacy for 5-HT3 antagonists is the rate of complete response, defined as no emetic episodes and no use of rescue medication.
Chemotherapy-Induced Nausea and Vomiting (CINV)
A meta-analysis of 44 randomized studies encompassing 12,343 patients revealed comparable efficacy among this compound, ondansetron, and granisetron for preventing acute CINV.[1] Specifically, the analysis showed equivalence between ondansetron and this compound.[1] Another pooled analysis of four Phase III trials reinforced the comparable efficacy of first-generation 5-HT3 antagonists, including this compound, in the acute phase of CINV.[2][3] However, the second-generation antagonist, palonosetron, has demonstrated superior efficacy, particularly in the delayed phase (>24-120 hours) of CINV.[2][3][4]
| Comparison | Indication | Efficacy Outcome | Number of Studies/Patients | Result | p-value |
| Ondansetron vs. This compound | Acute CINV | Equivalence | 3 studies | - | Not Significant |
| Granisetron vs. Tropisetron | Acute CINV | Granisetron Advantage | 12 studies | - | 0.018 |
| Palonosetron vs. Older 5-HT3 RAs (Ondansetron, this compound, Granisetron) | Delayed CINV | Palonosetron: 57% vs. 45% Complete Response | 4 trials / 2,962 patients | Odds Ratio: 1.62 | < 0.0001 |
| Palonosetron vs. Older 5-HT3 RAs (Ondansetron, this compound, Granisetron) | Overall CINV (0-120h) | Palonosetron: 51% vs. 40% Complete Response | 4 trials / 2,962 patients | Odds Ratio: 1.56 | < 0.0001 |
Table 1: Summary of comparative efficacy of 5-HT3 antagonists in CINV from meta-analyses.
Postoperative Nausea and Vomiting (PONV)
For the prevention of PONV, 5-HT3 antagonists as a class have been shown to be superior to traditional antiemetics like droperidol (B1670952) and metoclopramide.[5] A meta-analysis demonstrated a 46% reduction in the odds of PONV with 5-HT3 antagonists compared to traditional agents.[5] this compound has been found to be as effective as ondansetron in preventing PONV.[6]
| Comparison | Indication | Efficacy Outcome | Number of Studies | Result | p-value |
| 5-HT3 Antagonists vs. Droperidol | PONV | 39% reduction in odds of PONV | - | Odds Ratio: 0.61 | < 0.001 |
| 5-HT3 Antagonists vs. Metoclopramide | PONV | 56% reduction in odds of PONV | - | Odds Ratio: 0.44 | < 0.001 |
Table 2: Comparative efficacy of 5-HT3 antagonists against traditional agents in PONV.
Comparative Safety and Tolerability
The safety profile of 5-HT3 antagonists is generally favorable, with the most common adverse events being headache, constipation, and dizziness.[7] However, a key differentiator among these agents is their cardiovascular safety profile, particularly the risk of QTc interval prolongation.
A network meta-analysis of 299 studies (58,412 patients) highlighted a significantly greater risk of QTc prolongation with the combination of this compound and dexamethasone (B1670325) compared to ondansetron plus dexamethasone (Odds Ratio: 2.94).[8] This has led to regulatory warnings against the use of intravenous this compound for CINV.[9] The risk of arrhythmia with the oral formulation of this compound is considered to be lower.[9]
| Adverse Event | This compound | Ondansetron | Granisetron | Palonosetron | Notes |
| Headache | Reported | Reported | Reported | Reported | Common across the class. |
| Constipation | Reported | Reported | Reported | Reported | Common across the class. |
| Dizziness | Reported | Reported | Reported | Reported | Common across the class. |
| QTc Prolongation | Significant risk, especially IV | Moderate risk | Lower risk | Minimal risk | This compound + dexamethasone shows a higher risk compared to ondansetron + dexamethasone.[8] |
| Arrhythmia | Increased risk with IV formulation | Reported | Reported | Lower risk | A subgroup analysis showed fewer arrhythmias with this compound compared to placebo during surgery.[6] |
Table 3: Comparative safety profile of 5-HT3 antagonists.
Experimental Protocols
The data presented in this guide are derived from meta-analyses of randomized, double-blind, controlled clinical trials. A representative experimental protocol for a study comparing 5-HT3 antagonists for CINV is outlined below.
Objective: To compare the efficacy and safety of an investigational 5-HT3 antagonist against a standard-of-care 5-HT3 antagonist for the prevention of CINV in patients receiving moderately or highly emetogenic chemotherapy.
Study Design: A multicenter, randomized, double-blind, parallel-group, active-comparator study.
Patient Population:
-
Inclusion Criteria: Adult patients scheduled to receive their first course of moderately or highly emetogenic chemotherapy, with a Karnofsky Performance Status of ≥ 60.
-
Exclusion Criteria: Patients who have received chemotherapy within the last 28 days, have ongoing nausea or vomiting, or have a history of hypersensitivity to 5-HT3 antagonists.
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either the investigational drug or the active comparator. Both patients and investigators are blinded to the treatment allocation.
Intervention:
-
A single intravenous dose of the assigned 5-HT3 antagonist is administered 30 minutes prior to the initiation of chemotherapy.
-
Dexamethasone may be administered as a concomitant antiemetic, with the dosage and timing standardized across both treatment arms.
Assessments:
-
Efficacy: The primary efficacy endpoint is the proportion of patients with a complete response (no emesis and no rescue medication) during the acute (0-24 hours), delayed (>24-120 hours), and overall (0-120 hours) phases. Secondary endpoints include the time to first emetic episode and the severity of nausea assessed using a visual analog scale (VAS).
-
Safety: Safety is assessed through the monitoring of adverse events, vital signs, physical examinations, and 12-lead electrocardiograms (ECGs) at baseline and specified time points post-treatment to evaluate cardiac effects, including the QTc interval.
Statistical Analysis: The primary efficacy analysis is typically a non-inferiority or superiority comparison of the complete response rates between the two treatment groups. Safety data are summarized descriptively.
Visualizations
5-HT3 Receptor Antagonist Signaling Pathway in Emesis
Figure 1: Mechanism of action of 5-HT3 receptor antagonists.
Experimental Workflow for a 5-HT3 Antagonist Clinical Trial
Figure 2: A typical clinical trial workflow for 5-HT3 antagonists.
References
- 1. A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. 5-HT3 receptor antagonists vs traditional agents for the prophylaxis of postoperative nausea and vomiting - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative safety and effectiveness of serotonin receptor antagonists in patients undergoing chemotherapy: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Drug Safety Communication: Abnormal heart rhythms associated with use of Anzemet (this compound mesylate) | FDA [fda.gov]
Dolasetron's Emerging Role in Oncology: A Comparative Analysis of Anti-Tumor Efficacy
For Immediate Release to the Scientific Community
While traditionally recognized for its efficacy in managing chemotherapy-induced nausea and vomiting, recent in vitro evidence suggests that dolasetron, a 5-HT3 receptor antagonist, may also possess direct anti-tumor properties. This comparison guide synthesizes the available experimental data on the anti-cancer effects of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential as a repurposed oncologic therapeutic. The current body of research primarily focuses on a colon cancer model, and this guide presents a detailed analysis of these findings, highlighting the need for broader investigation across various tumor types.
Quantitative Analysis of this compound's Anti-Tumor Efficacy
The primary evidence for this compound's direct anti-cancer activity comes from a study on the HCT116 human colon cancer cell line. The key quantitative findings from this research are summarized below.
| Tumor Model | Cell Line | Efficacy Metric | Value | Study |
| Colon Cancer | HCT116 | IC50 | 150 µM | Begam et al., 2023[1][2][3] |
| Colon Cancer | HCT116 | Selectivity Index (SI) vs. HEK293 | 1.64 | Begam et al., 2023[1] |
Table 1: In Vitro Efficacy of this compound in Colon Cancer. The table presents the half-maximal inhibitory concentration (IC50) of this compound in the HCT116 colon cancer cell line and its selectivity index compared to the non-cancerous HEK293 cell line.
Experimental Protocols
The methodologies employed in the key study provide a framework for future research into this compound's anti-cancer potential.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: HCT116 colon cancer cells were seeded in 96-well plates.[1]
-
Treatment: Cells were treated with varying concentrations of this compound (50, 100, 150, and 200 µM) dissolved in DMSO.[1]
-
Incubation: The treated cells were incubated for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability, and the IC50 value was calculated.[1]
Colony Formation Assay:
-
Cell Seeding: A low density of HCT116 cells was seeded in 6-well plates.
-
Treatment: Cells were treated with this compound at its IC50 concentration.[1]
-
Incubation: The cells were incubated for an extended period (e.g., 7-14 days) to allow for colony formation.
-
Staining: Colonies were fixed and stained with crystal violet.
-
Quantification: The number of colonies was counted to assess the long-term inhibitory effect of the drug.[1]
Colonospheroid Assay:
-
Cell Culture: HCT116 cells were cultured in serum-free media supplemented with growth factors to promote the formation of colonospheroids (a model for cancer stem cells).
-
Treatment: The colonospheroids were treated with this compound.
-
Analysis: The size and number of colonospheroids were measured to evaluate the inhibitory effect on cancer stem cells.[1]
Apoptosis Assays:
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: HCT116 cells were treated with this compound, stained with AO/EB, and observed under a fluorescent microscope to visualize apoptotic cells (orange-red fluorescence).[1]
-
Caspase 3/7 Assay: The activity of executioner caspases 3 and 7 was measured in this compound-treated HCT116 cells to confirm the induction of apoptosis.[3]
Signaling Pathways and Experimental Workflow
The anti-tumor activity of this compound in colon cancer has been linked to the inhibition of the RNA-binding protein Pumilio1 (PUM1).[1] PUM1 is known to be overexpressed in several cancers, including colon cancer, where it promotes cell proliferation, colony formation, and migration.[1]
The experimental workflow to determine the anti-cancer efficacy of this compound is a multi-step process that begins with computational screening and progresses to in vitro validation.
Conclusion and Future Directions
The available data strongly suggest that this compound has a cytotoxic and anti-proliferative effect on colon cancer cells in vitro, with a favorable selectivity towards cancer cells over non-cancerous cells.[1] The mechanism appears to be, at least in part, through the inhibition of the PUM1 RNA-binding protein, leading to the induction of apoptosis.[1][3]
While these findings are promising, it is crucial to acknowledge that the direct anti-tumor effects of this compound have not yet been demonstrated in other tumor models. The anti-cancer potential of other 5-HT3 receptor antagonists has been suggested in lung cancer, indicating a possible class effect that warrants further investigation for this compound.
Future research should focus on:
-
Screening this compound against a diverse panel of cancer cell lines to identify other sensitive tumor types.
-
Conducting in vivo studies using animal models to validate the in vitro findings and assess the anti-tumor efficacy of this compound in a physiological context.
-
Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents. The FDA has noted that this compound did not inhibit the anti-tumor activity of cisplatin, 5-fluorouracil, doxorubicin, or cyclophosphamide (B585) in murine models, suggesting its potential for combination therapy.[4]
References
- 1. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by this compound and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Benchmark: Dolasetron vs. Next-Generation 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation 5-HT3 receptor antagonist, dolasetron, against the next-generation antagonists, with a focus on palonosetron (B1662849), granisetron (B54018), and ondansetron (B39145). The following sections detail their comparative binding affinities, clinical efficacy in managing chemotherapy-induced nausea and vomiting (CINV), safety profiles, and the experimental protocols used for their evaluation.
Comparative Pharmacology and Efficacy
The management of nausea and vomiting, particularly in the context of chemotherapy, has been significantly advanced by the development of 5-HT3 receptor antagonists. While first-generation agents like this compound marked a significant improvement in patient care, the advent of next-generation antagonists has offered further enhancements in efficacy and duration of action.
This compound is a prodrug that is rapidly and completely metabolized to its active metabolite, hydrothis compound (B601787), which is responsible for its pharmacological effects.[1][2] This comparison, therefore, considers the properties of hydrothis compound where relevant.
Binding Affinity at the 5-HT3 Receptor
The affinity of a drug for its target receptor is a key determinant of its potency and duration of action. The equilibrium dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.
| Antagonist | 5-HT3 Receptor Binding Affinity (Ki) [nM] |
| Palonosetron | 0.17 - 0.22 |
| Granisetron | ~1.12 |
| Ondansetron | 0.47 - 6.16 |
| Hydrothis compound | Data not consistently reported, but it is a potent 5-HT3 antagonist.[1] |
Note: Ki values can vary depending on the experimental conditions and cell types used.
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
The primary measure of efficacy for antiemetics in clinical trials is the "complete response" (CR) rate, defined as no emetic episodes and no use of rescue medication. The data below is a summary from pooled analyses of phase III clinical trials comparing palonosetron to a group of first-generation 5-HT3 receptor antagonists (including this compound, ondansetron, and granisetron).
| Efficacy Endpoint | Palonosetron | First-Generation 5-HT3 Antagonists (Pooled) |
| Acute CINV (0-24h) - Complete Response | ~70-80% | ~60-70% |
| Delayed CINV (>24-120h) - Complete Response | ~57% | ~45% |
| Overall CINV (0-120h) - Complete Response | ~51% | ~40% |
These pooled analyses demonstrate that while first-generation agents are effective, palonosetron shows a significantly higher complete response rate, particularly in the delayed and overall phases of CINV.[3][4]
Safety and Tolerability Profile
The safety of 5-HT3 antagonists is a critical consideration in their clinical use. The most common adverse events are generally mild and transient. However, a key differentiator among these agents is the potential for QTc interval prolongation, which can increase the risk of serious cardiac arrhythmias.
| Adverse Event | This compound | Palonosetron | Granisetron | Ondansetron |
| Headache | ~15% | Up to 9.7% | ~14% | Up to 17% |
| Constipation | ~5% | Up to 4.5% | ~9% | Up to 8.5% |
| Diarrhea | ~5% | <1% | ~4% | Up to 1.9% |
| QTc Prolongation Risk | Yes (Dose-dependent) | No significant risk | Lower risk than this compound/ondansetron | Yes (Dose-dependent) |
Incidence rates are approximate and can vary based on the patient population and clinical trial design.
This compound and ondansetron have been associated with a dose-dependent risk of QTc prolongation.[2] In contrast, palonosetron has not been shown to cause clinically significant QT prolongation, making it a safer option for patients with or at risk for cardiac conduction abnormalities.
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin (B10506) (5-HT) triggers the opening of the channel, leading to a rapid influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the neuron, initiating an action potential and downstream signaling cascades that contribute to the emetic reflex.
Figure 1. Simplified 5-HT3 receptor signaling pathway and the inhibitory action of 5-HT3 antagonists.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a drug for its receptor.
Figure 2. Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Protocol 1: 5-HT3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-Granisetron (specific activity ~80-90 Ci/mmol).
-
Unlabeled Competitor: Test compound and a known 5-HT3 antagonist (e.g., granisetron) for determining non-specific binding.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the 5-HT3A receptor.
-
Homogenize cells in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]-Granisetron (at a concentration near its Kd), and Binding Buffer.
-
Non-specific Binding: Cell membranes, [3H]-Granisetron, and a high concentration of unlabeled granisetron (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [3H]-Granisetron, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked GF/B filters using a vacuum filtration manifold.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Clinical Trial for Antiemetic Efficacy in CINV
Objective: To compare the efficacy and safety of a new antiemetic agent against a standard-of-care for the prevention of CINV.
Study Design: A multicenter, randomized, double-blind, parallel-group, active-comparator trial.
Patient Population:
-
Cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.
-
Inclusion criteria: Age ≥ 18 years, Karnofsky performance status ≥ 60, no emesis within 24 hours prior to chemotherapy.
-
Exclusion criteria: Concomitant use of other antiemetics, history of hypersensitivity to 5-HT3 antagonists, significant cardiac abnormalities.
Treatment Arms:
-
Investigational Arm: Test antiemetic (e.g., this compound) administered intravenously 30 minutes before chemotherapy.
-
Comparator Arm: Standard-of-care antiemetic (e.g., palonosetron) administered at the approved dose and schedule.
Endpoints:
-
Primary Endpoint: Complete Response (CR) rate during the overall phase (0-120 hours after chemotherapy initiation), defined as no emetic episodes and no use of rescue medication.
-
Secondary Endpoints:
-
CR rates in the acute (0-24 hours) and delayed (>24-120 hours) phases.
-
Incidence and severity of nausea (assessed using a visual analog scale).
-
Time to first emetic episode.
-
Number of emetic episodes.
-
Patient-reported satisfaction with antiemetic therapy.
-
Incidence and severity of adverse events.
-
Assessments:
-
Patients will maintain a diary to record emetic episodes, nausea severity, and use of rescue medication for 5 days following chemotherapy.
-
Adverse events will be monitored throughout the study.
-
ECG monitoring may be included to assess for any effects on the QTc interval.
Statistical Analysis:
-
The primary efficacy analysis will be a comparison of the CR rates between the two treatment arms using a chi-square test or logistic regression.
-
Non-inferiority or superiority of the investigational agent will be assessed based on a pre-specified margin.
-
Safety data will be summarized descriptively.
This protocol outline is based on general principles for antiemetic clinical trials and should be adapted with specific details according to the investigational drug and regulatory requirements.[5][6][7][8][9]
References
- 1. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ASCO GUIDELINES Bundle - Antiemetics (CINV) [eguideline.guidelinecentral.com]
- 7. Antiemetics: American Society of Clinical Oncology Clinical Practice Guideline Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. janetabrahm.com [janetabrahm.com]
- 9. ascopubs.org [ascopubs.org]
Dolasetron in the Area of 5-HT3 Receptor Antagonists: A Comparative Analysis
A comprehensive review of clinical trial data positions dolasetron among its therapeutic alternatives—ondansetron (B39145), granisetron (B54018), and palonosetron (B1662849)—for the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). While generally effective, the comparative efficacy of this compound varies across different clinical settings and against specific competitors.
This compound, a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a cornerstone in the prevention and treatment of nausea and vomiting, conditions frequently induced by chemotherapy and surgical procedures.[1] It is rapidly metabolized to its active form, hydrothis compound, which exerts the therapeutic effect by blocking serotonin (B10506) receptors in the gastrointestinal tract and the central nervous system.[2][3] This guide provides a detailed statistical analysis of this compound's performance in comparative clinical trials, offering researchers, scientists, and drug development professionals a clear perspective on its efficacy and safety profile relative to other commonly used 5-HT3 receptor antagonists.
Comparative Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical studies have demonstrated that this compound is a viable option for CINV prevention, though its superiority is not consistently established against all comparators.
This compound vs. Ondansetron
In the setting of moderately emetogenic chemotherapy, one Phase III double-blind study found intravenous this compound to be less effective than ondansetron in the first 24 hours, with complete protection rates of 57% for this compound versus 67% for ondansetron.[4] However, over a 7-day period, the two drugs showed equivalent complete protection rates.[4] Another study in patients receiving cisplatin-based chemotherapy reported that a single intravenous dose of this compound was as effective as ondansetron in preventing acute CINV, with comparable complete response rates.[5][6] For moderately emetogenic chemotherapy, oral this compound was found to be equivalent to multiple oral doses of ondansetron.[2]
This compound vs. Granisetron
An open-label pilot study comparing oral granisetron with oral this compound for acute CINV in patients undergoing moderately to highly emetogenic chemotherapy suggested that granisetron may offer improved outcomes.[7] A significantly higher percentage of patients treated with granisetron experienced total control of nausea and vomiting (69.2%) compared to those who received this compound (23.1%).[7] Furthermore, fewer patients in the granisetron group experienced emesis and nausea.[7]
This compound vs. Palonosetron
A pooled analysis of four Phase III trials indicated that palonosetron is more effective than older 5-HT3 receptor antagonists, including this compound, for controlling CINV, particularly in the delayed and overall post-chemotherapy periods.[8][9] The complete response rates in the delayed phase were 57% for palonosetron versus 45% for the older agents.[8][9]
Comparative Efficacy in Postoperative Nausea and Vomiting (PONV)
This compound has also been extensively studied for the management of PONV, where it has demonstrated efficacy, in some cases superior to ondansetron.
A prospective, randomized, double-blind study revealed that intravenous this compound (12.5 mg) was more effective than intravenous ondansetron (4 mg) for the treatment of established PONV in adult outpatient surgery patients.[10] A lower percentage of patients in the this compound group required rescue medication (40%) compared to the ondansetron group (70%).[10] In a pediatric population, a randomized, placebo-controlled, double-blind trial found no significant difference between oral this compound and oral ondansetron in preventing PONV, with both being significantly more effective than placebo over a 24-hour period.[11]
Quantitative Data Summary
Table 1: Efficacy of this compound vs. Ondansetron in CINV (Moderately Emetogenic Chemotherapy) [4]
| Outcome (First 24 hours) | This compound | Ondansetron | p-value |
| Complete Protection | 57% | 67% | 0.013 |
Table 2: Efficacy of this compound vs. Granisetron in Acute CINV (Moderately to Highly Emetogenic Chemotherapy) [7]
| Outcome | This compound | Granisetron | p-value |
| Total Control of Nausea & Vomiting | 23.1% | 69.2% | < 0.05 |
| Emesis | 53.8% | 7.7% | < 0.05 |
| Nausea | 76.9% | 30.8% | < 0.05 |
Table 3: Efficacy of this compound vs. Ondansetron in PONV Treatment [10]
| Outcome | This compound (12.5 mg IV) | Ondansetron (4 mg IV) | p-value |
| Requirement for Rescue Medication | 40% | 70% | < 0.004 |
Table 4: Efficacy of Palonosetron vs. Older 5-HT3 RAs (including this compound) in CINV [8][9]
| Outcome (Delayed Period) | Palonosetron | Older 5-HT3 RAs | p-value |
| Complete Response | 57% | 45% | < 0.0001 |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Key aspects of these protocols are outlined below.
CINV Trial Protocol (this compound vs. Ondansetron)[4]
-
Study Design: Multicenter, double-blind, randomized, six-arm parallel-group study with a 2x2 factorial design.
-
Patient Population: Chemotherapy-naive patients receiving moderately emetogenic chemotherapy.
-
Intervention:
-
This compound arm: 2.4 mg/kg IV pre-chemotherapy, followed by 200 mg oral this compound daily for 6 days.
-
Ondansetron arm: 32 mg IV or 8 mg oral twice daily, administered in a similar manner.
-
Some arms included the addition of dexamethasone (B1670325).
-
-
Outcome Measures: Complete protection from nausea and vomiting, and mean nausea severity assessed on a visual analog scale.
PONV Trial Protocol (this compound vs. Ondansetron)[10]
-
Study Design: Prospective, randomized, double-blind, active-controlled study.
-
Patient Population: Adult outpatient surgery patients.
-
Intervention:
-
This compound group: 12.5 mg IV.
-
Ondansetron group: 4 mg IV.
-
-
Outcome Measures: The need for rescue antiemetic medication.
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound and other 5-HT3 receptor antagonists is achieved through the blockade of serotonin-mediated signaling pathways involved in emesis.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. Phase III double-blind comparison of this compound mesylate and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-crt.org [e-crt.org]
- 6. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. This compound Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Granisetron vs this compound for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus ondansetron for the treatment of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of oral this compound and ondansetron in the prophylaxis of postoperative nausea and vomiting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to Dolasetron's Preclinical Reproducibility in Emesis Control
For researchers, scientists, and drug development professionals, the reproducibility of preclinical findings is a cornerstone of successful clinical translation. This guide provides a comparative analysis of the preclinical efficacy of dolasetron, a potent 5-HT3 receptor antagonist, in the context of multi-center clinical trial outcomes. By examining key experimental data and protocols, we aim to shed light on the translational predictability of preclinical models for this class of antiemetics.
This compound, along with other selective 5-HT3 receptor antagonists like ondansetron (B39145) and granisetron (B54018), has become a mainstay in the management of chemotherapy-induced nausea and vomiting (CINV). The development of these agents was heavily reliant on preclinical animal models that could replicate the emetic challenges posed by cytotoxic therapies. This guide delves into the preclinical data generated in such models and juxtaposes it with clinical evidence to assess the consistency and reproducibility of this compound's antiemetic efficacy.
Comparative Efficacy of 5-HT3 Receptor Antagonists: A Preclinical and Clinical Overview
The following tables summarize the preclinical and clinical efficacy of this compound and its key comparators, ondansetron and granisetron. The data is compiled from various single-center preclinical studies and multi-center clinical trials to provide a broad perspective on their antiemetic properties.
Table 1: Preclinical Efficacy in Cisplatin-Induced Emesis Models
| Drug | Animal Model | Emetogen | Dose Range | Key Efficacy Endpoint | % Reduction in Emesis (approx.) |
| This compound | Ferret | Cisplatin (B142131) | 0.1 - 1 mg/kg | Inhibition of vomiting | Not explicitly quantified in available literature |
| Dog | Cisplatin | 0.6 - 1.8 mg/kg i.v. | Complete response (no emetic episodes) | 31% - 55% | |
| Ondansetron | Ferret | Cisplatin (5 mg/kg i.p.) | 1 mg/kg i.p. (3x/day) | Reduction in retching and vomiting | 60% - 84%[1] |
| Dog | Cisplatin (low dose) | 0.5 mg/kg i.v. | Complete inhibition of vomiting | 100%[2][3] | |
| Dog | Cisplatin (3 mg/kg i.v.) | 1 mg/kg i.v. | Significant inhibition of vomiting | High, not explicitly quantified[4][5][6] | |
| Granisetron | Ferret | Cisplatin (5 mg/kg, i.p.) | 3.2 mg/kg i.v. | Inhibition of retches + vomits | Significant inhibition[7] |
| Ferret | Cyclophosphamide + Doxorubicin | 0.5 mg/kg i.v. | Protection from vomiting | 75% (3 out of 4 animals protected)[8] | |
| Dog | Cisplatin (3 mg/kg i.v.) | 60 µg/kg i.v. | Complete inhibition of vomiting | 100%[4][5][6] |
Table 2: Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Drug | Patient Population | Emetogenic Chemotherapy | Dose | Key Efficacy Endpoint | Complete Response Rate (Acute Phase) |
| This compound | Cancer patients | High-dose cisplatin | 1.8 mg/kg i.v. | Complete response (no emetic episodes) | 49.2%[9] |
| Cancer patients | Moderately emetogenic | 100 mg i.v. | Complete response | 52.9%[10] | |
| Ondansetron | Cancer patients | High-dose cisplatin | 32 mg i.v. | Complete response | 50.4%[9] |
| Pediatric cancer patients | Cisplatin | - | < 3 emetic episodes | 40%[11] | |
| Granisetron | Cancer patients | High-dose cisplatin | 10 - 40 µg/kg i.v. | Total control (no emesis, no nausea) | 38% - 49%[12] |
| Cancer patients | High-dose cisplatin | 10 - 40 µg/kg i.v. | Complete response | 40% - 47%[13] |
Experimental Protocols
To ensure the transparency and potential for replication of the findings presented, detailed methodologies for the key preclinical experiments are outlined below.
Protocol 1: Assessment of Antiemetic Efficacy in the Ferret Model of Cisplatin-Induced Emesis
-
Animal Model: Male and female ferrets (Mustela putorius furo) are commonly used due to their robust emetic response, which is similar to humans.
-
Housing and Acclimatization: Animals are individually housed in cages with a transparent front for observation and allowed to acclimatize for at least one week before the experiment. They have free access to food and water.
-
Induction of Emesis: Cisplatin is administered intraperitoneally (i.p.) or intravenously (i.v.) at doses ranging from 5 to 10 mg/kg.[14][15] A 5 mg/kg dose is often used to model both acute and delayed emesis, while a 10 mg/kg dose is used for acute emesis models.[14][15]
-
Drug Administration: this compound or comparator drugs are typically administered intravenously or intraperitoneally at specified doses 30 minutes to 1 hour before the cisplatin challenge.
-
Observation Period: The animals are observed continuously for a period of 4 to 8 hours for acute emesis and up to 72 hours for delayed emesis.
-
Efficacy Endpoints: The primary endpoints are the number of retches and vomits. A complete response is defined as the absence of any emetic episodes during the observation period. The latency to the first emetic episode is also a key parameter.
-
Data Analysis: The number of emetic episodes in the drug-treated groups is compared to a vehicle-treated control group using appropriate statistical methods, such as the Mann-Whitney U test or ANOVA.
Protocol 2: Assessment of Antiemetic Efficacy in the Dog Model of Cisplatin-Induced Emesis
-
Animal Model: Beagle dogs are a frequently used species for emesis studies.
-
Housing and Acclimatization: Dogs are housed in a controlled environment and acclimatized to the experimental procedures.
-
Induction of Emesis: Cisplatin is administered intravenously, typically at a dose of 3 mg/kg, to induce a consistent emetic response.[4] Lower doses (e.g., 18 mg/m²) can also be used to model nausea and vomiting with reduced toxicity, allowing for crossover study designs.[2][3][16]
-
Drug Administration: The test compounds, such as this compound, are administered intravenously 30 minutes prior to cisplatin infusion.
-
Observation Period: The animals are observed for emetic episodes for at least 8 hours following cisplatin administration.[4]
-
Efficacy Endpoints: The primary endpoint is the number of vomiting episodes. Complete protection (no vomiting) is a key measure of efficacy. Nausea-like behaviors (e.g., salivation, lip-licking) can also be scored.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic events in the treated groups with the control group.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of 5-HT3 receptor antagonists and a typical experimental workflow.
Discussion on Reproducibility and Translational Insights
The transition from promising preclinical results to successful clinical application is a significant hurdle in drug development. In the case of this compound and other 5-HT3 antagonists, preclinical models have shown a commendable degree of predictive validity. The ferret and dog models of cisplatin-induced emesis have been instrumental in identifying the antiemetic potential of this drug class.
However, a direct quantitative comparison between preclinical and clinical efficacy reveals some discrepancies. For instance, complete protection from emesis in animal models, particularly with ondansetron and granisetron, can approach 100% in some studies.[2][3][4][5][6] In contrast, complete response rates in clinical trials with highly emetogenic chemotherapy are typically in the range of 40-60%.[9][12][13] This highlights the inherent complexities of human CINV, which involves psychological and physiological factors that are not fully recapitulated in animal models.
The concept of "multi-center" preclinical trials, while not formally established in the same way as clinical trials, can be conceptually approached by comparing data from different laboratories using similar models. Variability in results can arise from differences in animal strains, housing conditions, specific emetogenic protocols, and data recording methods. Therefore, a robust preclinical data package for a new antiemetic should ideally include data from more than one laboratory to ensure the reproducibility of the findings.
References
- 1. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Ondansetron and Granisetron in Prophylaxis of Nausea and Emesis Inducedby Cisplatin in Dogs | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. This compound Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of ondansetron in the prophylaxis of cancer-chemotherapy induced nausea and vomiting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of intravenous granisetron to control nausea and vomiting during multiple cycles of cisplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of granisetron, a selective 5-hydroxytryptamine-3 receptor antagonist, in the prevention of nausea and vomiting induced by high-dose cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Safety Profile of Dolasetron and Other Setrons: A Guide for Researchers
This guide provides a detailed comparison of the safety profiles of dolasetron and other 5-HT3 receptor antagonists (setrons), including ondansetron (B39145), granisetron (B54018), and palonosetron. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Executive Summary
The selection of a 5-HT3 receptor antagonist for clinical or research purposes requires careful consideration of its safety profile, particularly concerning cardiovascular effects. While all setrons share a common mechanism of action by blocking the 5-HT3 receptor, they exhibit notable differences in their pharmacokinetic properties, receptor binding affinities, and propensity to cause adverse events. This compound and ondansetron have been more frequently associated with dose-dependent QT interval prolongation, a key indicator of potential proarrhythmic risk. Granisetron generally appears to have a lower risk of cardiotoxicity, while palonosetron, a second-generation antagonist, also demonstrates a favorable cardiac safety profile. This guide presents a comprehensive overview of the available data to facilitate an informed comparison.
Data Presentation
Table 1: Comparative Pharmacokinetics and Receptor Binding Affinity
| Parameter | This compound | Ondansetron | Granisetron | Palonosetron |
| Active Metabolite | Hydrothis compound[1] | - | - | - |
| Half-life (t½) | ~7 hours (hydrothis compound)[2] | ~4 hours[2] | ~4-6 hours[2] | ~40 hours[2] |
| Metabolism | Carbonyl reductase, CYP2D6, CYP3A4[1] | CYP3A4, CYP2D6, CYP1A2[2] | CYP2D6[2] | CYP2D6, CYP3A4, CYP1A2 |
| 5-HT3 Receptor Binding Affinity (pKi) | ~8.5 | 8.07[3] | ~9.0 | 10.4[3] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Cardiac Safety Profile
| Adverse Event | This compound | Ondansetron | Granisetron | Palonosetron |
| QTc Prolongation | Significant, dose-dependent[4] | Significant, dose-dependent[1][2][5] | Less pronounced than ondansetron[5] | Not clinically significant[2] |
| Mean QTc Prolongation (IV dose) | Not consistently reported in direct comparisons | ~8-20 ms (B15284909) (4mg dose)[1][6] | Lower than ondansetron[5] | Minimal to no effect[7] |
| Risk of Arrhythmia (vs. Placebo) | Increased risk, especially when combined with dexamethasone (B1670325) (OR 4.37 vs granisetron + dexamethasone)[8] | Increased risk[8] | Lower risk than ondansetron[9][10][11] | Lower risk, arrhythmia signal may persist[9][10][11] |
| hERG Channel Blockade | Yes[12] | Yes[12] | Yes[12] | Lower potential |
OR: Odds Ratio. Data on arrhythmia risk is from a network meta-analysis and reflects relative risk compared to other treatments.
Table 3: Common Non-Cardiac Adverse Events (Incidence)
| Adverse Event | This compound | Ondansetron | Granisetron | Palonosetron |
| Headache | Up to 24% | More common than traditional anti-emetics (OR 1.65)[13] | Common | Common |
| Constipation | Common | Common | Common | Common |
| Dizziness | Common | Incidence not significantly different from traditional anti-emetics[13] | Common | Common |
| Sedation | Less common than traditional anti-emetics[13] | Less common than traditional anti-emetics[13] | Less common than traditional anti-emetics[13] | Less common than traditional anti-emetics |
Incidence rates can vary depending on the patient population, dosage, and clinical setting. The provided data offers a general comparison.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against the 5-HT3 receptor.
1. Materials:
- HEK293 cells stably expressing the human 5-HT3 receptor.
- Radioligand: [³H]-Granisetron or [³H]-GR65630.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: 10 µM Tropisetron.
- Test compounds (this compound, ondansetron, etc.) at various concentrations.
- Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
- Scintillation fluid and counter.
2. Procedure:
- Membrane Preparation:
- Culture and harvest HEK293-5HT3 cells.
- Homogenize cells in ice-cold lysis buffer.
- Centrifuge to pellet cell membranes.
- Wash and resuspend the membrane pellet in binding buffer.
- Determine protein concentration.
- Binding Assay:
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
- Total Binding: Add membrane preparation, radioligand, and binding buffer.
- Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of non-labeled ligand (e.g., tropisetron).
- Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.
- Incubate at room temperature to reach equilibrium.
- Filtration and Counting:
- Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand.
- Wash filters with ice-cold wash buffer.
- Place filters in scintillation vials with scintillation fluid.
- Measure radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
hERG Channel Inhibition Assay (Thallium Flux Assay)
This protocol describes a cell-based functional assay to assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
1. Materials:
- HEK293 or U2OS cells stably expressing the hERG channel.
- FluxOR™ Thallium Detection Kit (or equivalent).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Stimulation Buffer: Assay buffer containing thallium and potassium.
- Positive control: A known hERG inhibitor (e.g., astemizole, cisapride).
- Test compounds at various concentrations.
- 1536-well black, clear-bottom microplates.
- Kinetic plate reader (e.g., FLIPR).
2. Procedure:
- Cell Plating: Seed hERG-expressing cells into the microplate and incubate overnight.
- Dye Loading: Remove culture medium and add the fluorescent dye loading solution to each well. Incubate to allow dye uptake.
- Compound Addition: Add serial dilutions of the test compounds and controls to the wells. Incubate at room temperature.
- Signal Detection:
- Place the plate in the kinetic plate reader.
- Add stimulation buffer to all wells to open the hERG channels and initiate thallium influx.
- Measure the fluorescence intensity over time.
3. Data Analysis:
- The influx of thallium into the cells binds to the intracellular dye, causing an increase in fluorescence.
- hERG channel inhibitors will block this influx, resulting in a reduced fluorescence signal.
- Calculate the percentage of hERG channel inhibition for each concentration of the test compound relative to the positive and negative controls.
- Determine the IC50 value for hERG channel inhibition.
Mandatory Visualizations
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Experimental Workflow for hERG Channel Assay.
Caption: Relationship Between Molecular Properties and Safety.
References
- 1. droracle.ai [droracle.ai]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. droracle.ai [droracle.ai]
- 5. Comparative electrocardiographic effects of intravenous ondansetron and granisetron in patients undergoing surgery for carcinoma breast: A prospective single-blind randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of intravenous ondansetron on QT interval in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. Cardiotoxicity of different 5-HT3 receptor antagonists analyzed using the FAERS database and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity of different 5-HT3 receptor antagonists analyzed using the FAERS database and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety of serotonin (5-HT3) receptor antagonists in patients undergoing surgery and chemotherapy: protocol for a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT3 receptor antagonists vs traditional agents for the prophylaxis of postoperative nausea and vomiting - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating a Novel Animal Model for Nausea and Emesis: A Comparative Guide Using Dolasetron
For Researchers, Scientists, and Drug Development Professionals
The study of nausea and emesis, significant side effects of many therapeutic interventions, is critically dependent on the use of robust and predictive animal models. The subjective nature of nausea in humans presents a considerable challenge in translating preclinical findings.[1][2] This guide provides a framework for validating a new animal model for nausea and emesis, using the selective 5-HT₃ receptor antagonist dolasetron as a benchmark compound. We present a comparative analysis of a hypothetical new model against established alternatives, supported by experimental protocols and quantitative data.
Comparative Efficacy of this compound in a New Animal Model
To validate a new animal model, its predictive power for the efficacy of known anti-emetic drugs is paramount. This compound, a potent 5-HT₃ receptor antagonist, is an excellent candidate for such validation studies due to its well-characterized mechanism of action in preventing chemotherapy-induced nausea and vomiting (CINV).[3]
The following table summarizes hypothetical data from a study validating a new ferret model of cisplatin-induced emesis, comparing it to the established rat pica model.
| Parameter | New Ferret Model (Cisplatin-Induced Emesis) | Established Rat Model (Cisplatin-Induced Pica) | Alternative Model (Dog - Cisplatin-Induced Emesis) |
| Emetic Challenge | Cisplatin (B142131) (5 mg/kg, i.p.) | Cisplatin (6 mg/kg, i.p.) | Cisplatin (0.5-1 mg/kg, i.v.) |
| Primary Endpoint | Number of Retching and Vomiting Episodes | Kaolin (B608303) (Clay) Consumption (g) | Number of Vomiting Episodes |
| Vehicle Control | 35 ± 5 episodes | 5.2 ± 0.8 g | 12 ± 3 episodes |
| This compound (1 mg/kg) | 8 ± 2 episodes | 2.1 ± 0.5 g | 3 ± 1 episodes |
| % Inhibition | ~77% | ~60% | ~75% |
| Pros | - Emetic reflex present, allowing direct measurement of vomiting.[1][4] - Well-characterized response to 5-HT₃ antagonists.[5][6] | - Cost-effective and readily available. - Pica is an established surrogate for nausea.[7][8][9] | - Strong predictive value for anti-emetic drugs.[1] - Cardiovascular endpoints can also be monitored.[1] |
| Cons | - Higher cost and specialized housing required. | - Lacks an emetic reflex; nausea is inferred.[7][10] - Pica can be influenced by factors other than nausea.[1] | - Significant ethical considerations and higher costs. - Larger body size requires more test compound. |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validation of any new animal model.
Protocol 1: Cisplatin-Induced Emesis in a Novel Ferret Model
-
Animal Acclimation: Male ferrets (1.0-1.5 kg) are acclimated for at least one week in a controlled environment (12:12 h light-dark cycle, temperature 22 ± 2°C) with ad libitum access to food and water.
-
Groups: Animals are randomly assigned to a vehicle control group and a this compound treatment group (n=8 per group).
-
Drug Administration:
-
The treatment group receives this compound (1 mg/kg) administered intravenously (i.v.) or intraperitoneally (i.p.) 30 minutes prior to the emetic challenge.
-
The control group receives a corresponding volume of saline vehicle.
-
-
Emetic Challenge: Cisplatin (5 mg/kg) is administered i.p. to induce emesis. This dose is known to produce a biphasic emetic response.[5]
-
Observation: Animals are observed continuously for 4-6 hours post-cisplatin administration. The number of retching (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting episodes are recorded.
-
Data Analysis: The mean number of emetic episodes for each group is calculated. The percentage inhibition by this compound is determined relative to the vehicle control.
Protocol 2: Cisplatin-Induced Pica in Rats
-
Animal Acclimation: Male Wistar rats (200-250 g) are individually housed and acclimated for one week with access to standard chow, water, and a pre-weighed amount of kaolin clay.
-
Baseline Measurement: Daily consumption of chow and kaolin is measured for 3 days to establish a baseline.
-
Groups: Rats are assigned to a vehicle control group and a this compound treatment group.
-
Drug Administration: this compound (1 mg/kg, i.p.) or vehicle is administered 30 minutes before the emetic challenge.
-
Emetic Challenge: Cisplatin (6 mg/kg, i.p.) is administered.[1]
-
Measurement: Kaolin and food consumption are measured at 24 and 48 hours post-cisplatin injection. Pica is defined as a significant increase in kaolin consumption compared to baseline.
-
Data Analysis: The mean kaolin consumption for each group is compared, and the percentage reduction by this compound is calculated.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in validating a new animal model and the mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for model validation.
Signaling pathway of CINV and this compound's action.
Conclusion
The validation of a new animal model for nausea and emesis is a rigorous process that requires comparison with established models and the use of well-characterized pharmacological tools. This compound, by its specific antagonism of the 5-HT₃ receptor, provides a reliable means to assess the translational validity of a new model. The ferret model, due to its physiological similarity to humans in terms of the emetic reflex, is often considered a gold standard.[4] However, rodent models, despite their limitations, remain valuable for initial screening due to their cost-effectiveness and the availability of established protocols for measuring nausea-like behaviors such as pica.[2][7] The ultimate choice of model will depend on the specific research question, available resources, and ethical considerations. A thoroughly validated model will significantly enhance the predictive capacity of preclinical studies and accelerate the development of novel anti-emetic therapies.
References
- 1. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating proxies for motion sickness in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Running-based pica in rats. Evidence for the gastrointestinal discomfort hypothesis of running-based taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Running-based pica and taste avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Oral Versus Intravenous Dolasetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of oral and intravenous formulations of dolasetron, a selective 5-HT3 receptor antagonist. The information presented is collated from peer-reviewed research and is intended to inform research and development in the pharmaceutical and clinical sectors.
Mechanism of Action
This compound and its active metabolite, hydrothis compound (B601787), function by selectively blocking serotonin (B10506) (5-HT3) receptors.[1] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1] By inhibiting the binding of serotonin to these receptors, this compound disrupts the signaling pathway that initiates the vomiting reflex.[1]
Signaling Pathway
The binding of serotonin to 5-HT3 receptors, which are ligand-gated ion channels, triggers a cascade of events leading to emesis. This compound's blockade of these receptors is the primary mechanism of its antiemetic effect.
This compound's blockade of 5-HT3 receptors.
Pharmacokinetics: Oral vs. Intravenous
This compound is a prodrug that is rapidly and extensively metabolized to its active metabolite, hydrothis compound. The pharmacokinetic properties of hydrothis compound are largely responsible for the antiemetic effect.
| Parameter | Oral this compound | Intravenous this compound |
| Bioavailability (as hydrothis compound) | ~76%[2] | 100% |
| Time to Peak Plasma Concentration (Tmax) of Hydrothis compound | ~1 hour[2] | < 1 hour[2] |
| Elimination Half-life (t1/2) of Hydrothis compound | 6.6 - 8.8 hours[2] | 6.6 - 8.8 hours[2] |
| Metabolism | Rapidly converted to hydrothis compound by carbonyl reductase.[3] | Rapidly converted to hydrothis compound. |
| Excretion | Primarily renal. | Primarily renal. |
Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical studies have demonstrated the efficacy of both oral and intravenous this compound in the prevention of CINV.
| Study | Patient Population | Dosing Regimen | Efficacy Endpoint (Complete Response*) | Results |
| Moderately Emetogenic Chemotherapy | Cancer patients | Oral this compound: 200 mg[4] | Prevention of acute emesis | Similar response rates to IV formulation in this setting.[4][5] |
| Highly Emetogenic Chemotherapy (Cisplatin) | Cancer patients | IV this compound: 1.8 mg/kg[4] | Complete suppression of vomiting | ~50% of patients.[4][5] |
| Comparative Study vs. Ondansetron (B39145) | Cancer patients receiving moderately emetogenic chemotherapy | Oral this compound: 200 mg single dose vs. Oral Ondansetron: 8 mg multiple doses[6] | Complete Response (24h) | This compound (76.3%) was therapeutically equivalent to ondansetron (72.3%).[6] |
| Comparative Study vs. Granisetron | Cancer patients receiving moderately/highly emetogenic chemotherapy | Oral this compound: 100 mg vs. Oral Granisetron: 2 mg[7] | Total Control (Nausea & Vomiting) | Granisetron (69.2%) showed significantly greater control than this compound (23.1%).[7] |
*Complete Response is generally defined as no emetic episodes and no use of rescue medication.
Efficacy in Postoperative Nausea and Vomiting (PONV)
Both oral and intravenous this compound have been shown to be effective in the prevention and treatment of PONV.
| Study | Patient Population | Dosing Regimen | Efficacy Endpoint | Results |
| Prevention of PONV | Female surgical patients | Oral this compound: 25-200 mgIV this compound: 12.5-100 mg[4] | Prevention of PONV vs. Placebo | Both routes were significantly more effective than placebo.[4] |
| Treatment of established PONV | Outpatient surgery patients | IV this compound: 12.5 mg vs. IV Ondansetron: 4 mg[8] | Requirement for rescue medication | Fewer patients given this compound (40%) required rescue medication compared to ondansetron (70%).[8] |
Experimental Protocols
General Clinical Trial Workflow for CINV
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of antiemetic drugs for CINV.
A typical CINV clinical trial workflow.
Key Methodological Considerations from Cited Studies:
-
Patient Population: Studies typically enroll chemotherapy-naïve patients to avoid confounding factors from prior antiemetic use.[9] For PONV studies, patients are often stratified by risk factors.
-
Study Design: Many studies employ a randomized, double-blind, active-control or placebo-controlled design.[6][8][9]
-
Dosing: Intravenous this compound is typically administered 15-30 minutes prior to chemotherapy.[10] Oral this compound is usually given 1 hour before chemotherapy.[6]
-
Efficacy Assessment: The primary endpoint is often "complete response," defined as no emetic episodes and no use of rescue medication within a specified timeframe (e.g., 24 hours for acute CINV).[6][10] Secondary endpoints may include the number of emetic episodes, severity of nausea (often measured on a visual analog scale), and patient satisfaction.[10]
Conclusion
The available research indicates that oral this compound, when administered at appropriate doses, demonstrates comparable efficacy to intravenous this compound for the prevention of moderately emetogenic CINV and PONV.[4][5] The pharmacokinetic profiles of the active metabolite, hydrothis compound, are similar for both routes of administration.[2][11] The choice between oral and intravenous administration may therefore be guided by patient-specific factors, such as the ability to tolerate oral medication, and cost considerations. For highly emetogenic chemotherapy, intravenous administration has been more extensively studied.[4][5] Further direct, head-to-head comparative trials would be beneficial to further delineate the nuanced differences in efficacy between the two formulations across various clinical scenarios.
References
- 1. drugs.com [drugs.com]
- 2. Intravenous pharmacokinetics and absolute oral bioavailability of this compound in healthy volunteers: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open-label, Randomized Comparison of the Efficacy of Intravenous this compound Mesylate and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic equivalence of single oral doses of this compound mesilate and multiple doses of ondansetron for the prevention of emesis after moderately emetogenic chemotherapy. European this compound Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound versus ondansetron for the treatment of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III double-blind comparison of this compound mesylate and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. This compound Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of single intravenous and oral doses of this compound mesylate in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Dolasetron with Other Antiemetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dolasetron's performance in combination with other antiemetic agents for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The information is supported by experimental data from clinical trials to aid in research and drug development.
Introduction to this compound and Combination Therapy
This compound is a selective 5-HT3 receptor antagonist that effectively prevents nausea and vomiting by blocking serotonin (B10506) peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.[1] While effective as a monotherapy, its efficacy can be significantly enhanced when used in combination with other antiemetics that target different emetic pathways. This synergistic approach is a cornerstone of modern antiemetic therapy, particularly in high-risk settings such as highly emetogenic chemotherapy and postoperative recovery. The primary rationale for combination therapy is to achieve a greater antiemetic effect by targeting multiple neurotransmitter pathways involved in the complex process of emesis.
Emetic Signaling Pathways and Mechanism of Action
The emetic reflex is a complex process involving both the central and peripheral nervous systems. Key pathways include the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract and the activation of neurokinin-1 (NK1) receptors by substance P in the brainstem. This compound, as a 5-HT3 receptor antagonist, blocks the action of serotonin. Corticosteroids like dexamethasone (B1670325) are thought to exert their antiemetic effects through central prostaglandin (B15479496) synthesis inhibition and reduced serotonin turnover. NK1 receptor antagonists, such as aprepitant (B1667566), block the effects of substance P in the central nervous system.[2][3] The combination of these agents provides a multi-targeted blockade of the key pathways involved in nausea and vomiting.
Comparison of this compound Combination Therapies for CINV
The following tables summarize the efficacy of this compound in combination with other antiemetics for the prevention of chemotherapy-induced nausea and vomiting.
Table 1: this compound and Dexamethasone for Moderately Emetogenic Chemotherapy
| Treatment Arm | Number of Patients | Complete Protection (First 24 hours) | Complete Protection (7 days) | Reference |
| This compound | 343 | 57% | 36% | [4] |
| Ondansetron (B39145) | 353 | 67% | 39% | [4] |
| With Dexamethasone | - | 67% | 48% | [4] |
| Without Dexamethasone | - | 55% | 28% | [4] |
Complete Protection: No emetic episodes and no use of rescue medication.
Table 2: this compound, Dexamethasone, and Aprepitant for Oxaliplatin-Based Chemotherapy (Pilot Study)
| Treatment Arm | Study Status | Primary Objective | Reference |
| This compound + Dexamethasone | Recruiting | Estimate incidence and severity of acute and delayed nausea and vomiting. | [5] |
| This compound + Dexamethasone + Aprepitant | Recruiting | Obtain preliminary data on the safety and efficacy of the triple combination. | [5] |
Comparison of this compound Combination Therapies for PONV
The following tables summarize the efficacy of this compound in combination with other antiemetics for the prevention of postoperative nausea and vomiting.
Table 3: this compound and Droperidol (B1670952) for PONV after Vitrectomy
| Treatment Arm | Number of Patients | Incidence of PONV (any severity) | Mean Severity Score | Reference |
| Placebo | 80 | 56% | 1.21 | [2] |
| This compound (12.5 mg) | 80 | 40% | 0.76 | [2] |
| Droperidol (10 µg/kg) | 80 | 28% | 0.47 | [2] |
| This compound + Droperidol | 80 | 18% | 0.30 | [2] |
Table 4: this compound and Ondansetron with Dexamethasone for PONV in Pediatric Tonsillectomy
| Treatment Arm | Number of Patients | Retching/Vomiting (before discharge) | Complete Response (48h) | Reference |
| Placebo + Dexamethasone | 49 | 30% | 44% | [6] |
| Ondansetron (0.15 mg/kg) + Dexamethasone | 50 | 10% | 76% | [6] |
| This compound (0.5 mg/kg) + Dexamethasone | 50 | 8% | 74% | [6] |
Complete Response: No retching/vomiting and no need for rescue antiemetics.
Experimental Protocols
Lofters et al. (1997): this compound vs. Ondansetron with/without Dexamethasone in CINV
-
Study Design: A multicenter, double-blind, randomized study with a 2x2 factorial design.[4]
-
Patient Population: Chemotherapy-naive patients receiving moderately emetogenic chemotherapy.[4]
-
Treatment Arms:
-
This compound (2.4 mg/kg IV) pre-chemotherapy, followed by oral this compound (200 mg once daily) for 6 days.[4]
-
This compound and dexamethasone (8 mg IV), followed by oral dexamethasone (8 mg once daily) for 6 days.[4]
-
This compound and dexamethasone (8 mg IV), followed by oral dexamethasone and this compound for 6 days.[4]
-
Ondansetron (32 mg IV or 8 mg orally twice daily) administered similarly to arm 1.[4]
-
Ondansetron and dexamethasone administered similarly to arm 2.[4]
-
Ondansetron and dexamethasone administered similarly to arm 3.[4]
-
-
Primary Outcome Measures: Efficacy in controlling nausea and vomiting in the first 24 hours and over 7 days. Mean nausea severity was assessed on a visual analog scale (VAS) in a daily diary.[4]
Eberhart et al. (2004): this compound and Droperidol for PONV
-
Study Design: A randomized, placebo-controlled, double-blinded trial.[2]
-
Patient Population: Inpatients undergoing vitreoretinal surgery.[2]
-
Treatment Arms:
-
Primary Outcome Measures: Severity of PONV rated by a standardized scoring algorithm over 24 hours. Episodes of vomiting, retching, nausea, and the need for additional antiemetics were recorded.[2]
Conclusion
The evidence from clinical trials strongly supports the synergistic effect of this compound when combined with other antiemetics, particularly dexamethasone, for the prevention of both CINV and PONV. The addition of a corticosteroid significantly improves the complete protection rates compared to this compound monotherapy. For high-risk patients, a triple therapy regimen including an NK1 receptor antagonist like aprepitant shows promise and is an area of active investigation. In the context of PONV, the combination of this compound with droperidol has demonstrated an additive effect. When compared to other 5-HT3 receptor antagonists like ondansetron in a combination regimen with dexamethasone, this compound has shown comparable efficacy in pediatric PONV. These findings underscore the importance of a multi-modal approach to antiemetic therapy, tailored to the specific emetogenic challenge and patient population. Further research is warranted to explore the optimal dosing and timing of these combination regimens and to evaluate their efficacy with newer antiemetic agents.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Droperidol and this compound alone or in combination for prevention of postoperative nausea and vomiting after vitrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of 3-day aprepitant to ondansetron and dexamethasone for prophylaxis of chemotherapy-induced nausea and vomiting among patients with diffuse large B cell lymphoma receiving 5-day cisplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III double-blind comparison of this compound mesylate and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Ondansetron and this compound provide equivalent postoperative vomiting control after ambulatory tonsillectomy in dexamethasone-pretreated children - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Potency Face-Off: A Comparative Analysis of Dolasetron and Palonosetron
A deep dive into the in-vitro pharmacology of two prominent 5-HT3 receptor antagonists, this guide offers researchers, scientists, and drug development professionals a detailed comparison of dolasetron (via its active metabolite, hydrothis compound) and palonosetron (B1662849). Supported by experimental data, this document elucidates the key differences in their binding affinities and functional potencies at the 5-HT3 receptor, providing valuable insights for research and development endeavors.
Quantitative Potency Comparison
The in-vitro potency of 5-HT3 receptor antagonists is primarily determined by their binding affinity (Ki) to the receptor and their ability to inhibit its function (IC50) in response to serotonin (B10506) (5-HT). The following tables summarize the key quantitative data for hydrothis compound (B601787), the active metabolite of this compound, and palonosetron. This compound itself is a prodrug and is rapidly converted to hydrothis compound in the body; therefore, the in-vitro activity of hydrothis compound is the clinically relevant measure.
| Compound | Assay Type | Preparation | Potency Metric | Value (nM) |
| Hydrothis compound | Radioligand Binding | NG108-15 cell membranes | Ki | 0.44 ± 0.18[1] |
| Palonosetron | Radioligand Binding | - | Ki | 0.17[2] |
Table 1: 5-HT3 Receptor Binding Affinity. A lower Ki value indicates a higher binding affinity.
| Compound | Assay Type | Preparation | Potency Metric | Value (nM) |
| Hydrothis compound | Electrophysiology | NG108-15 cells | IC50 | 0.1[1] |
| Palonosetron | - | - | IC50 | - |
Table 2: Functional Antagonist Potency. A lower IC50 value indicates a higher potency in inhibiting receptor function. Specific in-vitro IC50 values for palonosetron from the same direct comparative study as hydrothis compound were not available in the searched literature.
Distinctive Mechanisms of Action
While both hydrothis compound and palonosetron are potent 5-HT3 receptor antagonists, palonosetron exhibits a unique pharmacological profile.[3] It is considered a second-generation 5-HT3 receptor antagonist with a significantly higher binding affinity and a much longer plasma half-life compared to first-generation agents like this compound.[3][4]
Experimental Protocols
The in-vitro potency of these compounds is typically evaluated using the following key experimental methodologies:
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a compound to its target receptor. The assay involves the following general steps:
-
Receptor Preparation: Membranes are prepared from cells (e.g., NG108-15 neuroblastoma x glioma cells) that endogenously express the 5-HT3 receptor.[1]
-
Competitive Binding: These membranes are incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) and varying concentrations of the unlabeled test compound (hydrothis compound or palonosetron).
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology Assays
These functional assays measure the ability of an antagonist to inhibit the ion channel function of the 5-HT3 receptor. A common method is the whole-cell patch-clamp technique:
-
Cell Culture: Cells expressing 5-HT3 receptors (e.g., NG108-15 cells) are cultured.
-
Electrophysiological Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents flowing through the 5-HT3 receptor channels.
-
Agonist Application: The endogenous agonist, serotonin (5-HT), is applied to the cell to elicit an inward current.
-
Antagonist Application: The cells are pre-incubated with varying concentrations of the antagonist (hydrothis compound or palonosetron) before the application of 5-HT.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the 5-HT-induced current (IC50) is determined.
Visualizing the Molecular Interactions and Experimental Process
To better understand the context of these in-vitro comparisons, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a generalized workflow for assessing antagonist potency.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Action.
Caption: Generalized Experimental Workflow for In-Vitro Potency Assays.
References
A Comparative Review of First-Generation 5-HT3 Antagonists: Ondansetron, Granisetron, and Dolasetron
A comprehensive analysis of the pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles of the foundational antiemetic agents for researchers, scientists, and drug development professionals.
First-generation serotonin (B10506) 5-HT3 receptor antagonists revolutionized the management of nausea and vomiting, particularly in the context of chemotherapy (CINV) and post-operative recovery (PONV).[1] Ondansetron (B39145), granisetron (B54018), and dolasetron, the cornerstones of this class, share a common mechanism of action but exhibit subtle yet significant differences in their pharmacological and clinical profiles. This guide provides an objective comparison of these agents, supported by experimental data, to inform research and development in the field of antiemetic therapy.
Mechanism of Action: Blocking the Emetic Reflex at its Source
Chemotherapy and certain other stimuli can trigger the release of serotonin (5-hydroxytryptamine) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the chemoreceptor trigger zone and the vomiting center in the brainstem, which ultimately results in the sensation of nausea and the act of vomiting. First-generation 5-HT3 antagonists are competitive antagonists at these receptors, effectively blocking the binding of serotonin and thereby preventing the initiation of this emetic cascade.
Pharmacodynamic and Pharmacokinetic Properties: A Quantitative Comparison
The first-generation 5-HT3 antagonists, while sharing a common mechanism, display differences in their binding affinity for the 5-HT3 receptor and in their pharmacokinetic profiles. These differences can influence their clinical application and dosing regimens.
| Parameter | Ondansetron | Granisetron | This compound |
| Receptor Binding Affinity (Ki, nM) | 1.6 - 7.6[2] | 0.4 - 1.1[2] | 2.9 - 20 (active metabolite)[2] |
| Half-life (hours) | 3 - 6[3] | ~9 | ~8 (active metabolite)[4] |
| Metabolism | Primarily hepatic via CYP3A4, CYP1A2, and CYP2D6[5] | Primarily hepatic via the CYP3A family[1] | Rapidly converted to active metabolite (hydrothis compound)[6] |
| Bioavailability (Oral) | ~60%[3] | More variable than ondansetron[1] | ~75% (as hydrothis compound)[4] |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Numerous clinical trials have evaluated the efficacy of first-generation 5-HT3 antagonists in preventing CINV. Head-to-head comparisons have often shown comparable efficacy, particularly in the acute phase (the first 24 hours after chemotherapy).
| Study Type | Comparison | Efficacy Outcome (Complete Response*) | Reference |
| Randomized, Double-Blind | Ondansetron vs. Granisetron (Cisplatin-induced emesis) | No significant difference in complete control of emesis (51% vs. 56%) | [7] |
| Randomized, Double-Blind | Ondansetron vs. Granisetron (Cisplatin-induced emesis) | Similar rates of total control (no vomiting, retching, or nausea): 39% vs. 41% | [8] |
| Review of Comparative Trials | Ondansetron vs. Granisetron | Equal antiemetic efficacy in reducing or eliminating CINV | [9] |
| Comparative Study | This compound vs. Ondansetron (Highly emetogenic chemotherapy) | This compound (1.8 mg/kg IV) as effective as ondansetron (32 mg IV) | [6] |
| Comparative Study | This compound vs. Granisetron (Highly emetogenic chemotherapy) | This compound (1.8 mg/kg IV) as effective as granisetron (3 mg IV) | [6] |
*Complete Response is typically defined as no emetic episodes and no use of rescue medication.
Safety and Tolerability Profile
The first-generation 5-HT3 antagonists are generally well-tolerated. The most commonly reported adverse effects are mild to moderate and include headache, constipation, and dizziness.[1][6] A key differentiator among these agents is the potential for QTc interval prolongation on the electrocardiogram, with this compound having the highest propensity for this effect, leading to the withdrawal of its intravenous formulation for CINV in some regions.[1]
| Adverse Effect | Ondansetron | Granisetron | This compound |
| Headache | ~9%[7] | ~9%[7] | Common[10] |
| Constipation | Common | Common | Common[10] |
| Dizziness | Common | Common | Common[10] |
| QTc Prolongation | Risk, especially at higher IV doses | Lower risk compared to ondansetron and this compound | Highest risk, IV formulation for CINV withdrawn in some regions[1] |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This in vitro assay is crucial for determining the binding affinity (Ki) of a compound for the 5-HT3 receptor.[11]
Objective: To quantify the affinity of ondansetron, granisetron, and this compound for the 5-HT3 receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells (e.g., HEK293 cells) that have been genetically engineered to express the human 5-HT3 receptor.[11]
-
Radioligand: A radiolabeled ligand with high affinity for the 5-HT3 receptor, such as [³H]-granisetron, is used.[11]
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound (ondansetron, granisetron, or this compound).
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated using rapid filtration through a glass fiber filter.[4]
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[2]
Clinical Trial Design for Comparative Efficacy in CINV
The evaluation of antiemetic efficacy is conducted through rigorous, typically double-blind, randomized controlled trials.[12]
Objective: To compare the efficacy and safety of two or more 5-HT3 antagonists in preventing CINV.
Methodology:
-
Patient Population: Chemotherapy-naïve patients scheduled to receive moderately or highly emetogenic chemotherapy are recruited.[8]
-
Study Design: A randomized, double-blind, parallel-group design is commonly employed.[8]
-
Treatment Arms: Patients are randomly assigned to receive one of the 5-HT3 antagonists being studied (e.g., ondansetron, granisetron, or this compound) prior to chemotherapy administration. Dosing regimens are standardized according to established clinical practice.
-
Efficacy Assessment: The primary endpoint is typically "complete response," defined as no emesis and no use of rescue antiemetic medication within a specified timeframe (e.g., 0-24 hours for acute CINV). Secondary endpoints may include the severity of nausea, the number of emetic episodes, and the patient's global satisfaction with the antiemetic therapy.[12][13]
-
Safety Assessment: The incidence and severity of adverse events are monitored and recorded throughout the study period.
-
Statistical Analysis: Appropriate statistical methods are used to compare the complete response rates and safety profiles between the treatment groups.
Visualizing the Molecular and Clinical Pathways
5-HT3 Receptor Signaling Pathway and Antagonist Action
Caption: Mechanism of chemotherapy-induced emesis and the inhibitory action of 5-HT3 antagonists.
Comparative Clinical Trial Workflow for 5-HT3 Antagonists
Caption: A typical workflow for a head-to-head clinical trial of first-generation 5-HT3 antagonists.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management [ahdbonline.com]
- 8. Comparative clinical trial of granisetron and ondansetron in the prophylaxis of cisplatin-induced emesis. The Granisetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Antiemetic Effectiveness of Palonosetron Versus Ondansetron in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Dolasetron
For researchers and scientists engaged in drug development, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of dolasetron, a serotonin (B10506) 5-HT3 receptor antagonist. Adherence to these protocols is vital for environmental protection and workplace safety.
This compound, according to its Safety Data Sheet, is not classified as a hazardous substance or mixture. This classification simplifies disposal procedures compared to hazardous materials. However, it is imperative to follow established guidelines for pharmaceutical waste to prevent environmental contamination.
Disposal Protocol for this compound
This section outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Properly identify the waste as non-hazardous pharmaceutical waste.
-
Segregate this compound waste from hazardous chemical waste, sharps, and biohazardous materials to ensure proper handling and disposal.[1][2]
2. Containment:
-
Collect waste this compound, including expired or unused quantities, in a designated, well-labeled, and sealed container.
-
For solid forms such as tablets or powders, ensure the container is robust and leak-proof.
-
Liquid formulations should be collected in a sealed container to prevent spills.
3. In-Lab Neutralization (If Applicable):
-
While this compound is not classified as hazardous, consult your institution's environmental health and safety (EHS) office for any specific in-lab neutralization protocols for non-hazardous pharmaceuticals.
4. Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution and local regulations.[3][4] Improper disposal can lead to the contamination of water supplies.[5]
-
The primary recommended method for pharmaceutical waste is through a licensed waste management contractor.[1][2] These contractors are equipped to handle and dispose of pharmaceutical waste in an environmentally sound manner, often through incineration.[1][6]
-
If a take-back program is available through your institution or a local pharmacy, this is also a safe and recommended disposal option.[5][7]
5. Documentation:
-
Maintain a log of all disposed this compound, including quantities and dates of disposal. This documentation is crucial for regulatory compliance and internal safety audits.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically detailing disposal parameters such as concentration limits for this compound in waste streams. Disposal procedures are guided by its classification as a non-hazardous substance.
| Parameter | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | TCI Chemicals SDS |
| Primary Disposal Method | Incineration via a licensed contractor | General Pharmaceutical Waste Guidelines[1][6] |
Experimental Protocols
The disposal procedures outlined above are operational protocols and do not involve experimental methodologies. For accidental release measures, the following general steps should be taken:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Containment of Spills: For powder spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material.
-
Cleaning: Following the removal of the spilled material, clean the area thoroughly.
-
Disposal of Cleanup Materials: All materials used for cleanup should be collected in a sealed container and disposed of as non-hazardous pharmaceutical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of non-hazardous this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a secure research environment. Always consult your institution's specific guidelines and local regulations for pharmaceutical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dolasetron
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Dolasetron. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound, an antiemetic and antinauseant agent, requires careful management due to its potential health effects.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment when handling this compound powder or solutions. It is imperative to use appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling of Powder (e.g., weighing, compounding) | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[1][2][3] - Gown: Disposable, impermeable gown with a solid front and long sleeves.[1][2][3] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] - Respiratory Protection: An N95 or higher-rated respirator is recommended, especially when there is a risk of aerosolization.[1][4] |
| Handling of Solutions (e.g., preparing dilutions, administration) | - Gloves: One pair of chemotherapy-tested nitrile gloves.[1][2] - Gown: Disposable, impermeable gown.[1][2] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[1] - Gown: Disposable, impermeable gown.[1] - Eye Protection: Chemical splash goggles and a face shield.[1] - Respiratory Protection: An N95 or higher-rated respirator. For large spills, a respirator with an appropriate chemical cartridge may be necessary.[1][4] |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[1] - Gown: Disposable, impermeable gown.[1] - Eye Protection: Safety glasses with side shields.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment. The following diagram outlines the key steps for handling this compound, from receiving to disposal.
Step-by-Step Handling and Disposal Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, secure area at room temperature, protected from light and moisture.[5]
-
Keep the container tightly closed.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Avoid contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water.[6]
3. Spill Management:
-
In the event of a spill, evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Clean the spill area with a suitable decontamination solution (e.g., soap and water), and then rinse thoroughly.[7]
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
4. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Place all contaminated waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste. Do not dispose of this compound down the drain or in the regular trash.
Potential Health Effects:
-
Inhalation of this compound may cause respiratory tract irritation.[6]
-
Skin contact may cause irritation.[6]
-
Eye contact may lead to irritation.[6]
-
Ingestion may be harmful.[6]
By implementing these safety protocols, research professionals can mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. pogo.ca [pogo.ca]
- 3. oncodaily.com [oncodaily.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. oncolink.org [oncolink.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
